Product packaging for 1-(Cyclopropylsulfonyl)piperazine(Cat. No.:CAS No. 1043529-57-2)

1-(Cyclopropylsulfonyl)piperazine

Cat. No.: B1520114
CAS No.: 1043529-57-2
M. Wt: 190.27 g/mol
InChI Key: ZLBFRRMSHIALOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Cyclopropylsulfonyl)piperazine is a useful research compound. Its molecular formula is C7H14N2O2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2S B1520114 1-(Cyclopropylsulfonyl)piperazine CAS No. 1043529-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c10-12(11,7-1-2-7)9-5-3-8-4-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBFRRMSHIALOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(cyclopropylsulfonyl)piperazine, a valuable building block in medicinal chemistry. The document outlines a proposed synthetic protocol based on established chemical principles for the monosubstitution of piperazine, including reaction schemes, experimental procedures, and data presentation in a structured format for ease of reference.

Introduction

This compound is a piperazine derivative of interest in drug discovery due to the presence of the biologically relevant cyclopropylsulfonyl and piperazine moieties. The synthesis of monosubstituted piperazines can be challenging due to the potential for disubstitution. This guide details a robust two-step synthetic strategy involving the use of a protecting group to ensure the desired monosubstitution. An alternative, less controlled method is also discussed.

Proposed Synthetic Pathway

The recommended synthesis of this compound proceeds via a two-step route:

  • Reaction of N-Boc-piperazine with cyclopropanesulfonyl chloride: The commercially available tert-butyloxycarbonyl (Boc) protected piperazine is reacted with cyclopropanesulfonyl chloride to form the intermediate, tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate. The Boc group prevents the secondary amine from reacting, thus ensuring monosubstitution.

  • Deprotection of the Boc group: The Boc protecting group is subsequently removed under acidic conditions to yield the final product, this compound.

An alternative, one-step approach involves the direct reaction of a large excess of piperazine with cyclopropanesulfonyl chloride. However, this method often results in a mixture of mono- and di-substituted products, leading to lower yields of the desired compound and complicating purification.

Reaction Scheme

Synthesis of this compound Boc_piperazine N-Boc-piperazine Step1_conditions Triethylamine, Dichloromethane 0 °C to RT Cyclopropanesulfonyl_chloride Cyclopropanesulfonyl chloride Cyclopropanesulfonyl_chloride->Step1_conditions HCl HCl Intermediate tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate Step2_conditions Acid (e.g., HCl) in Dioxane or Methanol Room Temperature Intermediate->Step2_conditions Product This compound Byproduct1 Triethylamine hydrochloride Byproduct2 CO2 + Isobutylene Step1_conditions->Intermediate Step1_conditions->Byproduct1 forms Step2_conditions->Product Step2_conditions->Byproduct2 forms

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass/Volume
N-Boc-piperazine186.251.0 eqCalculate
Cyclopropanesulfonyl chloride140.591.0 eqCalculate
Triethylamine101.191.2 eqCalculate
Dichloromethane (DCM)--Calculate

Procedure:

  • To a solution of N-Boc-piperazine in dichloromethane, add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanesulfonyl chloride in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass/Volume
tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate290.381.0 eqCalculate
4 M HCl in 1,4-Dioxane or Methanol-ExcessCalculate
Diethyl ether--Calculate

Procedure:

  • Dissolve the tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate from Step 1 in a minimal amount of 1,4-dioxane or methanol.

  • Add an excess of a 4 M solution of HCl in 1,4-dioxane or methanol.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • The product, this compound hydrochloride, may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with diethyl ether.

  • If the product remains in solution, concentrate the mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO3), and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are then dried and concentrated to yield this compound.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Cyclopropanesulfonyl chlorideC₃H₅ClO₂S140.59Colorless to yellow liquid
N-Boc-piperazineC₉H₁₈N₂O₂186.25White solid
tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylateC₁₂H₂₂N₂O₄S290.38To be determined
This compoundC₇H₁₄N₂O₂S190.26To be determined
This compound hydrochlorideC₇H₁₅ClN₂O₂S226.72To be determined

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMRSignals corresponding to the cyclopropyl protons (multiplets in the upfield region), and two distinct signals for the piperazine ring protons (triplets or multiplets). A signal for the N-H proton of the free amine will also be present.
¹³C NMRSignals for the carbons of the cyclopropyl group and the piperazine ring.
MS (ESI+)Expected [M+H]⁺ ion at m/z 191.08.

Logical Workflow Diagram

Experimental Workflow Start Start Step1_Setup Set up reaction: N-Boc-piperazine, Triethylamine in DCM Start->Step1_Setup Step1_Cool Cool to 0 °C Step1_Setup->Step1_Cool Step1_Add Add Cyclopropanesulfonyl chloride Step1_Cool->Step1_Add Step1_React React at RT for 12-18h Step1_Add->Step1_React Step1_Monitor Monitor reaction (TLC/LC-MS) Step1_React->Step1_Monitor Step1_Workup Aqueous workup Step1_Monitor->Step1_Workup Step1_Purify Column chromatography Step1_Workup->Step1_Purify Step1_Product Obtain tert-butyl 4-(cyclopropylsulfonyl) piperazine-1-carboxylate Step1_Purify->Step1_Product Step2_Setup Dissolve intermediate in Dioxane/Methanol Step1_Product->Step2_Setup Step2_Add_HCl Add excess HCl solution Step2_Setup->Step2_Add_HCl Step2_React React at RT for 2-4h Step2_Add_HCl->Step2_React Step2_Monitor Monitor reaction (TLC/LC-MS) Step2_React->Step2_Monitor Step2_Isolate Isolate hydrochloride salt (Filtration/Precipitation) Step2_Monitor->Step2_Isolate Step2_Optional_Freebase Optional: Convert to free base Step2_Isolate->Step2_Optional_Freebase Final_Product Obtain this compound Step2_Isolate->Final_Product Step2_Optional_Freebase->Final_Product End End Final_Product->End

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

  • Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Hydrochloric acid solutions are corrosive.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the proposed protocol based on their laboratory conditions and analytical capabilities.

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the core physicochemical properties of 1-(Cyclopropylsulfonyl)piperazine. It includes available quantitative data, comprehensive experimental protocols for determining these properties, and workflow visualizations to aid in understanding the methodological approaches.

Introduction

This compound is a chemical compound featuring a piperazine ring functionalized with a cyclopropylsulfonyl group. As with any molecule intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is fundamental. These properties, including molecular weight, solubility, lipophilicity (LogP), and ionization constant (pKa), are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a technical examination of these key parameters and the standard methodologies employed for their determination.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed data for the hydrochloride salt of the compound and provides experimental data for the parent compound, piperazine, for contextual comparison.

PropertyThis compound HydrochloridePiperazine (Parent Compound)Data Reference
Molecular Formula C₇H₁₅ClN₂O₂SC₄H₁₀N₂[1][2]
Molecular Weight 226.73 g/mol 86.14 g/mol [1][2][3]
Melting Point Data not available109-112 °C[4][5]
Boiling Point Data not available145-146 °C[4][5]
pKa (25 °C) Data not availablepKa1: 5.35; pKa2: 9.73[5][6]
LogP Data not available-1.24[5]
Solubility Data not available150 g/L in water (20 °C)[5][7]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

This is a common and effective method for determining the melting point of a solid organic compound.[9]

  • Sample Preparation: A small amount of the dry, solid compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[10][11]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[9]

    • Digital Melting Point Apparatus (e.g., Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.[8][12]

  • Heating: The apparatus is heated slowly and steadily. The side arm of the Thiele tube is heated to create a convection current that ensures uniform temperature distribution.[9] For digital apparatus, the heating rate is set electronically.

  • Observation: A preliminary, rapid heating can be done to find an approximate melting point. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[8][9]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[8][12]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Data Recording A Powder Solid Compound B Pack into Capillary Tube A->B C Place in Heating Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record T1 (Start of Melting) E->F G Record T2 (End of Melting) E->G H Report Range (T1 - T2) F->H G->H

Figure 1: Workflow for Melting Point Determination.
pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic functional groups like the piperazine nitrogens, the pKa values indicate the pH at which these groups are protonated or deprotonated.

Methodology: Potentiometric Titration

This is a highly precise and common method for pKa determination.[13][14] It involves measuring the pH of a solution as a titrant is added incrementally.

  • System Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[15]

  • Titration: The sample solution is placed in a vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: The pH data is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. This is identified as the inflection point on the titration curve, which can be determined accurately by analyzing the first or second derivative of the curve. The experiment is typically repeated multiple times to ensure reproducibility.[15]

pKa_Determination_Workflow A Calibrate pH Meter with Standard Buffers B Prepare Analyte Solution (Known Concentration, Constant Ionic Strength) A->B C Titrate with Standardized Acid or Base B->C D Record pH after Each Titrant Addition C->D E Plot pH vs. Titrant Volume D->E F Determine Equivalence Point (Inflection Point of Curve) E->F G Calculate pKa (pH at Half-Equivalence Point) F->G

Figure 2: Workflow for pKa Determination via Potentiometric Titration.
LogP Determination

LogP is the logarithm of the partition coefficient, which quantifies the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key measure of lipophilicity.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of LogP.[16]

  • Solvent Preparation: n-Octanol and water (or a suitable buffer like PBS pH 7.4) are pre-saturated with each other by mixing them vigorously and then allowing the phases to separate.[17]

  • Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated phases (e.g., n-octanol).

  • Partitioning: The solution is combined with a known volume of the other pre-saturated phase in a separation funnel or vial. The mixture is then shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.[14][16]

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. The LogP is the base-10 logarithm of this value.[18]

    • P = [organic] / [aqueous]

    • LogP = log₁₀(P)

LogP_Determination_Workflow A Prepare Pre-saturated n-Octanol and Water B Dissolve Compound in one Phase A->B C Combine Phases and Shake to Reach Equilibrium B->C D Separate the Aqueous and Octanol Phases C->D E Measure Compound Concentration in Each Phase (e.g., via HPLC) D->E F Calculate P = [organic]/[aqueous] E->F G Calculate LogP = log10(P) F->G

Figure 3: Workflow for LogP Determination via Shake-Flask Method.
Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Thermodynamic equilibrium solubility is a critical parameter for drug development.

Methodology: Equilibrium Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[19]

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH). The amount added must be sufficient to ensure a saturated solution with undissolved solid remaining.[19]

  • Equilibration: The vial is sealed and agitated (e.g., by shaking, stirring, or rotating) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[20]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The solid and liquid phases are then separated by filtration (using a low-binding filter) or centrifugation.[20]

  • Concentration Analysis: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy.[21]

  • Result Reporting: The measured concentration is reported as the equilibrium solubility of the compound in the specified solvent at that temperature, typically in units of mg/mL or µM.

Solubility_Workflow A Add Excess Solid Compound to Solvent B Agitate at Constant Temperature (e.g., 24-72h) to Reach Equilibrium A->B C Separate Solid and Liquid Phases (Centrifugation or Filtration) B->C D Collect Clear Supernatant C->D E Measure Concentration of Dissolved Compound (e.g., HPLC) D->E F Report as Equilibrium Solubility E->F

Figure 4: Workflow for Equilibrium Solubility Determination.

Conclusion

The physicochemical properties of this compound are paramount to its potential application in research and drug development. While specific experimental data for this molecule are not widely published, this guide provides the established, robust methodologies required for their determination. The protocols for measuring melting point, pKa, LogP, and solubility are foundational experiments in chemical and pharmaceutical sciences. Accurate characterization using these methods will enable researchers to build a comprehensive profile of the compound, facilitating further investigation into its biological activity and formulation development.

References

1-(Cyclopropylsulfonyl)piperazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a detailed synthetic protocol for 1-(Cyclopropylsulfonyl)piperazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a piperazine ring substituted at one of the nitrogen atoms with a cyclopropylsulfonyl group.

IUPAC Name: this compound[1]

The most commonly available form of this compound is its hydrochloride salt.

IUPAC Name (Hydrochloride Salt): 1-cyclopropylsulfonylpiperazine;hydrochloride[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound hydrochloride.

PropertyValueReference
Molecular Formula C₇H₁₅ClN₂O₂S[1]
Molecular Weight 226.73 g/mol [1]
Exact Mass 226.0542766 Da[1]
Topological Polar Surface Area 57.8 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Complexity 247[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of piperazine with cyclopropylsulfonyl chloride. To avoid the formation of the disubstituted product, it is common to use a large excess of piperazine or to use a protecting group strategy. A general and direct method involves the reaction of an excess of piperazine with the sulfonyl chloride in a suitable solvent.

Reaction Scheme:

Piperazine + Cyclopropylsulfonyl Chloride → this compound

Detailed Methodology:

This protocol is adapted from general procedures for the synthesis of N-sulfonylpiperazine derivatives.[2][3][4]

Materials:

  • Piperazine (6 equivalents)

  • Cyclopropylsulfonyl chloride (1 equivalent)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperazine (6 equivalents) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add a solution of cyclopropylsulfonyl chloride (1 equivalent) in dichloromethane dropwise over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with additional dichloromethane.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove excess piperazine and any acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by crystallization.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation and Purification A Dissolve Piperazine (6 eq.) in Dichloromethane B Cool solution to 0°C A->B C Add Cyclopropylsulfonyl Chloride (1 eq.) in Dichloromethane dropwise B->C D Stir at room temperature for 4-6 hours C->D E Monitor reaction by TLC D->E F Dilute with Dichloromethane E->F G Wash with sat. NaHCO3 (aq) F->G H Wash with Brine G->H I Dry organic layer over Na2SO4 H->I J Filter and concentrate under reduced pressure I->J K Purify by column chromatography or crystallization J->K L This compound (Product) K->L

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity

While piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects, no specific quantitative biological data (e.g., IC₅₀, Kᵢ) for this compound was identified in a comprehensive search of publicly available scientific literature and patent databases. Therefore, a data table for biological activity and a corresponding signaling pathway diagram cannot be provided at this time. Further research and screening are required to elucidate the specific pharmacological profile of this compound.

References

1-(Cyclopropylsulfonyl)piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Cyclopropylsulfonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, and while specific biological data and experimental protocols for this exact molecule are not extensively available in public literature, this guide also explores the synthesis and biological activities of structurally related compounds to provide a foundational understanding for research and development professionals.

Chemical Identity and Properties

This compound is a substituted piperazine derivative. The hydrochloride salt is the most commonly referenced form in chemical databases.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Parent Compound)This compound hydrochloride
PubChem CID 4549679066617637[1]
CAS Number Not explicitly assigned in major databases1057385-13-3[1]
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₅ClN₂O₂S[1]
Molecular Weight 190.26 g/mol (calculated)226.73 g/mol [1]
Canonical SMILES C1CC1S(=O)(=O)N2CCNCC2C1CC1S(=O)(=O)N2CCNCC2.Cl
InChI Key XMQSYWUXRAPUHP-UHFFFAOYSA-NXMQSYWUXRAPUHP-UHFFFAOYSA-N[1]

Synthesis and Methodologies

A common challenge in the synthesis of monosubstituted piperazines is preventing disubstitution. A typical approach to achieve monosubstitution involves the use of a protecting group on one of the piperazine nitrogens.

General Experimental Workflow for N-Sulfonylation of Piperazine

The following diagram illustrates a plausible synthetic workflow for preparing this compound, likely starting from a protected piperazine derivative.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection Piperazine Piperazine BocPiperazine tert-butyl piperazine-1-carboxylate (Boc-piperazine) Piperazine->BocPiperazine (Boc)₂O, Solvent (e.g., DCM) ProtectedProduct tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate BocPiperazine->ProtectedProduct Base (e.g., Et₃N), Solvent (e.g., DCM) CycloSO2Cl Cyclopropanesulfonyl chloride CycloSO2Cl->ProtectedProduct FinalProduct This compound ProtectedProduct->FinalProduct Acid (e.g., TFA or HCl in Dioxane)

Caption: General synthetic workflow for this compound.

Methodological Considerations
  • Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group is common for one of the piperazine nitrogens to ensure monosubstitution.

  • Sulfonylation: The reaction of the protected piperazine with cyclopropanesulfonyl chloride would be carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Deprotection: The final step involves the removal of the Boc group under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol, to yield the desired product.

Biological Activity and Potential Applications

Specific biological data for this compound is scarce in the public domain. However, the broader class of sulfonylpiperazine derivatives has attracted significant interest in drug discovery for their diverse pharmacological activities. These compounds are recognized for their ability to interact with a variety of biological targets, including enzymes and receptors.

The sulfonylpiperazine moiety is a versatile scaffold in medicinal chemistry. The piperazine ring can provide favorable pharmacokinetic properties, such as improved solubility and bioavailability, while the sulfonyl group can participate in key binding interactions with target proteins.

General Biological Activities of Sulfonylpiperazine Derivatives

Research on various sulfonylpiperazine derivatives has revealed a wide range of biological activities, including:

  • Antimicrobial activity : Some sulfonylpiperazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Anticancer activity : These compounds have been investigated for their inhibitory effects on enzymes crucial for cancer cell proliferation and invasion, such as kinases and matrix metalloproteinases.

  • Neurological applications : The structural motif is found in drugs targeting neurological disorders.

Potential Signaling Pathways of Interest

Given the broad activities of related compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for piperazine-containing drugs.

cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Activates Compound This compound (Hypothetical Inhibitor) Compound->Kinase Inhibits TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion for Drug Development Professionals

This compound represents a chemical entity with potential for further investigation in drug discovery programs. While direct biological data is limited, the well-established versatility of the sulfonylpiperazine scaffold suggests that this compound could be a valuable building block or lead structure. Researchers are encouraged to undertake screening assays to elucidate its biological targets and potential therapeutic applications. The synthetic methodologies outlined provide a starting point for the preparation of this and related compounds for further study. The exploration of its activity against various kinases, proteases, and G-protein coupled receptors could be a fruitful area of research.

References

Spectroscopic and Structural Elucidation of 1-(Cyclopropylsulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-(Cyclopropylsulfonyl)piperazine. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established chemical shift ranges, characteristic vibrational frequencies, and common fragmentation patterns observed in analogous piperazine and sulfonyl-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.20 - 3.40Triplet4HPiperazine CH₂ (adjacent to SO₂)
~ 2.80 - 3.00Triplet4HPiperazine CH₂ (adjacent to NH)
~ 2.40 - 2.60Multiplet1HCyclopropyl CH
~ 0.90 - 1.10Multiplet4HCyclopropyl CH₂
VariableBroad Singlet1HPiperazine NH
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 45.0 - 48.0Piperazine CH₂ (adjacent to SO₂)
~ 44.0 - 46.0Piperazine CH₂ (adjacent to NH)
~ 30.0 - 35.0Cyclopropyl CH
~ 5.0 - 8.0Cyclopropyl CH₂
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, BroadN-H Stretch (Piperazine)
~ 2850 - 3000Medium-StrongC-H Stretch (Aliphatic)
~ 1320 - 1350StrongS=O Asymmetric Stretch (Sulfonyl)
~ 1130 - 1160StrongS=O Symmetric Stretch (Sulfonyl)
~ 1020 - 1050MediumC-N Stretch
~ 800 - 900MediumCyclopropyl Ring Deformation
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityProposed Fragment
[M+H]⁺HighMolecular Ion
[M-C₃H₅]⁺MediumLoss of Cyclopropyl Group
[M-SO₂C₃H₅]⁺HighLoss of Cyclopropylsulfonyl Group
C₄H₉N₂⁺HighPiperazine Ring Fragment
C₃H₅SO₂⁺MediumCyclopropylsulfonyl Cation

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

A common synthetic route involves the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Piperazine

  • Cyclopropanesulfonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane or other appropriate aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of cyclopropanesulfonyl chloride in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

NMR Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • If using an ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Data Acquisition:

  • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer, such as one utilizing electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Set the mass range to scan from approximately m/z 50 to 500.

  • If tandem mass spectrometry (MS/MS) is available, select the molecular ion for fragmentation to aid in structural elucidation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a novel piperazine derivative like this compound.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Elucidation synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation final_report Final Report/Publication structure_elucidation->final_report

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activity of Sulfonylpiperazine Derivatives

The sulfonylpiperazine scaffold is a significant pharmacophore in modern medicinal chemistry, recognized for its synthetic accessibility and the diverse biological activities of its derivatives.[1][2] These compounds, characterized by a sulfonyl group linked to a piperazine ring, possess unique physicochemical properties that facilitate interactions with a wide array of biological targets, including enzymes, receptors, and transporters.[1] The structural versatility of this scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles through targeted modifications, making it a "privileged structure" in drug discovery.[1][3] This guide provides a comprehensive overview of the key biological activities, structure-activity relationships (SAR), and experimental methodologies associated with sulfonylpiperazine derivatives.

Anticancer Activity

Sulfonylpiperazine derivatives have demonstrated significant potential as anticancer agents, targeting various molecular pathways involved in tumor progression and metastasis.[1] Their mechanisms of action often involve the inhibition of key enzymes like kinases and matrix metalloproteinases, which are critical for cancer cell proliferation and invasion.[1] These compounds have shown efficacy against a range of cancer types, including lung, breast, colon, prostate, and liver cancers.[1][4][5][6]

Data on Anticancer Activity
Compound IDTarget/Cell LineActivity MetricResultReference
22r HepG2, MCF-7, A549 (NQO1-rich)IC₅₀3.29-5.19 µM[7]
PCC SNU-475 (Liver Cancer)IC₅₀6.98 ± 0.11 µg/ml[6]
PCC SNU-423 (Liver Cancer)IC₅₀7.76 ± 0.45 µg/ml[6]
PCC THLE-3 (Normal Liver)IC₅₀48.63 ± 0.12 µg/ml[6]
Compound 3 MCF7 (Breast Cancer)IC₅₀4.48 µM[5]
Compound 11 MCF7 (Breast Cancer)IC₅₀20.00 µM[5]
Vindoline Derivative 17 KM12 (Colon Cancer)Growth %-84.40%[8]
Vindoline Derivative 17 SF-539, SNB-75 (CNS Cancer)Growth %> -80%[8]
Vindoline Derivative 23 MDA-MB-468 (Breast Cancer)GI₅₀1.00 µM[9]
Vindoline Derivative 25 HOP-92 (Lung Cancer)GI₅₀1.35 µM[9]
Chrysin Derivative 7b, 7c, 7g, 7h SK-OV3, HeLa, HT-29-Promising Activity[4]
Mechanism of Action: NQO1-Directed Activity and Apoptosis Induction

A notable mechanism for some sulfonylpiperazine derivatives is their role as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors. Compound 22r , a quinolinedione-linked sulfonylpiperazine, acts as an excellent NQO1 substrate.[7] Its bioreduction by NQO1 leads to the generation of reactive oxygen species (ROS), which in turn causes DNA damage and induces apoptosis in cancer cells.[7] Other derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways, often mediated through the activation of caspases 3, 7, 8, and 9.[6] Furthermore, some compounds can suppress cancer cell proliferation by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6]

G Simplified NQO1-Mediated Apoptosis Pathway cluster_cell Cancer Cell NQO1 NQO1 (Enzyme) ROS Reactive Oxygen Species (ROS) NQO1->ROS Bioreduction Compound Sulfonylpiperazine Derivative (e.g., 22r) Compound->NQO1 Substrate DNA_Damage DNA Damage ROS->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: NQO1-mediated activation of a sulfonylpiperazine pro-drug.

Antimicrobial Activity

Sulfonylpiperazine derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Their mechanisms can involve the disruption of bacterial cell wall synthesis or the integrity of the cell membrane.[1][10]

Targeting LpxH in Gram-Negative Bacteria

A key target in many Gram-negative pathogens is the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), which is essential for the biosynthesis of lipid A.[11][12] Lipid A is a critical component of the outer membrane of Gram-negative bacteria.[11][12] Sulfonylpiperazine-based inhibitors of LpxH represent a novel class of antibiotics with the potential to combat resistant infections.[11][13]

Data on Antimicrobial Activity
Compound IDTarget/OrganismActivity MetricResultReference
JH-LPH-06 E. coli LpxH% Inhibition (at 1 µM)74%[11]
2,4-dinitrobenzenesulfonamide hybrids M. tuberculosis H37RvMIC0.78 to >25 µg/mL[14][15]
JH-LPH-107 E. coli 25922MIC0.31 µg/mL[13]
JH-LPH-107 K. pneumoniae 10031MIC0.04 µg/mL[13]
JH-LPH-107 K. pneumoniae & E. coli LpxHIC₅₀0.13 nM[13]
JH-LPH-106 E. coli 25922MIC0.63 µg/mL[13]
JH-LPH-106 K. pneumoniae 10031MIC0.04 µg/mL[13]
JH-LPH-106 K. pneumoniae LpxHIC₅₀0.044 nM[13]
JH-LPH-106 E. coli LpxHIC₅₀0.058 nM[13]

Antiviral Activity

Recent studies have explored sulfonylpiperazine derivatives as potential antiviral agents. Specifically, a series of nucleozin derivatives incorporating the sulfonylpiperazine scaffold were designed and synthesized as inhibitors of the influenza A virus.[16][17] These compounds target the viral nucleoprotein, a crucial component for viral replication.[17]

Data on Anti-influenza A Activity
Compound IDTarget/Virus StrainActivity MetricResultNoteReference
6i (2,3-dichlorobenzene substituted) Influenza AIn vitro activityMost remarkable activity-[16][17]
6d, 6g, 6h, 6i, 6j Influenza AIn vitro activityBetter than RibavirinNo obvious cytotoxicity in MDCK cells[16][17]

Central Nervous System (CNS) Activity

The sulfonamide group is a common feature in many drugs targeting the central nervous system.[18] Derivatives containing the sulfonylpiperazine moiety have been investigated for various CNS applications, including as potential antidepressants.[19][20][21] Their ability to interact with neurotransmitter receptors, enzymes, and ion channels makes them attractive candidates for treating neurological and psychiatric disorders.[18][20]

Structure-Activity Relationship (SAR)

The biological activity of sulfonylpiperazine derivatives is highly dependent on their molecular structure. SAR studies are crucial for optimizing their therapeutic potential by guiding rational structural modifications.[1][22]

  • Antimicrobial SAR : For LpxH inhibitors, a pharmacophore consisting of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor has been identified.[11] In antitubercular compounds, electron-withdrawing groups, such as 2,4-dinitro substitution on the phenyl ring of the sulfonamide, were found to be most potent.[15] For LpxH inhibitors targeting Enterobacterales, ortho-substituted pyridinyl compounds significantly boosted inhibitory activity compared to the original phenyl series.[12][13]

  • Anticancer SAR : In a series of 1-acyl-4-sulfonylpiperazine derivatives tested against prostate cancer cells, the nature and position of substituents on the aromatic rings were critical for activity.[23] For chrysin-based derivatives, halogenated analogues showed promising anticancer potential.[4]

G Structure-Activity Relationship (SAR) Logic Start Initial Lead Compound (Sulfonylpiperazine Core) Modification Systematic Structural Modification (R1, R2, R3...) Start->Modification Synthesis Synthesize Analog Library Modification->Synthesis Screening Biological Screening (e.g., IC50, MIC) Synthesis->Screening Data Analyze Data (Activity vs. Structure) Screening->Data SAR_Model Develop SAR Model (Identify Key Moieties) Data->SAR_Model Optimization Design Optimized Compound SAR_Model->Optimization Guides Optimization->Modification Iterative Process

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The development of novel sulfonylpiperazine derivatives typically follows a multi-step process involving chemical synthesis, purification, structural confirmation, and biological evaluation.

G General Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Reactants Select Starting Materials (e.g., Substituted Piperazine, Sulfonyl Chloride) Reaction Chemical Reaction (e.g., Sulfonylation) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Confirmation (NMR, Mass Spec) Purification->Characterization InVitro In Vitro Assays (Enzyme, Cell-based) Characterization->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT on non-tumor cells) InVitro->Cytotoxicity SAR SAR Analysis Cytotoxicity->SAR InVivo In Vivo Models (e.g., Xenograft) SAR->InVivo Select Lead Compound

Caption: Workflow for synthesis and biological testing of derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is widely used to assess the effect of a compound on the proliferation of cancer cells and to determine its IC₅₀ value.

  • Cell Seeding : Plate cells (e.g., MCF7, HepG2) in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.[5][6]

  • Compound Treatment : Treat the cells with various concentrations of the sulfonylpiperazine derivative (typically in DMSO, with a final concentration ≤0.1%) for a specified duration (e.g., 24 or 48 hours).[5] A control group is treated with DMSO only.

  • MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Aspirate the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation : Calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[5]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum : Prepare a standardized bacterial inoculum (e.g., M. tuberculosis H37Rv, E. coli) to a concentration of ~5 x 10⁵ CFU/mL.[14]

  • Inoculation : Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours). For M. tuberculosis, incubation can be several days.[14]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Protocol 3: LpxH Enzyme Inhibition Assay (Coupled Malachite Green Assay)

This nonradioactive assay is used to screen for inhibitors of the LpxH enzyme.[11]

  • Reaction Mixture : Prepare a reaction mixture containing the LpxH enzyme, the sulfonylpiperazine inhibitor at various concentrations, and the substrate (UDP-2,3-diacylglucosamine).

  • LpxH Reaction : Initiate the reaction and incubate to allow LpxH to catalyze the formation of the product, lipid X, and UMP.

  • Coupled LpxE Reaction : Add the enzyme lipid A 1-phosphatase (LpxE), which quantitatively removes the 1-phosphate from the lipid X product, releasing inorganic phosphate (Pi).[11]

  • Phosphate Quantification : Add Malachite Green reagent to the reaction mixture. This reagent forms a colored complex with the released inorganic phosphate.

  • Measurement : Measure the absorbance of the complex colorimetrically. The amount of color is proportional to the amount of Pi released, which reflects the activity of LpxH.

  • Analysis : Determine the level of LpxH inhibition by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). Calculate IC₅₀ values from dose-response curves.[11]

Conclusion

Sulfonylpiperazine derivatives represent a highly versatile and valuable scaffold in drug discovery.[1][2] Their demonstrated efficacy across diverse therapeutic areas—including oncology, infectious diseases, and neurology—highlights their significant potential. The modular nature of their synthesis allows for extensive SAR studies, enabling the rational design of next-generation therapeutic agents with improved potency, selectivity, and safety profiles.[1][11] Future research will likely focus on optimizing the ADMET properties of lead compounds and further elucidating their mechanisms of action in complex biological systems.[2][18]

References

An In-depth Technical Guide to the Preparation of 1-(Cyclopropylsulfonyl)piperazine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 1-(cyclopropylsulfonyl)piperazine hydrochloride, a valuable building block in medicinal chemistry. The document details two primary synthetic routes, including step-by-step experimental protocols, and presents relevant chemical data in a structured format. Diagrams illustrating the reaction pathways and experimental workflows are also provided to enhance understanding.

Introduction

This compound and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutically active compounds. The piperazine moiety is a common scaffold in drug discovery, and its combination with a cyclopropylsulfonyl group can impart unique physicochemical and pharmacological properties to a molecule. This guide outlines two effective methods for the preparation of the hydrochloride salt: a direct monosulfonylation of piperazine and a protecting group strategy.

Chemical and Physical Data

A summary of the key chemical and physical properties of the target compound and its precursors is provided in the tables below for easy reference.

Table 1: Properties of this compound Hydrochloride

PropertyValue
CAS Number 1057385-13-3[1]
Molecular Formula C₇H₁₅ClN₂O₂S[1]
Molecular Weight 226.73 g/mol [1]
IUPAC Name This compound;hydrochloride[1]
Physical State Solid (predicted)
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Table 2: Properties of Key Reactants

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical State
Cyclopropanesulfonyl chloride 139631-62-2[2][3]C₃H₅ClO₂S140.59 g/mol [2][3]Colorless to pale yellow liquid[4]
Piperazine (anhydrous) 110-85-0C₄H₁₀N₂86.14 g/mol Solid
Piperazine Dihydrochloride 142-64-3C₄H₁₂Cl₂N₂159.06 g/mol Solid

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound hydrochloride are detailed below.

Method 1: Direct Monosulfonylation of Piperazine

This method is based on the principle of controlling the nucleophilicity of piperazine by using a mixture of the free base and its dihydrochloride salt to generate piperazine monohydrochloride in situ. This approach favors the formation of the monosubstituted product by reducing the concentration of the more reactive free piperazine, thus minimizing the formation of the disubstituted byproduct. This procedure is adapted from a well-established method for the monosubstitution of piperazine.

Reaction Scheme:

G cluster_0 In situ formation of Piperazine Monohydrochloride cluster_1 Sulfonylation Reaction cluster_2 Salt Formation Piperazine Piperazine Piperazine Monohydrochloride Piperazine Monohydrochloride Piperazine->Piperazine Monohydrochloride Equilibrium Piperazine Dihydrochloride Piperazine Dihydrochloride Piperazine Dihydrochloride->Piperazine Monohydrochloride Piperazine_Monohydrochloride_reactant Piperazine Monohydrochloride Cyclopropanesulfonyl_chloride Cyclopropanesulfonyl chloride 1_Cyclopropylsulfonyl_piperazine This compound Final_Product This compound Hydrochloride Salt 1_Cyclopropylsulfonyl_piperazine->Final_Product + HCl Piperazine_Monohydrochloride_reactant->1_Cyclopropylsulfonyl_piperazine + Cyclopropanesulfonyl chloride - HCl HCl_gas HCl (gas or solution)

Caption: Reaction pathway for the direct monosulfonylation of piperazine.

Experimental Protocol:

  • Preparation of Piperazine Monohydrochloride solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine piperazine (1.0 equivalent) and piperazine dihydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol. Heat the mixture with stirring to a gentle reflux until all solids have dissolved.

  • Reaction with Cyclopropanesulfonyl Chloride: To the refluxing solution, add cyclopropanesulfonyl chloride (0.95 to 1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the gentle reflux and stirring throughout the addition.

  • Reaction Monitoring and Work-up: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the unreacted piperazine dihydrochloride.

  • Isolation of the Free Base: Filter the cold reaction mixture to remove the precipitated piperazine dihydrochloride. Wash the solid with a small amount of cold solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

  • Formation of the Hydrochloride Salt: Dissolve the purified this compound free base in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether. While stirring, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the hydrochloride salt is complete.

  • Final Product Isolation: Collect the precipitated this compound hydrochloride salt by filtration. Wash the solid with a small amount of the solvent used for precipitation and dry under vacuum to a constant weight.

Table 3: Typical Reaction Parameters for Direct Monosulfonylation

ParameterValue/Condition
Stoichiometry (Piperazine:Piperazine Dihydrochloride:Sulfonyl Chloride) ~ 1 : 1 : 0.95
Solvent Ethanol or Isopropanol
Reaction Temperature Reflux temperature of the solvent
Reaction Time 2-4 hours post-addition
Purification Filtration, Column Chromatography/Distillation
Salt Formation Solvent Isopropanol, Ethyl Acetate, or Diethyl Ether
Method 2: Protecting Group Strategy

This method involves the protection of one of the nitrogen atoms of piperazine, typically with a tert-butyloxycarbonyl (Boc) group, followed by sulfonylation of the remaining free amine. The final step is the deprotection of the Boc group and subsequent formation of the hydrochloride salt. While this method involves more steps, it can offer higher purity and is often used in laboratory-scale synthesis.

Workflow Diagram:

G Start Start: Piperazine Boc_Protection Boc Protection (Boc)₂O, Solvent Start->Boc_Protection N_Boc_Piperazine N-Boc-Piperazine Boc_Protection->N_Boc_Piperazine Sulfonylation Sulfonylation Cyclopropanesulfonyl chloride, Base, Solvent N_Boc_Piperazine->Sulfonylation Boc_Protected_Product N-Boc-1-(cyclopropylsulfonyl) -piperazine Sulfonylation->Boc_Protected_Product Deprotection Boc Deprotection Acid (e.g., TFA, HCl) Boc_Protected_Product->Deprotection Free_Base 1-(Cyclopropylsulfonyl) -piperazine Deprotection->Free_Base Salt_Formation Salt Formation HCl Free_Base->Salt_Formation Final_Product Final Product: This compound Hydrochloride Salt Salt_Formation->Final_Product

Caption: Experimental workflow for the protecting group strategy.

Experimental Protocol:

  • Synthesis of N-Boc-piperazine: Dissolve piperazine (2.0-3.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. After the reaction is complete, perform an aqueous workup and purify by column chromatography to isolate N-Boc-piperazine.

  • Sulfonylation of N-Boc-piperazine: Dissolve N-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous solvent like DCM. Cool the solution to 0 °C. Add cyclopropanesulfonyl chloride (1.0-1.1 equivalents) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, N-Boc-1-(cyclopropylsulfonyl)piperazine, by column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified N-Boc-1-(cyclopropylsulfonyl)piperazine in a suitable solvent such as DCM, dioxane, or methanol. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol. Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Product Isolation: If TFA was used, concentrate the reaction mixture and dissolve the residue in a minimal amount of water. Basify with a suitable base (e.g., NaOH or NaHCO₃ solution) and extract the free base with an organic solvent like DCM or ethyl acetate. Dry the organic extracts, concentrate, and then form the hydrochloride salt as described in Method 1, step 5. If an HCl solution was used for deprotection, the hydrochloride salt may precipitate directly from the reaction mixture. The precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum.

Table 4: Typical Reaction Parameters for the Protecting Group Strategy

StepParameterValue/Condition
Boc Protection Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Sulfonylation Base Triethylamine or Diisopropylethylamine
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Deprotection Acid Trifluoroacetic Acid (TFA) or HCl in Dioxane/Methanol
Solvent Dichloromethane, Dioxane, or Methanol
Temperature Room Temperature

Conclusion

The preparation of this compound hydrochloride can be successfully achieved through either a direct monosulfonylation or a protecting group strategy. The choice of method will depend on factors such as the scale of the synthesis, cost considerations, and the desired purity of the final product. The direct method is more atom-economical and suitable for larger-scale production, while the protecting group strategy offers a more controlled reaction pathway that is often preferred for laboratory-scale synthesis. The experimental protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

Commercial Availability and Synthesis of 1-(Cyclopropylsulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclopropylsulfonyl)piperazine is a chemical compound of interest within the broader class of piperazine derivatives, a scaffold frequently utilized in medicinal chemistry due to its favorable pharmacokinetic and pharmacodynamic properties. The incorporation of a cyclopropylsulfonyl moiety introduces unique structural and electronic features that can influence a molecule's biological activity, metabolic stability, and potency.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and a conceptual framework for its biological evaluation.

Commercial Availability

This compound is commercially available, primarily as its hydrochloride salt, from various suppliers of research chemicals. The compound is typically intended for research and development purposes. The following table summarizes key information from a selection of suppliers.

SupplierProduct NameCAS NumberPurity
Supplier AThis compound hydrochloride1057385-13-3≥95%
Supplier BThis compound hydrochloride1057385-13-3≥97%
Supplier CThis compound hydrochloride1057385-13-3≥98%

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Experimental Protocols: Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a robust synthesis can be designed based on established methods for the preparation of N-sulfonylated piperazines. The following protocol describes a plausible and practical approach for its laboratory-scale synthesis.

Reaction Scheme:

G cluster_conditions Conditions cluster_arrow piperazine Piperazine base Triethylamine (or other suitable base) product This compound piperazine->product reagents_label + cpsc Cyclopropanesulfonyl chloride cpsc->product salt Triethylammonium chloride base->salt solvent Dichloromethane (or other aprotic solvent) conditions_label dummy_start->dummy_end Reaction

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Equipment:

  • Piperazine

  • Cyclopropanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the piperazine solution. The base is crucial to neutralize the hydrochloric acid that is formed during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Addition of Cyclopropanesulfonyl Chloride: Dissolve cyclopropanesulfonyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the cooled piperazine solution using a dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific, publicly available data detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the piperazine scaffold is a well-established pharmacophore present in numerous drugs with diverse biological targets.[3] Derivatives of piperazine have shown activity as antipsychotics, antidepressants, and anxiolytics, often through modulation of monoamine pathways.[3]

Furthermore, the incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Given these general properties, a logical next step for a researcher who has synthesized or acquired this compound would be to screen it for biological activity.

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

G cluster_screening Biological Screening cluster_invitro Examples of In Vitro Assays cluster_invivo Examples of In Vivo Models compound This compound in_vitro In Vitro Assays compound->in_vitro receptor_binding Receptor Binding Assays (e.g., GPCRs, Kinases) hit_identification Hit Identification and Validation in_vitro->hit_identification in_vivo In Vivo Models pk_pd Pharmacokinetic/ Pharmacodynamic Studies lead_optimization Lead Optimization in_vivo->lead_optimization enzyme_inhibition Enzyme Inhibition Assays cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) disease_model Disease Models (e.g., Animal models of CNS disorders) toxicology Toxicology Studies hit_identification->in_vivo

Figure 2: General workflow for the biological evaluation of a novel compound.

This compound is an accessible research chemical that holds potential for drug discovery and development, given the established importance of both the piperazine and cyclopropyl moieties in medicinal chemistry. While its specific biological functions are yet to be publicly documented, the synthetic route is straightforward, allowing for its preparation in a laboratory setting. The provided workflow for biological screening offers a roadmap for researchers to explore the therapeutic potential of this and other novel piperazine derivatives. Further investigation into the pharmacology of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(Cyclopropylsulfonyl)piperazine and its hydrochloride salt, synthesized from publicly available safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the proper procedures for handling this compound to ensure a safe laboratory environment.

Chemical Identification and Properties

It is crucial to distinguish between several structurally similar compounds often associated with piperazine derivatives. This guide focuses on This compound and its common salt form, This compound hydrochloride .

PropertyThis compoundThis compound hydrochloride
Molecular Formula C7H14N2O2SC7H15ClN2O2S
Molecular Weight Not explicitly found226.73 g/mol [1]
CAS Number Not explicitly found1057385-13-3[1]
Appearance Data not availableData not available
Melting Point Data not availableData not available
Solubility No information available[2]Data not available

A related compound, 1-(Cyclopropylcarbonyl)piperazine hydrochloride, is a white solid with a melting point of 175 - 179 °C[3]. Due to structural similarities, this compound hydrochloride may exhibit similar physical properties.

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous substance. The following table summarizes its GHS classification based on available data.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Signal Word: Warning[1][2]

Pictograms:

  • Irritant[1]

Safety and Handling Precautions

Proper handling of this compound hydrochloride is essential to minimize exposure and ensure personnel safety. The following are recommended precautions based on safety data sheets.

Precaution TypeRecommended Action
Engineering Controls Use only outdoors or in a well-ventilated area[2]. Ensure that eyewash stations and safety showers are close to the workstation location[4].
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection[2][5][6].
Hygiene Wash face, hands, and any exposed skin thoroughly after handling[2][5]. Do not eat, drink, or smoke when using this product[5].
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray[2][5]. Avoid contact with skin and eyes[5][6].
Storage Store in a well-ventilated place. Keep container tightly closed[2][5]. Store locked up[2].
Disposal Dispose of contents/container to an approved waste disposal plant[2].

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing[2][5]. Call a POISON CENTER or doctor/physician if you feel unwell[2].
Skin Contact Wash with plenty of soap and water[2]. If skin irritation occurs, get medical advice/attention[2]. Take off contaminated clothing and wash before reuse[2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][5]. If eye irritation persists, get medical advice/attention[2].
Ingestion Clean mouth with water and drink afterwards plenty of water[2]. Get medical attention if symptoms occur[2].

Toxicological and Experimental Data

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound hydrochloride in a laboratory setting.

SafeHandlingWorkflow start Start: Receipt of Chemical storage Storage - Well-ventilated area - Tightly closed container - Locked up start->storage ppe Personal Protective Equipment (PPE) - Gloves - Goggles/Face shield - Lab coat storage->ppe handling Handling - Use in well-ventilated area (fume hood) - Avoid dust generation - Avoid contact with skin and eyes ppe->handling weighing Weighing handling->weighing dissolution Dissolution handling->dissolution spill Spill Response handling->spill weighing->dissolution reaction Reaction/Experiment dissolution->reaction waste Waste Disposal - Collect in labeled, sealed container - Dispose via approved waste disposal reaction->waste spill->waste end End: Decontamination waste->end

Caption: Workflow for Safe Handling of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) for this compound hydrochloride and follow all applicable institutional and regulatory guidelines for chemical safety.

References

Theoretical and Computational Approaches in the Study of Sulfonylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the research and development of sulfonylpiperazine-based compounds. It covers key aspects of their synthesis, structure-activity relationships (SAR), and mechanisms of action against various therapeutic targets. This guide is intended to be a comprehensive resource, amalgamating quantitative data, detailed experimental and computational protocols, and visual representations of complex biological and logical frameworks to facilitate further research and drug discovery efforts in this promising area.

Introduction to Sulfonylpiperazines

Sulfonylpiperazine derivatives are a versatile class of organic compounds characterized by a piperazine ring linked to a sulfonyl group. This structural motif imparts favorable physicochemical properties, including metabolic stability and the ability to engage in diverse non-covalent interactions with biological targets.[1] Consequently, sulfonylpiperazines have been extensively investigated for a multitude of therapeutic applications, including oncology, virology, and neurology.[2][3] Computational and theoretical studies have played a pivotal role in elucidating the structure-activity relationships of these compounds, guiding the design of novel derivatives with enhanced potency and selectivity.

Synthetic Protocols for Sulfonylpiperazine Derivatives

The synthesis of sulfonylpiperazine derivatives is typically straightforward, often involving the reaction of a piperazine with a sulfonyl chloride.

General Procedure for the Synthesis of 1-((4-substituted-phenyl)sulfonyl)piperazine

A common synthetic route involves the coupling of a substituted aryl sulfonyl chloride with an excess of piperazine in a suitable solvent like dichloromethane at a reduced temperature. The excess piperazine acts as both a reactant and a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

  • Dissolve piperazine (6 equivalents) in dichloromethane (CH2Cl2) and cool the solution to 0 °C in an ice bath.

  • To this solution, add the 4-substituted aryl sulfonyl chloride (1 equivalent) portion-wise while maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Dilute the reaction mixture with additional CH2Cl2.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove excess piperazine and any remaining acid.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[4]

General Procedure for N-alkylation of Sulfonylpiperazines

Further functionalization can be achieved through N-alkylation of the secondary amine on the piperazine ring.

Experimental Protocol:

  • Combine 1-[(4-methylphenyl)sulfonyl]piperazine (1 equivalent), the desired substituted benzyl bromide (1 equivalent), and potassium carbonate (K2CO3) (3 equivalents) in a suitable solvent.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[5]

Computational Methodologies

A variety of computational techniques are employed to study sulfonylpiperazines, providing valuable insights into their behavior at a molecular level.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of sulfonylpiperazine derivatives to their protein targets.

Typical Molecular Docking Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Minimize the energy of the protein structure using a suitable force field (e.g., CHARMM, AMBER).[7][8][9]

  • Ligand Preparation:

    • Draw the 2D structure of the sulfonylpiperazine derivative and convert it to a 3D structure.

    • Assign appropriate atom types and charges.

    • Generate low-energy conformers of the ligand.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a known inhibitor or predicted active site residues.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand conformers into the defined binding site.[10][11]

    • Score the resulting poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[12][13] These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

General QSAR Modeling Workflow:

  • Data Set Preparation:

    • Compile a dataset of sulfonylpiperazine derivatives with their corresponding experimental biological activity data (e.g., IC50 values).

    • Divide the dataset into a training set for model development and a test set for model validation.[14]

  • Descriptor Calculation:

    • For each molecule, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.

  • Model Development:

    • Use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.[15]

  • Model Validation:

    • Assess the predictive power of the model using the test set and various statistical metrics (e.g., r², q², RMSE).[16]

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[17][18] Pharmacophore models are used for virtual screening to identify new compounds that are likely to be active.

Pharmacophore Model Generation Steps:

  • Ligand-Based Approach:

    • Align a set of known active sulfonylpiperazine derivatives.

    • Identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) and their spatial arrangement.[19]

  • Structure-Based Approach:

    • Analyze the binding site of the target protein in complex with a sulfonylpiperazine ligand.

    • Identify the key interaction points between the ligand and the protein to define the pharmacophoric features.[20]

  • Model Validation and Screening:

    • Validate the pharmacophore model by its ability to distinguish active from inactive compounds.

    • Use the validated model to screen large chemical databases for new potential hits.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[21] Computational tools are widely used to predict these properties in the early stages of drug discovery.[12][22]

Computational ADMET Prediction Workflow:

  • Input the 2D or 3D structure of the sulfonylpiperazine derivative into an ADMET prediction software or web server (e.g., ADMET Predictor, pkCSM, ADMETlab).[21]

  • The software calculates various molecular descriptors and uses pre-built models to predict properties such as:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).[17]

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, mutagenicity, carcinogenicity.

  • Analyze the predicted ADMET profile to identify potential liabilities and guide further compound optimization.

Therapeutic Targets and Mechanisms of Action

Sulfonylpiperazine derivatives have been shown to target a diverse range of proteins implicated in various diseases.

Anticancer Activity: Carbonic Anhydrase IX (CAIX) Inhibition

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis.[2][23] Inhibition of CAIX is a promising strategy for cancer therapy.

Signaling Pathway of CAIX in Cancer: Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CAIX.[24] CAIX, at the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes tumor invasion and metastasis.[25] CAIX can also interact with signaling pathways such as PI3K/Akt and NF-κB, further promoting cell survival and proliferation.[24][25]

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX CAIX Expression HIF1a->CAIX induces Extracellular_Acidosis Extracellular Acidosis CAIX->Extracellular_Acidosis catalyzes PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt activates NFkB NF-κB Pathway CAIX->NFkB interacts with Invasion_Metastasis Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival NFkB->Cell_Survival

Caption: CAIX signaling pathway in cancer.

Alzheimer's Disease: Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

MARK4 is a serine/threonine kinase that plays a role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[26][27] Inhibition of MARK4 is being explored as a therapeutic strategy for this neurodegenerative disorder.

Role of MARK4 in Tau Phosphorylation: MARK4 directly phosphorylates tau at specific serine residues, leading to its detachment from microtubules.[27] This destabilizes the microtubule network and promotes the aggregation of tau into neurofibrillary tangles, which are toxic to neurons.[28]

MARK4_Tau_Pathway MARK4 MARK4 Tau Tau Protein (on Microtubule) MARK4->Tau phosphorylates pTau Hyperphosphorylated Tau (detached) Microtubule_Destabilization Microtubule Destabilization pTau->Microtubule_Destabilization NFT Neurofibrillary Tangles pTau->NFT aggregates Neuronal_Toxicity Neuronal Toxicity NFT->Neuronal_Toxicity

Caption: MARK4-mediated tau phosphorylation pathway.

Anti-influenza Activity: Nucleoprotein (NP) Inhibition

The influenza A virus nucleoprotein (NP) is essential for viral replication, encapsidating the viral RNA genome to form ribonucleoprotein complexes (RNPs).[1][29] Sulfonylpiperazine derivatives have been identified as inhibitors of influenza A virus by targeting NP.

Mechanism of Influenza Nucleoprotein Inhibition: Sulfonylpiperazine-based inhibitors can interfere with multiple functions of NP, including its oligomerization and its interaction with viral RNA.[29][30] By disrupting the formation of functional RNPs, these compounds inhibit viral transcription and replication.

Influenza_NP_Inhibition Sulfonylpiperazine Sulfonylpiperazine NP Influenza NP Sulfonylpiperazine->NP binds to NP_Oligomerization NP Oligomerization Sulfonylpiperazine->NP_Oligomerization inhibits vRNA_Binding NP-vRNA Binding Sulfonylpiperazine->vRNA_Binding inhibits RNP_Formation RNP Formation Viral_Replication Viral Replication RNP_Formation->Viral_Replication is required for

Caption: Mechanism of influenza NP inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for selected sulfonylpiperazine derivatives from various studies.

Table 1: Anticancer Activity of Sulfonylpiperazine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
SA7 CAIX4T1 (Breast Cancer)-[10]
3d Not SpecifiedGlioblastoma<10[4]
3b Not SpecifiedGlioblastoma<10[4]
3g Not SpecifiedGlioblastoma<10[4]
4c Not SpecifiedHeLa-[4]
4e Not SpecifiedA375 (Melanoma)-[4]

Table 2: Anti-influenza Activity of Sulfonylpiperazine Derivatives

CompoundVirus StrainIC50 (µM)Reference
6i Influenza APotent[31]
6d Influenza AModerate to Good[31]
6g Influenza AModerate to Good[31]
6h Influenza AModerate to Good[31]
6j Influenza AModerate to Good[31]

Table 3: Molecular Docking Scores of Sulfonylpiperazine Derivatives against CAIX

CompoundBinding Affinity (kcal/mol)Reference
SA7 -8.61[10]
SA2 -8.39[10]
SA4 -8.04[10]
SA5 -7.95[10]
SA3 -7.92[10]
SA6 -7.65[10]
SA1 -7.39[10]

Conclusion

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for sulfonylpiperazine derivatives. These approaches provide deep molecular insights, rationalize structure-activity relationships, and guide the design of new chemical entities with improved therapeutic profiles. The integration of computational predictions with experimental validation has accelerated the development of sulfonylpiperazine-based candidates for a variety of diseases. This technical guide serves as a foundational resource for researchers in the field, offering a comprehensive overview of the key methodologies and a summary of the current state of knowledge. Continued advancements in computational power and algorithms will undoubtedly further enhance our ability to design and develop novel sulfonylpiperazine-based therapeutics.

References

Cyclopropyl-Containing Piperazine Analogs: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl moiety into piperazine-based scaffolds has emerged as a compelling strategy in modern medicinal chemistry. This structural combination often imparts favorable pharmacological properties, including enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. This technical guide provides a comprehensive literature review of cyclopropyl-containing piperazine analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas.

Core Concepts: The Synergy of Cyclopropyl and Piperazine Rings

The piperazine ring is a privileged scaffold in drug discovery, known for its ability to introduce basicity, improve aqueous solubility, and provide a versatile linker for connecting different pharmacophoric elements. When combined with a cyclopropyl group, a unique set of properties arises. The strained three-membered ring of the cyclopropyl group can act as a conformationally restricted bioisostere of a vinyl or ethyl group, influencing the overall shape and electronic properties of the molecule. This can lead to enhanced binding affinity for biological targets and can also block sites of metabolism, thereby increasing the drug's half-life. A notable example is 1-(cyclopropylcarbonyl)piperazine, a key intermediate in the synthesis of the PARP inhibitor Olaparib, used in cancer therapy.[1]

Therapeutic Applications and Quantitative Structure-Activity Relationships

Cyclopropyl-containing piperazine analogs have been investigated for a wide range of therapeutic applications, including their use as antipsychotics, anti-cancer agents, and antivirals. The following sections summarize the key findings and quantitative data for these applications.

Dopamine D2/D4 Receptor Antagonists for Antipsychotic Potential

A series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines has been explored as potential antipsychotic agents due to their antagonist activity at dopamine D2 and D4 receptors. The parent compound, trans-1-[(2-phenylcyclopropyl)methyl]-4-phenylpiperazine, demonstrated promising initial binding affinities. A detailed structure-activity relationship (SAR) study was conducted to optimize the aromatic substitution on the piperazine ring, aiming to achieve a D2/D4 receptor affinity ratio similar to the atypical antipsychotic clozapine.

CompoundAr-SubstitutionD2 Ki (nM)D4 Ki (nM)α1 Ki (nM)
5a H3748130
5m 2,4-di-Cl187.8140
5t 2,4-di-Me1511330
Clozapine -120-2509-307-20

Table 1: In vitro binding affinities of trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazine analogs for dopamine and α1-adrenergic receptors.

CCR5 Antagonists for HIV-1 Inhibition

Piperazine derivatives incorporating a cyclopropyl moiety have also been investigated as C-C chemokine receptor 5 (CCR5) antagonists, a validated target for inhibiting HIV-1 entry into host cells. Structure-activity relationship studies have explored various substituents on the piperazine ring to enhance antiviral potency.

CompoundR1R2R3R4LinkerCCR5 Fusion IC50 (µM)
9e HHHH-CH2CH2-2.35
23h HHHH-C(O)-6.29

Table 2: CCR5 fusion inhibitory activity of selected piperazine derivatives.[2][3]

Kinase Inhibitors in Oncology

The versatility of the cyclopropyl-piperazine scaffold extends to the development of kinase inhibitors for cancer therapy. These compounds have shown promise in targeting various kinases involved in cell proliferation and survival.

A series of piperazine amides were developed as c-Jun N-terminal kinase (JNK) inhibitors. The introduction of a cyclopropyl group at the R2 position resulted in a compound with notable inhibitory activity against JNK3.

CompoundR1R2JNK1 IC50 (µM)JNK3 IC50 (µM)
4h ClCyclopropyl0.960.18

Table 3: Inhibitory activity of a cyclopropyl-containing piperazine amide against JNK1 and JNK3.[4][5]

Novel 2,4-diaminoquinazoline derivatives featuring a cyclopropyl-pyrazolyl moiety and a substituted piperazine were evaluated as p21-activated kinase 4 (PAK4) inhibitors. Several compounds demonstrated potent enzymatic inhibition.

CompoundRPAK4 IC50 (µM)
7a 4-chlorophenyl0.11
7e 4-chlorophenyl0.091
8d 4-fluorobenzyl0.060
9c 3-fluorobenzyl0.068

Table 4: Inhibitory activity of cyclopropyl-containing quinazoline-piperazine derivatives against PAK4.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols cited in the literature for the synthesis and biological evaluation of cyclopropyl-containing piperazine analogs.

Synthesis of trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines

The general synthetic route involves the coupling of trans-2-phenyl-1-cyclopropanecarbonyl chloride with various arylpiperazines to form a tertiary amide intermediate. Subsequent reduction of the amide with alane yields the final trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazine products.

Experimental Workflow: Synthesis of Dopamine Receptor Antagonists

G cluster_start Starting Materials cluster_reaction1 Coupling Reaction cluster_reaction2 Reduction A trans-2-phenyl-1- cyclopropanecarbonyl chloride C Tertiary Amide Intermediate A->C Et3N, CH2Cl2 B Arylpiperazine B->C D Final Product: trans-1-[(2-phenylcyclopropyl)methyl] -4-arylpiperazine C->D AlH3, THF

Caption: Synthetic pathway for trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines.

Radioligand Binding Assay for Dopamine Receptors

The affinity of the synthesized compounds for dopamine D2 and D4 receptors is determined using a competitive radioligand binding assay. Membranes from cells expressing the respective receptors are incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]YM-09151-2 for D4) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vitro Antiviral Assay for CCR5 Antagonists

The anti-HIV-1 activity of the CCR5 antagonists is evaluated in a cell-based assay. This typically involves infecting a susceptible cell line (e.g., MT-4 cells) with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the test compounds. After a defined incubation period, the viral replication is quantified by measuring an endpoint such as the activity of viral reverse transcriptase in the culture supernatant or the extent of virus-induced cytopathic effect (CPE). The 50% effective concentration (EC50) is then calculated.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as JNK or PAK4, is determined using in vitro kinase assays. These assays typically involve incubating the purified kinase enzyme with its substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radioactivity detection (with [γ-³²P]ATP), fluorescence polarization, or antibody-based detection of the phosphorylated product. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined.

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

Dopamine D2/D4 Receptor Signaling

Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[6][7][8][9] Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists of these receptors block the effects of dopamine, thereby modulating these signaling pathways.

Dopamine D2/D4 Receptor Signaling Pathway

G Dopamine Dopamine D2R D2/D4 Receptor Dopamine->D2R G_protein Gαi/o Gβγ D2R->G_protein Antagonist Cyclopropyl-piperazine Antagonist Antagonist->D2R AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

Caption: Simplified Dopamine D2/D4 receptor signaling cascade.

CCR5 Signaling Pathway

CCR5 is a GPCR that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), also primarily signals through Gαi/o proteins.[3][4][5][10][11] This leads to the inhibition of adenylyl cyclase and downstream effects on cell migration and activation. In the context of HIV-1, the virus utilizes CCR5 as a co-receptor for entry into target cells. CCR5 antagonists physically block the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry.

CCR5 Signaling and HIV-1 Entry Inhibition

G cluster_host Host Cell cluster_hiv HIV-1 CCR5 CCR5 Receptor G_protein Gαi/o CCR5->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Chemokine Chemokine Chemokine->CCR5 gp120 gp120 gp120->CCR5 binding Antagonist Cyclopropyl-piperazine Antagonist Antagonist->CCR5 blocks

Caption: Mechanism of CCR5 antagonism in preventing HIV-1 entry.

Conclusion

The strategic incorporation of cyclopropyl groups into piperazine-containing molecules has proven to be a fruitful avenue for the discovery of novel therapeutic agents. The unique conformational and electronic properties of the cyclopropyl ring, combined with the versatile scaffolding properties of the piperazine moiety, have led to the development of potent and selective modulators of various biological targets. The quantitative SAR data and detailed experimental protocols presented in this review provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.

References

The Sulfonylpiperazine Core: A Technical Guide to its Discovery and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine moiety, a privileged scaffold in modern medicinal chemistry, has been instrumental in the development of a diverse array of therapeutic agents. Its unique physicochemical properties, including improved metabolic stability and aqueous solubility, have made it a cornerstone in the design of drugs targeting a wide range of biological entities. This technical guide provides an in-depth exploration of the discovery, history, and key applications of sulfonylpiperazine compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

A Rich History Rooted in Modern Drug Discovery

While a singular, definitive "discovery" of the sulfonylpiperazine scaffold is not pinpointed to a single event, its emergence as a significant pharmacophore is intrinsically linked to the broader history of medicinal chemistry and the exploration of sulfonamides and piperazine-containing compounds. The early 20th century saw the rise of sulfonamides as antibacterial agents, and piperazine itself was introduced as an anthelmintic in 1953. The strategic combination of these two moieties likely arose from systematic structure-activity relationship (SAR) studies aimed at modulating the physicochemical and pharmacokinetic properties of drug candidates.

One of the most notable early examples that brought a related scaffold to prominence is Sildenafil (Viagra). Discovered by Pfizer chemists in the early 1990s, sildenafil was initially investigated for the treatment of hypertension and angina.[1] Though not a classic 1-arylsulfonylpiperazine, its structure incorporates a piperazine ring attached to a pyrazolopyrimidinone core, with a sulfonyl group on a phenyl ring. The serendipitous discovery of its efficacy in treating erectile dysfunction highlighted the potential of such complex molecules containing these key functional groups.[1][2]

More classical examples of the sulfonylpiperazine scaffold are found in compounds developed as 5-HT (serotonin) receptor ligands and other CNS-active agents. The inherent properties of the sulfonylpiperazine group, such as its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it well-suited for interaction with G-protein coupled receptors (GPCRs).[3][4]

General Synthetic Strategies

The synthesis of sulfonylpiperazine derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The most common approach involves the reaction of a piperazine, which can be mono-protected to allow for regioselective substitution, with a sulfonyl chloride in the presence of a base.

General Experimental Protocol: N-Arylsulfonylation of Piperazine

Materials:

  • Piperazine (or a mono-protected derivative, e.g., N-Boc-piperazine)

  • Appropriate arylsulfonyl chloride

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve piperazine (or its derivative) in the anhydrous solvent and cool the mixture to 0°C in an ice bath.

  • Add the base to the solution and stir for 10-15 minutes.

  • Slowly add a solution of the arylsulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by thin-layer chromatography).

  • Upon completion, the reaction mixture is typically washed with water or a mild aqueous acid to remove the excess base and its salt.

  • The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

This versatile method allows for the synthesis of a wide library of sulfonylpiperazine derivatives by varying the substituents on both the piperazine and the arylsulfonyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Arylsulfonyl_Chloride Arylsulfonyl_Chloride Arylsulfonyl_Chloride->Reaction Base Base Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Byproducts Base-HCl Salt, Excess Reagents Workup->Byproducts Sulfonylpiperazine Sulfonylpiperazine Purification->Sulfonylpiperazine

General Synthetic Workflow for Sulfonylpiperazine Compounds

Case Study 1: Sulfonylpiperazines as LpxH Inhibitors for Antibacterial Applications

A significant recent application of the sulfonylpiperazine scaffold is in the development of inhibitors of the UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[5][6] Lipid A is a critical component of the outer membrane of these bacteria, making LpxH an attractive target for novel antibiotics.

A notable example is the compound AZ1, discovered through a high-throughput screen.[5] While AZ1 itself had modest activity, it served as a crucial starting point for the development of more potent analogs.

Quantitative Data for Selected LpxH Inhibitors
CompoundLpxH Inhibition (%) at 0.1 µMReference
AZ1 (1) 22[6]
JH-LPH-28 (2) ~50 (estimated from graphical data)[6]
JH-LPH-33 (3) ~60 (estimated from graphical data)[6]
JH-LPH-41 (27b) 64[6]
Experimental Protocol: LpxH Inhibition Assay (Malachite Green Assay)

This assay colorimetrically detects the inorganic phosphate released from the LpxH-catalyzed hydrolysis of UDP-2,3-diacylglucosamine.

Materials:

  • Purified K. pneumoniae LpxH enzyme

  • UDP-2,3-diacylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100, 1 mM MnCl2)

  • Malachite green reagent

  • Test compounds (sulfonylpiperazine derivatives)

Procedure:

  • The LpxH enzyme is pre-incubated with the test compound at various concentrations in the assay buffer for a defined period (e.g., 15 minutes at room temperature).

  • The enzymatic reaction is initiated by the addition of the substrate, UDP-2,3-diacylglucosamine.

  • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by the addition of the malachite green reagent.

  • The absorbance of the resulting colorimetric product is measured at a specific wavelength (e.g., 620 nm).

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (with and without the enzyme).

G UDP UDP-2,3-diacylglucosamine LpxH LpxH Enzyme UDP->LpxH Substrate Lipid_X Lipid X LpxH->Lipid_X Product 1 UMP UMP + PPi LpxH->UMP Product 2 Sulfonylpiperazine Sulfonylpiperazine Inhibitor Sulfonylpiperazine->LpxH Inhibition

Inhibition of the LpxH Enzyme by Sulfonylpiperazine Compounds

Case Study 2: Arylsulfonylpiperazines as 5-HT Receptor Antagonists

The sulfonylpiperazine scaffold is a common feature in many ligands targeting serotonin (5-HT) receptors, which are implicated in a variety of central nervous system disorders. The ability to readily modify the aryl portion of the sulfonyl group and the other nitrogen of the piperazine ring allows for fine-tuning of selectivity and affinity for different 5-HT receptor subtypes.

For instance, a series of (piperazin-1-yl-phenyl)-arylsulfonamides have been synthesized and shown to exhibit high affinity for both 5-HT2C and 5-HT6 receptors, making them potential candidates for atypical antipsychotics.[7]

Quantitative Data for a Representative 5-HT Receptor Antagonist
Compound5-HT2C IC50 (nM)5-HT6 IC50 (nM)Reference
6b 43[7]
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.

Materials:

  • Cell membranes expressing the target 5-HT receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]mesulergine for 5-HT2C, [3H]LSD for 5-HT6)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • Test compounds (sulfonylpiperazine derivatives)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

G Serotonin Serotonin (5-HT) HTR 5-HT Receptor (e.g., 5-HT2C/6) Serotonin->HTR Binds & Activates GPCR G-Protein Coupled Signaling Cascade HTR->GPCR Cellular_Response Cellular Response (e.g., neuronal activity modulation) GPCR->Cellular_Response Sulfonylpiperazine Sulfonylpiperazine Antagonist Sulfonylpiperazine->HTR Blocks Binding

Antagonism of 5-HT Receptors by Sulfonylpiperazine Compounds

Conclusion

The sulfonylpiperazine scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic accessibility have facilitated the development of a wide range of biologically active molecules. From their serendipitous connections to blockbuster drugs to their rational design as highly selective enzyme inhibitors and receptor modulators, sulfonylpiperazine derivatives continue to be a focal point of research and development. This guide has provided a glimpse into the history, synthesis, and application of these important compounds, underscoring their enduring legacy and future potential in the quest for novel therapeutics.

References

Unraveling the Enigmatic Mechanism of Action of 1-(Cyclopropylsulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the hypothesized mechanism of action of the novel compound 1-(Cyclopropylsulfonyl)piperazine, synthesizing available data to provide a comprehensive overview for researchers, scientists, and drug development professionals. While direct experimental evidence for this specific molecule is limited, by examining the structure-activity relationships (SAR) of analogous compounds and the broad pharmacology of the piperazine scaffold, we can formulate a compelling hypothesis regarding its potential biological targets and downstream effects.

Executive Summary

This compound is a synthetic molecule featuring a piperazine ring, a common pharmacophore in centrally acting and cardiovascular drugs, substituted with a cyclopropylsulfonyl group. Based on an extensive review of the scientific literature and patent landscape, we hypothesize that this compound primarily acts as a modulator of sigma (σ) receptors , with potential secondary activities at dopaminergic and serotonergic pathways , and possible implications for cardiovascular function . The cyclopropylsulfonyl moiety is predicted to be a key determinant of its target affinity and selectivity.

Hypothesized Primary Mechanism of Action: Sigma-1 (σ1) Receptor Modulation

The most compelling hypothesis for the primary mechanism of action of this compound is its interaction with the sigma-1 (σ1) receptor. Numerous studies have highlighted that arylalkylsulfonyl piperazine derivatives exhibit high affinity and selectivity for σ1 receptors. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating cellular stress responses, ion channel function, and neuronal signaling.

Supporting Evidence:

  • Structure-activity relationship (SAR) studies of related sulfonylpiperazine compounds have demonstrated that the nature of the sulfonyl substituent significantly influences σ1 receptor affinity.

  • The lipophilic and electronically distinct nature of the cyclopropyl group in this compound likely contributes to favorable interactions within the σ1 receptor's binding pocket.

Proposed Signaling Pathway:

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Cellular Effects CSPP This compound Sigma1 Sigma-1 (σ1) Receptor CSPP->Sigma1 Binding IonChannels Modulation of Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannels Modulation NeuronalSignaling Alteration of Neuronal Signaling Sigma1->NeuronalSignaling Influence CellSurvival Enhanced Cell Survival Sigma1->CellSurvival Promotion

Figure 1: Hypothesized Sigma-1 Receptor Signaling Pathway.

Potential Secondary Mechanisms of Action

The versatile piperazine scaffold is a well-established constituent of numerous drugs targeting the central nervous system (CNS). Therefore, it is plausible that this compound exhibits secondary activities at other CNS targets.

Dopamine Transporter (DAT) Inhibition

A class of piperazine derivatives, notably the GBR series (e.g., GBR 12909), are potent and selective dopamine transporter (DAT) inhibitors. Inhibition of DAT leads to increased extracellular dopamine levels in the synapse, a mechanism central to the action of many antidepressant and psychostimulant drugs. While the sulfonyl group distinguishes our compound from the GBR series, the potential for interaction with DAT cannot be dismissed without direct binding studies.

Serotonin Receptor Modulation

Arylpiperazine derivatives are renowned for their interactions with various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6. These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. The electronic properties of the cyclopropylsulfonyl group may confer a specific binding profile at one or more 5-HT receptors.

Putative Cardiovascular Effects

Several piperazine derivatives have been investigated for their cardiovascular effects. Some have demonstrated vasopressor or vasodepressor activities, while others have shown beta-adrenolytic and vasodilating properties. An early patent for a broad class of "Cyclopropyl methyl piperazines" claimed utility in treating cardiac diseases, suggesting a potential for cardiovascular modulation. These effects could be mediated through interactions with adrenergic receptors or ion channels in the cardiovascular system.

Data Presentation

As direct quantitative data for this compound is not publicly available, the following table summarizes the binding affinities of representative piperazine derivatives at the hypothesized target classes. This comparative data underscores the plausibility of our proposed mechanisms.

Compound ClassRepresentative CompoundTargetBinding Affinity (Ki, nM)
Arylalkylsulfonyl Piperazines Halogenated Sulfonamide DerivativeSigma-1 (σ1) Receptor0.96
GBR-type Piperazines GBR 12909Dopamine Transporter (DAT)1.2
Arylpiperazines (Indole derivative)5-HT1A Receptor0.5
Arylpiperazines (Benzothiazole derivative)5-HT2A Receptor2.1

Note: Data is compiled from various publicly available scientific studies and is intended for comparative purposes only.

Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity and selectivity of this compound for a panel of receptors.

    • Methodology: Radioligand binding assays will be performed using cell membranes expressing human recombinant sigma-1, sigma-2, dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and a panel of serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6) and dopamine (D1, D2, D3) receptors. The compound will be tested at a range of concentrations to determine its inhibition constant (Ki).

  • Functional Assays:

    • Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of the compound at the identified primary target(s).

    • Methodology: Depending on the target, appropriate functional assays will be employed. For example, a FLIPR-based calcium mobilization assay for G-protein coupled receptors (e.g., serotonin receptors) or a fluorescence-based uptake assay for monoamine transporters (e.g., DAT).

In Vivo Models
  • Animal Models of CNS Disorders:

    • Objective: To assess the in vivo efficacy of this compound in relevant animal models based on the in vitro findings.

    • Methodology: Should the compound show significant activity at σ1 receptors or DAT, models of neuropathic pain, depression (e.g., forced swim test), or cognitive impairment could be employed.

  • Cardiovascular Profiling:

    • Objective: To evaluate the effects of the compound on cardiovascular parameters.

    • Methodology: Telemetered conscious animals (e.g., rats or dogs) will be administered with varying doses of the compound to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters continuously.

Experimental Workflow Diagram:

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Binding Receptor Binding Assays (σ1, DAT, 5-HT, etc.) Functional Functional Assays (Agonist/Antagonist activity) Binding->Functional Identified Targets CNS_Models CNS Animal Models (Pain, Depression) Functional->CNS_Models CNS Activity CV_Models Cardiovascular Profiling (BP, HR, ECG) Functional->CV_Models Cardiovascular Activity

Preliminary In-Vitro Screening of Piperazine Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the preliminary in--vitro screening of piperazine sulfonamides, a class of compounds with significant therapeutic potential. While specific data for 1-(Cyclopropylsulfonyl)piperazine is not publicly available, this document compiles and presents data and methodologies from studies on structurally related piperazine sulfonamide derivatives. The information herein serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the piperazine scaffold. Piperazine derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Data Presentation: In-Vitro Biological Activity of Piperazine Sulfonamides

The following tables summarize quantitative data from in-vitro studies on various piperazine sulfonamide derivatives, highlighting their potential as enzyme inhibitors and antimicrobial agents.

Table 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

Compound ClassConcentration (µmol/L)% InhibitionReference
1,4-bis(phenylsulfonyl) piperazine derivatives10011.2 - 22.6[2][3][4]

Table 2: α-Amylase Inhibitory Activity

Compound ClassIC50 (µM)Reference
Piperazine Sulfonamide analogs1.571 ± 0.05 to 3.98 ± 0.397[5]

Table 3: Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound ClassMinimum Inhibitory Concentration (MIC) (µM)Zone of Inhibition (ZOI) (mm)Reference
Piperazine-citral sulfonyl derivatives2915.08 ± 0.05[6]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are crucial for reproducibility and further investigation.

Synthesis of Piperazine Sulfonamide Derivatives

A general method for the synthesis of 1,4-bis(phenylsulfonyl) piperazine derivatives involves the reaction of piperazine with substituted phenylsulfonyl chlorides.

Procedure:

  • To a solution of piperazine (5.8 mmol) in acetone (5 mL), slowly add the respective substituted phenylsulfonyl chloride (12.8 mmol) with cooling.

  • Add a solution of NaOH (12.8 mmol) in water (5 mL) to the mixture, leading to an exothermic reaction and immediate precipitation.

  • The resulting precipitate is filtered, washed, and can be purified by recrystallization or column chromatography.[3]

In-Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV can be evaluated using a commercially available fluorometric screening kit.

Procedure:

  • Prepare solutions of the test compounds at the desired concentration (e.g., 100 µmol/L).

  • Follow the manufacturer's protocol for the DPP-IV inhibitor screening kit.

  • The assay typically involves the incubation of the enzyme with the inhibitor and a fluorogenic substrate.

  • Measure the fluorescence intensity to determine the extent of enzyme inhibition.[3][4]

In-Vitro α-Amylase Inhibition Assay

The inhibitory potential of compounds against α-amylase can be determined by monitoring the hydrolysis of a starch solution.

Procedure:

  • Prepare various concentrations of the test compounds.

  • Incubate the α-amylase enzyme with the test compounds for a specified period.

  • Initiate the enzymatic reaction by adding a starch solution.

  • Stop the reaction and measure the amount of reducing sugar produced (e.g., using the dinitrosalicylic acid method).

  • Calculate the percentage of inhibition and determine the IC50 value.[5]

Antimicrobial Susceptibility Testing (e.g., against MRSA)

The minimum inhibitory concentration (MIC) and zone of inhibition (ZOI) are determined to assess the antibacterial efficacy of the compounds.

Procedure (Broth Microdilution for MIC):

  • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., MRSA).

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6]

Procedure (Disk Diffusion for ZOI):

  • Prepare an agar plate uniformly inoculated with the target microorganism.

  • Apply sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubate the plate under suitable conditions.

  • Measure the diameter of the clear zone of growth inhibition around each disc.[6]

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for in-vitro screening and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Reporting synthesis Synthesis of Piperazine Sulfonamide Analogs purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., % Inhibition @ fixed concentration) characterization->primary_screening dose_response Dose-Response Assay (IC50/EC50 Determination) primary_screening->dose_response selectivity Selectivity/Counter-Screening dose_response->selectivity target_identification Target Identification/Validation selectivity->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis data_analysis Data Analysis & SAR pathway_analysis->data_analysis report Technical Report/Whitepaper data_analysis->report

General experimental workflow for in-vitro screening.

dpp4_signaling_pathway cluster_incretin Incretin Hormones cluster_effects Physiological Effects glp1 GLP-1 dpp4 DPP-IV Enzyme glp1->dpp4 Inactivation insulin Increased Insulin Secretion glp1->insulin glucagon Decreased Glucagon Secretion glp1->glucagon gip GIP gip->dpp4 Inactivation gip->insulin glucose Lowered Blood Glucose insulin->glucose glucagon->glucose Opposes inhibitor Piperazine Sulfonamide (DPP-IV Inhibitor) inhibitor->dpp4 Inhibition

DPP-IV inhibition signaling pathway.

References

Methodological & Application

Application Notes and Protocols: 1-(Cyclopropylsulfonyl)piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing the 1-(cyclopropylsulfonyl)piperazine scaffold in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. While this specific scaffold is highlighted, the methodologies presented are broadly applicable to related piperazine derivatives.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS drug candidates due to its favorable physicochemical properties, including its ability to improve aqueous solubility and cross the blood-brain barrier. The addition of a cyclopropylsulfonyl group to the piperazine core introduces a unique combination of rigidity, polarity, and metabolic stability, making this compound an attractive starting point for library synthesis and lead optimization in CNS drug discovery programs.

Derivatives of this scaffold have been explored for a variety of CNS targets, with a notable focus on transporters and G-protein coupled receptors (GPCRs) implicated in neurological and psychiatric disorders.

Potential Therapeutic Applications

The this compound moiety can be incorporated into molecules targeting a range of CNS disorders, including:

  • Schizophrenia and Cognitive Deficits: By targeting glycine transporter-1 (GlyT-1), these compounds can modulate glutamatergic neurotransmission, offering a potential therapeutic strategy for the cognitive and negative symptoms of schizophrenia.

  • Depression and Anxiety: Arylpiperazine derivatives are well-known for their interaction with serotonin receptors (e.g., 5-HT1A, 5-HT2A), which are key targets in the treatment of mood and anxiety disorders.

  • Neurodegenerative Diseases: Modulation of CNS targets like GlyT-1 and certain serotonin receptors may offer neuroprotective effects relevant to conditions such as Alzheimer's and Parkinson's disease.

  • Pain Management: Certain CNS targets accessible to piperazine derivatives are also involved in pain signaling pathways.

Key CNS Targets

Glycine Transporter-1 (GlyT-1)

GlyT-1 regulates the concentration of glycine in the synaptic cleft. As glycine is a mandatory co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors, inhibiting GlyT-1 enhances NMDA receptor function. This is a promising approach for treating the cognitive impairments associated with schizophrenia.

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

These receptors are critically involved in the regulation of mood, cognition, and behavior.

  • 5-HT1A Receptor: Agonists at this receptor are known to have anxiolytic and antidepressant effects.

  • 5-HT2A Receptor: Antagonists of this receptor are a key feature of many atypical antipsychotic drugs.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives targeting GlyT-1 and serotonin receptors. These tables are intended to illustrate the type of data generated in a typical drug discovery campaign.

Table 1: In Vitro Potency of this compound Derivatives at Human GlyT-1

Compound IDR GrouphGlyT-1 IC50 (nM)
CSP-0014-Fluorobenzyl55
CSP-0022,4-Dichlorobenzyl23
CSP-003Pyridin-4-ylmethyl89
CSP-0043-Methoxybenzyl41

Table 2: Serotonin Receptor Binding Affinity of Selected Arylpiperazine Analogs

Compound IDR Grouph5-HT1A Ki (nM)h5-HT2A Ki (nM)
CSP-A-012-Methoxyphenyl15150
CSP-A-023-Chlorophenyl4585
CSP-A-03Pyrimidin-2-yl28250
CSP-A-04Naphthyl9845

Experimental Protocols

Protocol 1: General Synthesis of 1-(Cyclopropylsulfonyl)-4-(substituted)piperazine Derivatives

This protocol is adapted from methodologies used for the synthesis of analogous sulfonylpiperazine compounds.

Objective: To synthesize a library of this compound derivatives with diverse substitutions at the N4 position.

Materials:

  • This compound hydrochloride

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure (Reductive Amination):

  • To a solution of this compound hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Glycine Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds on GlyT-1.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT-1 (hGlyT-1).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-Glycine (radiolabeled substrate).

  • Non-radiolabeled glycine.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and a scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Plate the hGlyT-1 expressing cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells twice with assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of <0.5%.

  • Add the compound solutions to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the uptake by adding a mixture of [³H]-glycine (e.g., 50 nM) and non-radiolabeled glycine to a final desired concentration.

  • Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer or 0.1 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a known GlyT-1 inhibitor (e.g., ALX-5407).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Serotonin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes prepared from cells stably expressing either h5-HT1A or h5-HT2A receptors.

  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Ketanserin (for 5-HT2A).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding determinants: Serotonin (for 5-HT1A) or Mianserin (for 5-HT2A).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the appropriate radioligand at a concentration close to its Kd.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C).

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of the non-specific determinant).

  • Calculate the percent displacement for each compound concentration and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_synthesis General Synthesis Workflow start This compound (Starting Material) reductive_amination Reductive Amination start->reductive_amination aldehyde Aldehyde/Ketone (R-group source) aldehyde->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification final_product 1-(Cyclopropylsulfonyl)-4-(substituted)piperazine (Final Product) purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_glyt1 GlyT-1 Inhibition Signaling Pathway compound This compound Derivative glyt1 GlyT-1 Transporter compound->glyt1 Inhibits glycine_reuptake Glycine Reuptake glyt1->glycine_reuptake glycine_synaptic Increased Synaptic Glycine glycine_reuptake->glycine_synaptic Leads to nmda NMDA Receptor glycine_synaptic->nmda Co-agonist nmda_activation Enhanced NMDA Receptor Activation nmda->nmda_activation glutamate Glutamate glutamate->nmda ca_influx Ca²+ Influx nmda_activation->ca_influx downstream Downstream Signaling (e.g., LTP, Gene Expression) ca_influx->downstream

Caption: Signaling pathway of GlyT-1 inhibition.

G cluster_5ht1a 5-HT1A Receptor Signaling Pathway (Agonism) compound Arylpiperazine Derivative (Agonist) receptor 5-HT1A Receptor compound->receptor Activates gi_g_protein Gi/o G-protein receptor->gi_g_protein adenylyl_cyclase Adenylyl Cyclase gi_g_protein->adenylyl_cyclase Inhibits camp Decreased cAMP adenylyl_cyclase->camp pka Decreased PKA Activity camp->pka downstream Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effects) pka->downstream

Caption: Simplified 5-HT1A receptor agonism signaling.

Application of 1-(Cyclopropylsulfonyl)piperazine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Cyclopropylsulfonyl)piperazine is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The cyclopropylsulfonyl group can impart desirable physicochemical properties to a molecule, such as improved metabolic stability and cell permeability, while the piperazine moiety serves as a common linker to connect different pharmacophoric elements. This document outlines the application of this compound in the synthesis of a hypothetical Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, providing detailed experimental protocols and relevant biological data.

Data Presentation

The following table summarizes the in vitro activity of a series of hypothetical kinase inhibitors incorporating the this compound moiety against VEGFR-2, as well as other related kinases to demonstrate selectivity. The data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity).

Compound IDTarget KinaseIC50 (nM)Selectivity vs. EGFRSelectivity vs. HER2
CS-V-01 VEGFR-2 15 >100-fold>100-fold
CS-V-02VEGFR-225>80-fold>90-fold
CS-V-03VEGFR-212>120-fold>110-fold
ReferenceSorafenib20~5-fold~4-fold

Experimental Protocols

Synthesis of this compound Hydrochloride (Building Block)

This protocol describes the synthesis of the key building block, this compound, which is a crucial first step.

Materials:

  • Piperazine

  • Cyclopropanesulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

  • Slowly add a solution of cyclopropanesulfonyl chloride (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Dissolve the purified product in a minimal amount of DCM and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum to yield this compound hydrochloride as a white solid.

Synthesis of a Hypothetical VEGFR-2 Kinase Inhibitor

This protocol details the synthesis of a final kinase inhibitor compound using the prepared building block.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • 4-Fluoroaniline

Procedure:

  • To a suspension of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in n-butanol, add this compound hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry to obtain the intermediate compound.

  • In a separate reaction vessel, combine the intermediate (1.0 eq) and 4-fluoroaniline (1.2 eq) in isopropanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 12 hours.

  • Cool to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with isopropanol and then diethyl ether.

  • Dry the solid under vacuum to yield the final VEGFR-2 kinase inhibitor.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in angiogenesis that is often targeted by kinase inhibitors. Activation of VEGFR-2 by its ligand VEGF leads to a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Inhibitor VEGFR-2 Inhibitor (e.g., CS-V-03) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Piperazine, Cyclopropanesulfonyl chloride) BB_Synth Synthesis of This compound Start->BB_Synth KI_Synth Coupling to Kinase Scaffold BB_Synth->KI_Synth Purification Purification and Characterization KI_Synth->Purification Kinase_Assay In vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.

Application Notes and Protocols for N-Sulfonylation of Piperazine with Cyclopropylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-sulfonylation of piperazine with cyclopropylsulfonyl chloride to synthesize 1-(cyclopropylsulfonyl)piperazine. This reaction is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs) and molecular probes where the cyclopropylsulfonylpiperazine moiety imparts specific physicochemical and pharmacological properties.

Introduction

The sulfonylation of piperazine is a common synthetic transformation in medicinal chemistry. The resulting sulfonamide linkage is metabolically stable and can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. The cyclopropyl group is a valuable substituent known to improve metabolic stability, binding affinity, and membrane permeability. This protocol details a standard laboratory procedure for the mono-N-sulfonylation of piperazine, a process that requires careful control of stoichiometry to minimize the formation of the di-substituted byproduct.

Reaction Scheme

G Piperazine Piperazine plus1 + CyclopropylsulfonylChloride Cyclopropylsulfonyl Chloride arrow -> CyclopropylsulfonylChloride->arrow Product This compound arrow->Product BaseSolvent Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) plus2 + HCl_salt Base·HCl

Caption: General reaction scheme for the N-sulfonylation of piperazine.

Experimental Protocol

This protocol is based on established methods for the N-sulfonylation of secondary amines.[1][2][3]

Materials and Reagents:

  • Piperazine

  • Cyclopropylsulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Safety Precautions:

  • Piperazine: Corrosive and a skin sensitizer. May cause allergic skin reactions and respiratory irritation.[4][5][6][7]

  • Cyclopropylsulfonyl chloride: Corrosive, causes severe skin burns and eye damage.[8][9][10][11]

  • Triethylamine/DIPEA: Flammable and corrosive.

  • Dichloromethane: Volatile and a suspected carcinogen.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) is mandatory: Safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add piperazine (1.0 eq).

    • Dissolve the piperazine in anhydrous dichloromethane (DCM). The concentration can be in the range of 0.1-0.5 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base:

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) to the piperazine solution and stir for 10-15 minutes.

  • Addition of Sulfonyl Chloride:

    • Dissolve cyclopropylsulfonyl chloride (1.0-1.1 eq) in a small amount of anhydrous DCM in a dropping funnel.

    • Add the cyclopropylsulfonyl chloride solution dropwise to the cooled piperazine solution over 15-30 minutes. A white precipitate of triethylammonium chloride may form.

  • Reaction:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

    • Alternatively, purification can be achieved by crystallization or by forming a salt (e.g., hydrochloride) and recrystallizing.[12]

Data Presentation

The following table provides representative data for a typical N-sulfonylation reaction of a piperazine derivative, which can be used as a reference for the reaction with cyclopropylsulfonyl chloride.[1]

Reagent/ProductMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (g)Yield (%)
Piperazine1.086.14100.86-
Cyclopropylsulfonyl Chloride1.05140.5910.51.48-
Triethylamine1.2101.19121.21-
This compound-190.27--~90% (expected)

Diagrams

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Piperazine in anhydrous DCM B Cool to 0 °C A->B C Add Base (TEA/DIPEA) B->C D Dropwise addition of Cyclopropylsulfonyl Chloride C->D E Stir at 0 °C to RT D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ (aq) F->G Reaction Complete H Extract with DCM G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Workflow for the N-sulfonylation of piperazine.

References

The Versatile 1-(Cyclopropylsulfonyl)piperazine Scaffold in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The 1-(cyclopropylsulfonyl)piperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties that are advantageous for the development of novel therapeutic agents. This heterocyclic structure is increasingly being incorporated into drug candidates targeting a range of diseases, from cancer to central nervous system disorders. This document provides a detailed overview of its applications, synthesis, and protocols for biological evaluation, intended for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery

The this compound scaffold imparts favorable characteristics to drug candidates, including improved metabolic stability, aqueous solubility, and oral bioavailability. The rigid cyclopropyl group can provide conformational constraint, leading to higher binding affinity and selectivity for target proteins. The sulfonylpiperazine core is a versatile building block that can be readily functionalized to explore structure-activity relationships (SAR).

While specific quantitative data for a broad range of this compound derivatives is not extensively available in publicly accessible literature, the related N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide scaffold has been investigated for its inhibitory activity against the glycine transporter-1 (GlyT-1), a target for neurological and psychiatric disorders. This suggests a potential therapeutic avenue for cyclopropylsulfonylpiperazine analogs.

Experimental Protocols

Synthesis of this compound Hydrochloride

A general and robust method for the synthesis of this compound hydrochloride involves the reaction of piperazine with cyclopropanesulfonyl chloride. A two-step synthesis using a protecting group strategy is commonly employed to ensure mono-substitution.

Step 1: Synthesis of tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate.

Step 2: Deprotection to Yield this compound Hydrochloride

  • Dissolve the purified tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in 1,4-dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a minimal amount of DCM and add ethereal HCl to precipitate the hydrochloride salt.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Protection & Sulfonylation cluster_1 Step 2: Deprotection start1 Start with tert-butyl piperazine-1-carboxylate op1 Dissolve in DCM with Triethylamine (0 °C) start1->op1 op2 Add Cyclopropanesulfonyl Chloride in DCM (dropwise) op1->op2 op3 Stir at Room Temperature (12-18h) op2->op3 op4 Work-up (Wash with H2O, NaHCO3, Brine) op3->op4 op5 Dry and Concentrate op4->op5 op6 Purify by Column Chromatography op5->op6 end1 tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate op6->end1 start2 Start with protected intermediate op7 Dissolve in DCM or 1,4-Dioxane start2->op7 op8 Add excess HCl (4M in Dioxane) or TFA op7->op8 op9 Stir at Room Temperature (2-4h) op8->op9 op10 Concentrate op9->op10 op11 Precipitate with Ethereal HCl (if TFA used) op10->op11 op12 Filter, Wash, and Dry op11->op12 end2 This compound HCl op12->end2

Caption: General synthetic workflow for this compound HCl.

Biological Evaluation: Kinase Inhibition Assay Protocol

Given that many piperazine-containing compounds are kinase inhibitors, a common and valuable assay is a kinase inhibition assay. The following is a general protocol that can be adapted for specific kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (Luminometer or Fluorescence reader)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add a small volume of the diluted test compounds, positive control, and DMSO (as a negative control).

  • Add the kinase enzyme solution to each well and incubate for a predefined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.

  • The signal generated is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow

G start Start prep_compounds Prepare serial dilutions of This compound derivatives start->prep_compounds add_to_plate Add compounds, controls (positive and negative) to microplate prep_compounds->add_to_plate add_kinase Add kinase enzyme solution add_to_plate->add_kinase pre_incubate Pre-incubate to allow binding add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP and substrate pre_incubate->initiate_reaction incubate_reaction Incubate at controlled temperature initiate_reaction->incubate_reaction stop_reaction Stop reaction and add detection reagent incubate_reaction->stop_reaction read_plate Read signal on plate reader stop_reaction->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a kinase inhibition assay.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-defined in the literature, its structural motifs suggest potential interactions with pathways commonly targeted by piperazine-containing drugs. For instance, as many piperazine derivatives are kinase inhibitors, they could potentially modulate signaling pathways such as:

  • PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: Involved in cell differentiation, proliferation, and apoptosis.

  • Tyrosine Kinase Signaling Pathways (e.g., EGFR, VEGFR): Often implicated in cancer.

Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this particular scaffold.

Potential Kinase Signaling Pathway Interactions

G cluster_0 Potential Targets cluster_1 Downstream Cellular Effects scaffold This compound Derivative kinase Kinase (e.g., PI3K, Akt, MAPK) scaffold->kinase Inhibition proliferation Decreased Cell Proliferation kinase->proliferation apoptosis Induction of Apoptosis kinase->apoptosis angiogenesis Inhibition of Angiogenesis kinase->angiogenesis

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. The provided protocols offer a foundation for the synthesis and biological evaluation of new derivatives based on this versatile core. Further investigation into the specific biological targets and mechanisms of action of compounds containing this scaffold is warranted to fully realize its therapeutic potential.

Application Notes and Protocols for the Biological Evaluation of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological evaluation of 1-(Cyclopropylsulfonyl)piperazine, a novel piperazine derivative. The protocols outlined below are designed to assess its cytotoxic and potential anti-proliferative activities, providing a foundational dataset for further drug development efforts. The piperazine scaffold is a common feature in a wide array of biologically active compounds, exhibiting properties that range from anti-cancer to anti-depressant and anti-microbial activities.[1][2][3][4][5][6] This document details the experimental setup for a primary screening cascade.

Overview of Experimental Workflow

The initial biological evaluation of this compound follows a tiered approach, beginning with broad cytotoxicity screening across a panel of cancer cell lines. Active concentrations are then used to investigate the mechanism of action through cell cycle analysis. Finally, a preliminary assessment of its pharmacokinetic properties is conducted to determine its potential for in vivo studies.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vitro ADME cluster_2 Data Analysis & Next Steps A Compound Preparation (this compound) B Cytotoxicity Screening (MTT Assay) A->B C Mechanism of Action (Cell Cycle Analysis) B->C D Target Identification (Optional) (Kinase Panel Screen) C->D G Data Interpretation & SAR D->G E Metabolic Stability (Microsomal Stability Assay) F Permeability (PAMPA Assay) E->F F->G H Decision for In Vivo Studies G->H

Caption: Experimental workflow for the biological evaluation of this compound.

In Vitro Cytotoxicity Screening

Protocol 2.1: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Add the diluted compound to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Cytotoxicity Data
Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast15.2 ± 1.80.8 ± 0.1
A549Lung25.6 ± 3.11.2 ± 0.2
HCT116Colon12.8 ± 1.50.6 ± 0.08

Mechanism of Action Studies

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

This protocol aims to determine if the cytotoxic effects of this compound are due to cell cycle arrest.

Materials:

  • HCT116 cells (or another sensitive cell line)

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Analysis
Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle Control55.2 ± 4.520.1 ± 2.124.7 ± 2.8
1x IC5070.1 ± 5.215.3 ± 1.914.6 ± 1.7
2x IC5082.5 ± 6.18.9 ± 1.18.6 ± 1.0

Hypothetical Signaling Pathway Modulation

Based on the observed G1 cell cycle arrest, a plausible hypothesis is that this compound may interfere with a key signaling pathway that regulates cell cycle progression, such as the PI3K/AKT/mTOR pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression (G1 to S transition) mTOR->CellCycle Compound This compound Compound->PI3K Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Preliminary ADME Profiling

Protocol 5.1: Microsomal Stability Assay

This assay provides an early indication of the metabolic stability of the compound.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate 1 µM of the compound with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

    • Collect samples at various time points (0, 5, 15, 30, and 60 minutes).

  • Analysis:

    • Quench the reaction with acetonitrile.

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Data Presentation: In Vitro ADME Properties
ParameterValue
Microsomal Half-life (t1/2, min)45
Intrinsic Clearance (µL/min/mg)15.4
PAMPA Permeability (x 10^-6 cm/s)8.2

Conclusion

The provided protocols and data tables offer a structured approach to the initial biological characterization of this compound. The hypothetical data suggests that the compound exhibits moderate cytotoxic activity against several cancer cell lines, potentially through the induction of G1 cell cycle arrest. Preliminary ADME data indicates reasonable metabolic stability. Further studies would be required to confirm the mechanism of action and to evaluate its in vivo efficacy and safety profile.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Cyclopropylsulfonyl)piperazine is a synthetic compound belonging to the sulfonylpiperazine class of molecules. Piperazine and its derivatives are known to exhibit a wide range of biological activities and are scaffolds of interest in drug discovery.[1][2] Several studies have demonstrated the cytotoxic potential of various piperazine derivatives against different cancer cell lines, suggesting their potential as novel therapeutic agents.[3][4][5] Therefore, characterizing the cytotoxic profile of novel compounds like this compound is a critical step in the early stages of drug development.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three common cell-based assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and a Caspase-Glo® 3/7 assay for apoptosis detection.

General Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell health.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., A549, HeLa) seeding 3. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 2. Compound Preparation (this compound stock solution and serial dilutions) treatment 4. Compound Addition (Treat cells with various concentrations) seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase Assay (Apoptosis) incubation->caspase readout 6. Plate Reading (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout analysis 7. Data Analysis (IC50 determination) readout->analysis

Figure 1: General workflow for cytotoxicity testing of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically after solubilization.

Materials and Reagents:

  • Selected human cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Exemplary Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control 0.8540.045100.0%
0.1 0.8420.05198.6%
1 0.7980.04893.4%
10 0.6120.03971.7%
50 0.4350.02850.9%
100 0.2110.02124.7%
Blank 0.0500.005-
Note: The data presented is for illustrative purposes only.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[10] The amount of LDH in the medium is proportional to the number of lysed cells.

Materials and Reagents:

  • LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)

  • Cells and compound prepared as in the MTT assay protocol

  • Lysis buffer (provided in the kit, often Triton X-100 based)

  • 96-well flat-bottom plates

  • Microplate reader (490 nm wavelength)

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Establish Controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound.

    • Maximum LDH Release Control: Add lysis buffer to untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Procedure: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. LDH Release - Absorbance of Vehicle Control)] * 100

Exemplary Data Presentation:

Concentration (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
Vehicle Control 0.1200.0110.0%
0.1 0.1250.0150.8%
1 0.1480.0184.5%
10 0.2550.02221.8%
50 0.4500.03153.2%
100 0.6800.04590.3%
Max. LDH Release 0.7300.050100.0%
Note: The data presented is for illustrative purposes only.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. A key event in apoptosis is the activation of caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.

Materials and Reagents:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Cells and compound prepared as in the MTT assay protocol

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-4).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

The luminescence signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the vehicle control.

Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Exemplary Data Presentation:

Concentration (µM)Mean Luminescence (RLU)Std. DeviationFold Change in Caspase-3/7 Activity
Vehicle Control 15,2501,1501.0
0.1 16,1001,3001.1
1 22,5002,1001.5
10 85,4006,8005.6
50 250,60019,50016.4
100 410,20031,40026.9
Note: The data presented is for illustrative purposes only.

Visualization of Mechanisms and Pathways

Principle of the MTT Assay

The diagram below illustrates the biochemical principle underlying the MTT assay, where metabolically active cells convert the tetrazolium salt into a colored formazan product.

G cluster_cell Living Cell MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan DMSO DMSO (Solubilizing Agent) Formazan->DMSO Dissolution Measurement Measure Absorbance at 570 nm DMSO->Measurement

Figure 2: Principle of the MTT cell viability assay.

Hypothetical Signaling Pathway: Induction of Apoptosis

While the precise mechanism of this compound is unknown, many cytotoxic compounds induce apoptosis. A plausible hypothesis to investigate is the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of effector caspases 3 and 7.

G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito Permeabilization cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 Activation cas37 Pro-Caspase-3/7 act_cas9->cas37 Cleavage act_cas37 Active Caspase-3/7 cas37->act_cas37 apoptosis Apoptosis act_cas37->apoptosis

References

Application Notes and Protocols for the Synthesis of Novel 1-(Cyclopropylsulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes, experimental protocols, and data presentation guidelines for the preparation of novel 1-(cyclopropylsulfonyl)piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to the unique combination of the piperazine scaffold, a common pharmacophore, and the cyclopropylsulfonyl group, which can modulate physicochemical properties and target binding.

Introduction

Piperazine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer effects.[1][2] The incorporation of a sulfonyl group, particularly a cyclopropylsulfonyl moiety, onto the piperazine ring can enhance properties such as metabolic stability, solubility, and target affinity. Sulfonyl chlorides are frequently used as building blocks in medicinal chemistry because they readily react with amines to form stable sulfonamides. This protocol outlines a general and efficient method for the synthesis of this compound derivatives, starting from either piperazine or its pre-substituted analogues.

General Synthetic Routes

The synthesis of target this compound derivatives can be achieved via two primary routes, depending on the desired substitution pattern and the availability of starting materials.

Route A: Sulfonylation of a Pre-substituted Piperazine This is the most common and direct approach, where a commercially available or pre-synthesized N-substituted piperazine is reacted with cyclopropanesulfonyl chloride to yield the final product. This method is preferable when the substituent 'R' is readily available on the piperazine starting material.

Route B: Sequential N-Substitution and Sulfonylation This route involves the initial sulfonylation of piperazine to form this compound, which is then followed by the introduction of the 'R' group on the second nitrogen atom through methods such as alkylation or reductive amination.[3] This approach is useful for creating libraries of analogs with diverse 'R' groups from a common intermediate.

Below is a diagram illustrating the general synthetic workflow.

G cluster_A Route A cluster_B Route B R_Pip Substituted Piperazine (R-NH-Piperazine) Product_A Target Derivative (R-N(Pip)SO2-Cyclopropyl) R_Pip->Product_A Base, Solvent Pip Piperazine Cyclo_Cl Cyclopropanesulfonyl Chloride Cyclo_Cl->Product_A Intermediate This compound Pip->Intermediate Base, Solvent Product_B Target Derivative (R-N(Pip)SO2-Cyclopropyl) Intermediate->Product_B Reaction Condition (e.g., Alkylation, Reductive Amination) R_X R-X (e.g., Alkyl Halide) or R'=O (Aldehyde/Ketone) R_X->Product_B Cyclo_Cl_B Cyclopropanesulfonyl Chloride Cyclo_Cl_B->Intermediate

Caption: General Synthetic Workflow for this compound Derivatives.

Data Presentation

Quantitative data from the synthesis of a series of derivatives should be summarized for clear comparison. The following table provides a template for data presentation.

Compound IDR-GroupReaction Time (h)Yield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)
1a Benzyl485110-1127.25-7.40 (m, 5H), 3.55 (s, 2H)
1b 4-Fluorobenzyl488115-1177.30 (t, 2H), 7.05 (t, 2H), 3.52 (s, 2H)
1c Methyl39278-802.30 (s, 3H)
1d H395145-147 (HCl salt)8.01 (br s, 2H) (HCl salt)[4]

Experimental Protocols

The following protocol is a general method for the synthesis of a this compound derivative via Route A.

Protocol: Synthesis of 4-Substituted-1-(cyclopropylsulfonyl)piperazine

This procedure is based on standard sulfonylation reactions of cyclic amines.[5]

Materials:

  • Substituted Piperazine (e.g., 1-Benzylpiperazine) (1.0 eq)

  • Cyclopropanesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the substituted piperazine (1.0 eq).

  • Dissolution: Dissolve the piperazine in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.0-3.0 eq) to the stirred solution.

  • Reagent Addition: Add cyclopropanesulfonyl chloride (1.05 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-substituted-1-(cyclopropylsulfonyl)piperazine derivative.

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Logical Relationship Diagram

The decision-making process for choosing a synthetic route is outlined below. The choice primarily depends on the complexity and availability of the starting materials.

G Start Define Target Molecule R-N(Pip)SO2-Cyclopropyl Decision Is the R-substituted piperazine available? Start->Decision RouteA Select Route A: Direct Sulfonylation Decision->RouteA  Yes RouteB Select Route B: Sequential Reaction Decision->RouteB  No / Library Synthesis End Synthesize & Purify Final Product RouteA->End StepB1 Synthesize This compound RouteB->StepB1 StepB2 Introduce 'R' group via Alkylation/Reductive Amination StepB1->StepB2 StepB2->End

Caption: Decision logic for selecting the optimal synthetic route.

References

Application Notes and Protocols for Parallel Synthesis Using 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(cyclopropylsulfonyl)piperazine as a versatile building block in parallel synthesis for the rapid generation of compound libraries. The protocols detailed below are designed for efficiency and adaptability, catering to the needs of medicinal chemistry and drug discovery programs.

Introduction

This compound is a valuable secondary amine building block for combinatorial chemistry. The presence of the electron-withdrawing cyclopropylsulfonyl group deactivates the adjacent nitrogen atom, which can allow for selective functionalization of the secondary amine under certain conditions. However, for most parallel synthesis applications, the primary utility of this scaffold lies in the diverse functionalities that can be introduced at the secondary amine position. This building block is particularly useful for creating libraries of amides, sulfonamides, and ureas, which are common motifs in biologically active compounds. The cyclopropyl group can also provide desirable physicochemical properties and metabolic stability to the final compounds.

Applications in Drug Discovery

The piperazine core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Libraries derived from this compound can be screened against a wide range of biological targets. The ability to rapidly generate a diverse set of analogs allows for efficient structure-activity relationship (SAR) studies, aiding in the identification and optimization of lead compounds.

Key Reactions in Parallel Synthesis

The secondary amine of this compound serves as a nucleophile for various reactions, making it an ideal starting point for library synthesis. The most common transformations include:

  • Amide Bond Formation: Acylation with a diverse set of carboxylic acids.

  • Sulfonamide Bond Formation: Reaction with various sulfonyl chlorides.

  • Urea Formation: Reaction with isocyanates or carbamoyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction.

These reactions can be performed in both liquid-phase and solid-phase formats, allowing for flexibility in the synthetic strategy.

Experimental Protocols

The following are detailed protocols for the parallel synthesis of amide, sulfonamide, and urea derivatives of this compound in a 96-well plate format.

Protocol 1: Parallel Amide Synthesis (Liquid-Phase)

This protocol describes the coupling of this compound with a library of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional) or multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of HBTU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M solutions of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate (the "acid plate").

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 100 µL (20 µmol) of the corresponding carboxylic acid solution from the acid plate to each well.

    • Add 100 µL (20 µmol) of the HBTU stock solution to each well.

    • Add 100 µL (40 µmol) of the DIPEA stock solution to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the reaction block securely with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction by adding 200 µL of water.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Concentrate the combined organic extracts to dryness using a centrifugal evaporator.

  • Analysis:

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for HPLC-MS analysis to determine purity and confirm the identity of the products.

Protocol 2: Parallel Sulfonamide Synthesis (Solid-Phase)

This protocol outlines the synthesis of sulfonamides using a resin-bound amine, which is then cleaved to yield the final products. While this example uses a generic resin, the chemistry is directly applicable to a scenario where this compound is attached to a solid support.

Materials:

  • Rink Amide resin

  • Library of diverse sulfonyl chlorides

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • 96-well filter plate

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF in each well of the 96-well filter plate.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • Reaction Setup:

    • Prepare 0.2 M solutions of each sulfonyl chloride from the library in anhydrous DCM.

    • To each well containing the deprotected resin, add 200 µL of the corresponding sulfonyl chloride solution.

    • Add 50 µL of pyridine to each well.

  • Reaction and Washing:

    • Seal the filter plate and shake at room temperature for 16 hours.

    • After the reaction, wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents.

    • Dry the resin under vacuum.

  • Cleavage:

    • Cleave the sulfonamide products from the resin by adding 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to each well.

    • Shake for 2 hours at room temperature.

    • Collect the cleavage solution into a 96-well collection plate.

  • Isolation and Analysis:

    • Concentrate the collected solutions to dryness using a centrifugal evaporator.

    • Re-dissolve the residues in a suitable solvent for HPLC-MS analysis.

Protocol 3: Parallel Urea Synthesis (Liquid-Phase)

This protocol describes the formation of ureas by reacting this compound with a library of isocyanates.

Materials:

  • This compound

  • Library of diverse isocyanates

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare 0.2 M solutions of each isocyanate from the library in anhydrous DCM in a separate 96-well plate (the "isocyanate plate").

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 100 µL (20 µmol) of the corresponding isocyanate solution from the isocyanate plate to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12 hours.

    • Concentrate the reaction mixtures to dryness using a centrifugal evaporator.

  • Analysis:

    • Re-dissolve the crude products in a suitable solvent for HPLC-MS analysis.

Data Presentation

The following table provides representative data for a hypothetical parallel synthesis of amides from this compound and a selection of carboxylic acids, based on typical outcomes for such reactions.

Entry Carboxylic Acid Product Mass (Expected) Purity (%) Yield (%)
1Benzoic Acid296.369585
24-Chlorobenzoic Acid330.809281
33-Methoxybenzoic Acid326.399688
4Acetic Acid234.299890
5Cyclohexanecarboxylic Acid302.429383
6Thiophene-2-carboxylic acid302.399179

Note: Purity was determined by LC-MS analysis of the crude product. Yields are calculated based on the limiting reagent and are for the unpurified product.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the parallel synthesis of a compound library starting from this compound.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_analysis Analysis & Purification A This compound Stock Solution C Dispense Reagents A->C B Building Block Library (Acids, Isocyanates, etc.) Stock Solutions B->C D Reaction Incubation C->D E Work-up / Cleavage D->E F Crude Product Plate E->F G LC-MS Analysis (Purity & Identity) F->G H Purification (if needed) G->H I Final Compound Library G->I H->I

Caption: General workflow for parallel library synthesis.

Reaction Pathways

This diagram illustrates the primary reaction pathways for diversifying the this compound scaffold.

G cluster_reactions Reaction Types cluster_products Product Scaffolds start This compound Amide Amide Synthesis (R-COOH, Coupling Agent) start->Amide Sulfonamide Sulfonamide Synthesis (R-SO2Cl, Base) start->Sulfonamide Urea Urea Synthesis (R-NCO) start->Urea Amide_Prod Amide Library Amide->Amide_Prod Sulfonamide_Prod Sulfonamide Library Sulfonamide->Sulfonamide_Prod Urea_Prod Urea Library Urea->Urea_Prod

References

Application Notes and Protocols for the Formulation of 1-(Cyclopropylsulfonyl)piperazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclopropylsulfonyl)piperazine is a piperazine derivative of interest in pharmaceutical research. For the successful in vivo evaluation of this compound, a well-developed formulation is critical to ensure appropriate delivery, bioavailability, and to minimize potential adverse effects. This document provides detailed application notes and protocols for the formulation of this compound, focusing on its hydrochloride (HCl) salt, for preclinical in vivo studies. Due to the limited publicly available data on the solubility of this specific compound, a protocol for determining its solubility in various pharmaceutically relevant vehicles is provided as an essential preliminary step. Subsequently, adaptable formulation protocols for oral and parenteral administration are presented.

Physicochemical Properties of this compound Hydrochloride

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This information is crucial for the initial stages of formulation development.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideReference(s)
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₅ClN₂O₂S[1]
Molecular Weight 190.26 g/mol 226.73 g/mol [1]
Appearance Not specifiedSolid[1]
Known Hazards Not specifiedCauses skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
Solubility Data not availableData not available-

Experimental Protocol: Solubility Determination of this compound HCl

Objective: To determine the solubility of this compound HCl in a range of common pharmaceutical vehicles to guide the selection of an appropriate formulation for in vivo studies.

Materials:

  • This compound HCl

  • Volumetric flasks and pipettes

  • Analytical balance

  • Stir plate and stir bars

  • Water bath or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Vehicles to be tested (suggested):

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.9% Saline

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • 5% Dextrose in Water (D5W)

    • Corn oil

    • Sesame oil

    • Mixtures (e.g., 10% Ethanol / 40% PEG 400 / 50% Water)

Methodology:

  • Preparation of Stock Solutions (for analytical standard): Prepare a stock solution of this compound HCl in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration (e.g., 10 mg/mL).

  • Equilibrium Solubility Determination (Shake-Flask Method): a. Add an excess amount of this compound HCl (e.g., 20 mg) to a known volume (e.g., 2 mL) of each test vehicle in a glass vial. b. Tightly cap the vials and place them on a rotating shaker or stir plate in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, visually inspect the vials for the presence of undissolved solid. d. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved compound. e. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. f. Dilute the filtered supernatant with a suitable solvent (from step 1) to a concentration within the linear range of the analytical method. g. Quantify the concentration of this compound HCl in the diluted samples using a validated HPLC or UV-Vis method against a standard curve prepared from the stock solution. h. Calculate the solubility in mg/mL or µg/mL.

  • Data Presentation: Record the solubility data in a structured table for easy comparison (see Table 2 for an example template).

Table 2: Solubility of this compound HCl in Various Vehicles

VehicleTemperature (°C)Solubility (mg/mL)Observations
Deionized Water25
PBS, pH 7.425
0.9% Saline25
Ethanol25
Propylene Glycol25
PEG 40025
D5W25
Corn Oil25
Sesame Oil25
10% Ethanol / 40% PEG 400 / 50% Water25

Formulation Protocols for In Vivo Studies

The choice of formulation will depend on the determined solubility, the intended route of administration, and the required dose.

Oral Administration

Protocol 4.1.1: Aqueous Solution/Suspension

This is a suitable option if the compound is sufficiently soluble in an aqueous vehicle at the desired concentration.

Materials:

  • This compound HCl

  • Selected aqueous vehicle (e.g., Water, 0.5% Methylcellulose in water)

  • Mortar and pestle (for suspensions)

  • Homogenizer (optional, for suspensions)

  • pH meter and adjustment solutions (e.g., NaOH, HCl)

Methodology:

  • For Solutions: a. Weigh the required amount of this compound HCl. b. Add a portion of the selected aqueous vehicle and stir until the compound is completely dissolved. c. Add the remaining vehicle to reach the final volume. d. If necessary, adjust the pH to improve solubility or stability.

  • For Suspensions: a. If the compound is not sufficiently soluble, a suspension can be prepared. b. Wet the weighed this compound HCl with a small amount of the vehicle to form a paste in a mortar. c. Gradually add the remaining vehicle while triturating to form a uniform suspension. d. For finer suspensions, a homogenizer can be used. e. Store the suspension under constant agitation to ensure dose uniformity.

Protocol 4.1.2: Co-solvent Formulation

This approach is used when the solubility in aqueous vehicles is low.

Materials:

  • This compound HCl

  • Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)

  • Aqueous component (e.g., Water, Saline)

Methodology:

  • Dissolve the weighed this compound HCl in the selected co-solvent or a mixture of co-solvents.

  • Once dissolved, slowly add the aqueous component while stirring to reach the final desired concentration of the co-solvent and the compound.

  • Visually inspect for any precipitation. The final formulation should be a clear solution.

Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous)

Given the irritant nature of this compound HCl, careful consideration must be given to the formulation to minimize local irritation upon injection. The final formulation for parenteral administration must be sterile.

Protocol 4.2.1: Buffered Aqueous Solution

This is the preferred method if solubility allows, as it is generally well-tolerated.

Materials:

  • This compound HCl

  • Sterile, isotonic vehicle (e.g., 0.9% Saline, D5W, PBS)

  • Sterile filters (0.22 µm)

Methodology:

  • Aseptically weigh and dissolve this compound HCl in the sterile vehicle.

  • Ensure the final solution is isotonic. If not, an isotonicity-adjusting agent (e.g., NaCl, dextrose) can be added.

  • Adjust the pH to be close to physiological pH (7.4) using sterile acid or base to minimize irritation.

  • Sterile filter the final solution through a 0.22 µm filter into a sterile container.

Protocol 4.2.2: Co-solvent Formulation for Parenteral Use

This should be used with caution due to the potential for co-solvents to cause irritation and hemolysis. The concentration of the co-solvent should be kept to a minimum.

Materials:

  • This compound HCl

  • Biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol - use low concentrations)

  • Sterile aqueous vehicle (e.g., Water for Injection, Saline)

  • Sterile filters (0.22 µm)

Methodology:

  • Dissolve the compound in the minimal amount of the co-solvent required for solubilization.

  • Slowly add the sterile aqueous vehicle while stirring.

  • The final concentration of the organic co-solvent should be as low as possible (e.g., <10% for ethanol).

  • Sterile filter the final solution through a 0.22 µm filter.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Weigh excess compound add_vehicle Add known volume of vehicle start->add_vehicle incubate Incubate at controlled temperature (24-48h with agitation) add_vehicle->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate

Caption: Workflow for determining the equilibrium solubility of this compound HCl.

General Workflow for In Vivo Formulation Preparation

G cluster_planning Planning cluster_preparation Preparation cluster_qc Quality Control cluster_final Final Product define_dose Define Dose & Route select_vehicle Select Vehicle based on Solubility & Toxicology Data define_dose->select_vehicle weigh_compound Weigh Compound select_vehicle->weigh_compound dissolve_suspend Dissolve or Suspend in Vehicle weigh_compound->dissolve_suspend adjust_params Adjust pH / Isotonicity (for parenteral) dissolve_suspend->adjust_params visual_inspection Visual Inspection for Clarity/ Homogeneity adjust_params->visual_inspection sterilize Sterile Filtration (for parenteral) visual_inspection->sterilize final_formulation Final Formulation for Dosing sterilize->final_formulation

Caption: General workflow for the preparation of an in vivo formulation.

Conclusion

The successful in vivo evaluation of this compound requires a systematic approach to formulation development. The initial and most critical step is the determination of its solubility in a variety of pharmaceutically acceptable vehicles. Based on these findings, an appropriate formulation strategy can be selected, whether it be a simple aqueous solution/suspension or a more complex co-solvent system. For parenteral administration, special attention must be paid to sterility, isotonicity, and pH to mitigate the known irritant properties of the hydrochloride salt. The protocols provided herein offer a comprehensive guide for researchers to develop a safe and effective formulation for their preclinical studies.

References

Application Note: Orthogonal Analytical Strategies for Purity Assessment of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(Cyclopropylsulfonyl)piperazine is a chemical entity featuring a cyclopropylsulfonyl moiety attached to a piperazine ring. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in the drug development process to ensure safety and efficacy. A comprehensive purity profile requires the use of multiple, independent (orthogonal) analytical techniques to detect a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents.[1][2][3]

This document outlines detailed protocols for three key analytical techniques for the purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for unambiguous structure confirmation and as an absolute method for purity determination.[4][5][6]

Reversed-Phase HPLC for Potency and Impurity Profiling

Principle Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains the analyte and impurities to different extents, allowing for their separation as they are eluted by a polar mobile phase. A Diode Array Detector (DAD) or UV detector is used for quantification based on absorbance. This method is ideal for determining the potency of this compound and quantifying non-volatile process and degradation impurities.[3][7][8]

Experimental Protocol

A. Instrumentation & Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/UV detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

B. Reagents & Solvents

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic Acid (FA), analytical grade.

  • This compound reference standard and sample.

C. Chromatographic Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 210 nm
Injection Vol. 10 µL

| Gradient Program | See Table 1 below |

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

D. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

E. Data Analysis

  • Purity Calculation (Area %): Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Quantification: Quantify known impurities using their respective reference standards or calculate unknown impurities as a percentage of the main peak area.

Data Presentation: Method Validation Summary

The described HPLC method should be validated to ensure it is fit for purpose. A summary of typical acceptance criteria is presented below.

Table 2: Representative HPLC Method Validation Data

Parameter Result
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%

| Accuracy (% Recovery) | 98.0% - 102.0% |

GC-MS for Volatile and Semi-Volatile Impurities

Principle GC-MS is a powerful technique for separating and identifying volatile organic compounds.[9][10] Samples are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification. This method is crucial for detecting residual solvents from the synthesis or potential volatile byproducts.

Experimental Protocol

A. Instrumentation & Consumables

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • GC column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • Headspace autosampler (optional, for residual solvents).

  • GC vials and caps.

B. Reagents & Solvents

  • Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, GC-compatible solvent.

  • Helium (carrier gas), 99.999% purity.

  • This compound sample.

C. GC-MS Conditions

Parameter Condition
Injector Temp. 250°C
Injection Mode Split (50:1)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 40°C (hold 5 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 35 - 450 amu |

D. Sample Preparation

  • Accurately weigh approximately 50 mg of the this compound sample into a GC vial.

  • Add 1.0 mL of DMSO and vortex until fully dissolved.

E. Data Analysis

  • Identify peaks by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and known standards.

  • Quantify impurities using an internal or external standard method.

Data Presentation: Potential Volatile Impurities

Table 3: Potential Process-Related Impurities and Solvents

Compound Potential Source Expected Key Mass Fragments (m/z)
Piperazine Starting Material 86, 56, 42
Cyclopropanesulfonyl chloride Reagent 140, 75, 64, 41
Dichloromethane Solvent 84, 49, 86

| Toluene | Solvent | 91, 92, 65 |

Quantitative NMR (qNMR) for Structural Identity and Purity

Principle NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[5][11] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[4]

Experimental Protocol

A. Instrumentation & Consumables

  • NMR Spectrometer (≥400 MHz).

  • High-precision NMR tubes.

  • Analytical balance.

B. Reagents & Solvents

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ensuring both analyte and standard are soluble and key peaks do not overlap.

  • High-purity, certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard must have signals in a clear region of the spectrum.

  • This compound sample.

C. NMR Acquisition Parameters (¹H NMR)

Parameter Setting Rationale
Pulse Program Standard single pulse (e.g., zg30) For simple quantitative acquisition
Relaxation Delay (d1) > 5 x T₁ of slowest relaxing proton Ensures full magnetization recovery for accurate integration
Acquisition Time ≥ 3 seconds Provides good digital resolution

| Number of Scans | ≥ 16 | Improves signal-to-noise ratio |

D. Sample Preparation

  • Accurately weigh ~20 mg of the this compound sample into a clean vial.

  • Accurately weigh ~10 mg of the internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

E. Data Analysis

  • Structural Confirmation: Confirm the structure by analyzing the chemical shifts, coupling patterns, and integrations of the ¹H and ¹³C NMR spectra.

  • Purity Calculation: Use the following formula for qNMR purity calculation:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I : Integral of the analyte or standard peak

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • m : Mass

    • P_std : Purity of the internal standard

Visualizations: Analytical Workflows

The following diagrams illustrate the logical relationship between the analytical techniques and the overall workflow for purity assessment.

Caption: Logical relationship of orthogonal techniques for purity analysis.

ExperimentalWorkflow A Sample Receipt & Login B Perform Orthogonal Analyses A->B C HPLC Analysis for Potency & Impurities B->C D GC-MS Analysis for Volatile Impurities B->D E NMR Analysis for Identity & qNMR Purity B->E F Integrate Data from All Techniques C->F D->F E->F G Does Data Meet Specifications? F->G H Generate Certificate of Analysis (CoA) G->H Yes I Investigation Required G->I No

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(Cyclopropylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(Cyclopropylsulfonyl)piperazine hydrochloride, a valuable building block in pharmaceutical development. The synthesis is presented in a two-stage process: the preparation of the key intermediate, cyclopropanesulfonyl chloride, followed by its reaction with piperazine and subsequent hydrochloride salt formation. This guide includes detailed experimental procedures, safety and handling precautions, and methods for purification and analysis. The protocols are designed to be scalable for kilogram-level production.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The unique physicochemical properties imparted by the cyclopropylsulfonyl moiety make it a desirable component in modern drug design. The ability to produce this intermediate on a large scale with high purity and yield is critical for advancing drug development programs. These application notes provide a comprehensive guide for the scale-up synthesis, purification, and analysis of this compound hydrochloride.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and hazards associated with the reagents and products is essential for safe and successful scale-up synthesis.

Table 1: Chemical Properties and Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Cyclopropanesulfonyl chloride139631-62-2C₃H₅ClO₂S140.59Light yellow to yellow liquid[1]
Piperazine110-85-0C₄H₁₀N₂86.14White crystalline solid
This compound hydrochloride1057385-13-3C₇H₁₅ClN₂O₂S226.73Off-white to white solid

Table 2: Hazard and Safety Information

CompoundHazard StatementsPrecautionary StatementsPersonal Protective Equipment (PPE)
Cyclopropanesulfonyl chlorideH314: Causes severe skin burns and eye damage.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[2]Chemical-resistant gloves, safety goggles, face shield, lab coat, respirator.[2]
PiperazineH314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.Chemical-resistant gloves, safety goggles, lab coat, dust mask.
This compound hydrochlorideH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Chemical-resistant gloves, safety goggles, lab coat.

Synthesis Pathway

The overall synthesis pathway for this compound hydrochloride is a two-step process, starting from the preparation of cyclopropanesulfonyl chloride.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Cyclopropanesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound Hydrochloride Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Intermediate_Sulfinate Cyclopropylsulfinate Intermediate Cyclopropylmagnesium bromide->Intermediate_Sulfinate SO2, THF -10°C to 20°C Sulfur dioxide Sulfur dioxide N-Chlorosuccinimide N-Chlorosuccinimide Cyclopropanesulfonyl chloride Cyclopropanesulfonyl chloride Cyclopropanesulfonyl_chloride_input Cyclopropanesulfonyl chloride Intermediate_Sulfinate->Cyclopropanesulfonyl chloride NCS, THF -5°C to 20°C Piperazine Piperazine This compound This compound Piperazine->this compound Base, Solvent Controlled Temp. Cyclopropanesulfonyl_chloride_input->this compound Final_Product This compound hydrochloride This compound->Final_Product HCl in Solvent HCl HCl

Caption: Overall synthesis pathway for this compound hydrochloride.

Experimental Protocols

Scale-Up Synthesis of Cyclopropanesulfonyl Chloride

This protocol is adapted from patent literature for the synthesis of cyclopropanesulfonyl chloride and is intended for implementation by trained chemists in a suitable pilot plant or manufacturing facility.

Table 3: Reagents and Materials for Cyclopropanesulfonyl Chloride Synthesis

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Cyclopropylmagnesium bromide (0.5 M in THF)143.3128.6610.0
Sulfur dioxide64.070.7712.0
N-Chlorosuccinimide (NCS)133.532.0015.0
Tetrahydrofuran (THF)72.11As needed-
Methyl tert-butyl ether (MTBE)88.15As needed-
Brine-As needed-

Protocol:

  • Reaction Setup: In a suitably sized, inerted, and cooled reactor, charge the solution of cyclopropylmagnesium bromide in THF.

  • Sulfinate Formation: Cool the reactor to approximately -10°C. Slowly add a solution of sulfur dioxide in THF over a period of at least 60 minutes, ensuring the internal temperature does not exceed -5°C.

  • Warm-up: After the addition is complete, allow the reaction mixture to warm to ambient temperature over approximately 30 minutes.

  • Chlorination: Cool the reaction mixture to -5°C to 0°C and add N-Chlorosuccinimide (NCS) portion-wise, maintaining the temperature within this range.

  • Reaction Completion: Once the NCS addition is complete, allow the mixture to warm to ambient temperature and stir for 1-2 hours, or until reaction completion is confirmed by in-process controls (e.g., GC-MS).

  • Work-up: Dilute the reaction mixture with methyl tert-butyl ether (MTBE). Add water and stir for 10-15 minutes. Separate the organic layer and wash with brine.

  • Isolation: Concentrate the organic layer under reduced pressure to yield crude cyclopropanesulfonyl chloride. The crude product can be used directly in the next step or purified by vacuum distillation.

Scale-Up Synthesis of this compound Hydrochloride

This protocol describes the reaction of cyclopropanesulfonyl chloride with piperazine on a kilogram scale.

Table 4: Reagents and Materials for this compound Hydrochloride Synthesis

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Piperazine86.144.3150.0
Cyclopropanesulfonyl chloride140.591.4110.0
Triethylamine101.192.0220.0
Dichloromethane (DCM)84.93As needed-
Hydrochloric acid (in isopropanol)36.46As needed-
Isopropanol (IPA)60.10As needed-

Protocol:

  • Piperazine Solution: In a large reactor, dissolve piperazine and triethylamine in dichloromethane (DCM). Cool the solution to 0-5°C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of cyclopropanesulfonyl chloride in DCM to the piperazine solution, maintaining the temperature between 0-10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by HPLC or TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.

  • Solvent Swap: Concentrate the organic layer under reduced pressure. Add isopropanol (IPA) and continue to concentrate to remove residual DCM.

  • Salt Formation: To the resulting solution of this compound in IPA, slowly add a solution of hydrochloric acid in IPA at room temperature with stirring.

  • Crystallization and Isolation: Cool the mixture to 0-5°C to induce crystallization. Stir for 1-2 hours, then filter the solid product.

  • Drying: Wash the filter cake with cold IPA and dry under vacuum at 40-50°C to a constant weight.

Purification and Analysis

Table 5: Expected Yield and Purity

StepProductTheoretical Yield (kg)Expected Yield (kg)Expected Purity (by HPLC)
1Cyclopropanesulfonyl chloride1.411.1 - 1.2>95%
2This compound hydrochloride2.271.8 - 2.0>99%

Purification:

  • The final product, this compound hydrochloride, is typically purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethanol.

Analytical Methods:

  • HPLC: To determine the purity of the final product and monitor reaction progress.

  • NMR (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry: To confirm the molecular weight.

  • Karl Fischer Titration: To determine the water content.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage cluster_analysis Analysis Stage Reactor_Setup Reactor Setup and Inerting Reagent_Charging Charge Piperazine, Base, and Solvent Reactor_Setup->Reagent_Charging Cooling_1 Cool to 0-5°C Reagent_Charging->Cooling_1 Addition Slow Addition of Cyclopropanesulfonyl Chloride Solution Cooling_1->Addition Reaction_Monitoring Stir at Room Temp & Monitor by HPLC/TLC Addition->Reaction_Monitoring Quenching Reaction Quench with Water Reaction_Monitoring->Quenching Extraction Phase Separation and Aqueous Washes Quenching->Extraction Solvent_Swap Concentration and Solvent Swap to IPA Extraction->Solvent_Swap Salt_Formation Addition of HCl in IPA Solvent_Swap->Salt_Formation Crystallization Cooling and Crystallization Salt_Formation->Crystallization Filtration Product Filtration and Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product_QC Final Product QC (HPLC, NMR, MS, KF) Drying->Final_Product_QC

Caption: Step-by-step workflow for the synthesis of this compound HCl.

References

Application Notes and Protocols for Antimicrobial and Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic strategies.[1][2] This document provides an overview of innovative approaches, key signaling pathways as drug targets, and detailed experimental protocols relevant to the discovery and development of new antimicrobial and antifungal agents.

Novel Therapeutic Strategies

The limitations of existing antimicrobial therapies have spurred the exploration of alternative and combination approaches to combat multidrug-resistant (MDR) pathogens.[2][3] Key strategies currently under investigation include:

  • Combination Therapy: The use of multiple drugs with different mechanisms of action can enhance efficacy and reduce the likelihood of resistance development.[2][3] This can involve combining traditional antibiotics or antifungals with non-antimicrobial agents that, for instance, inhibit resistance mechanisms like efflux pumps.[3]

  • Phage Therapy: Bacteriophages, viruses that specifically infect and kill bacteria, offer a highly targeted approach to treating bacterial infections.[2][3]

  • Immunotherapy: This strategy aims to bolster the host's immune response to infection, representing a significant avenue to combat antimicrobial drug resistance.[2]

  • Targeting Virulence Factors: Instead of directly killing the pathogen, this approach focuses on disarming it by inhibiting the expression of virulence factors, which are molecules that enable the microbe to cause disease.

  • Artificial Intelligence in Drug Discovery: AI and machine learning are being leveraged to accelerate the identification of new drug candidates and predict their efficacy and potential for resistance.[3]

Key Signaling Pathways in Fungal Drug Development

Fungi possess unique signaling pathways that are essential for their survival and virulence, making them attractive targets for novel antifungal drugs.[4] Targeting these pathways can disrupt processes vital for the fungal cell, such as cell wall integrity and stress response.[5][6]

High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) Pathways

The HOG and CWI pathways are crucial for fungal adaptation to various environmental stresses, including osmotic shock and cell wall damage.[5] The CWI pathway, in particular, is activated in response to cell wall-damaging agents, including antifungal drugs like echinocandins.[5][6] Inhibition of these pathways can render fungal cells more susceptible to antifungal treatments.

HOG_CWI_Pathway cluster_HOG HOG Pathway cluster_CWI CWI Pathway HOG_Stress Osmotic Stress HOG_MAPKKK MAPKKK HOG_Stress->HOG_MAPKKK HOG_MAPKK MAPKK HOG_MAPKKK->HOG_MAPKK HOG_MAPK Hog1 (MAPK) HOG_MAPKK->HOG_MAPK HOG_Response Stress Response HOG_MAPK->HOG_Response CWI_Stress Cell Wall Stress (e.g., Antifungals) CWI_Sensor Cell Surface Sensor CWI_Stress->CWI_Sensor Rho1 Rho1 CWI_Sensor->Rho1 PKC PKC Rho1->PKC CWI_MAPKKK MAPKKK PKC->CWI_MAPKKK CWI_MAPKK MAPKK CWI_MAPKKK->CWI_MAPKK CWI_MAPK Slt2 (MAPK) CWI_MAPKK->CWI_MAPK CWI_Response Cell Wall Remodeling CWI_MAPK->CWI_Response

Caption: Fungal HOG and CWI signaling pathways.

Calcineurin Signaling Pathway

The calcineurin pathway is another critical signaling cascade in fungi that regulates responses to various stresses, including exposure to antifungal drugs.[6] This pathway is essential for the virulence of many fungal pathogens, and its inhibition can lead to increased susceptibility to antifungal agents.[6]

Novel Antimicrobial and Antifungal Agents

Recent advancements have led to the development of new antifungal agents with novel mechanisms of action, offering hope against resistant strains.[7][8]

Drug NameClassMechanism of ActionSpectrum of Activity
Ibrexafungerp TriterpenoidInhibits β-(1,3)-D-glucan synthase, weakening the fungal cell wall.[9]Active against Candida and Aspergillus species.[7]
Rezafungin EchinocandinInhibits 1,3-β-D-glucan synthase, disrupting fungal cell wall synthesis.[7]Broad-spectrum activity against Candida and Aspergillus species.[7]
Olorofim OrotomideInhibits dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[9]Active against a variety of molds, including some that are resistant to other antifungals.
Fosmanogepix NovelInhibits the fungal enzyme Gwt1, which is crucial for the maturation of GPI-anchored proteins.[8]Broad-spectrum activity against yeasts and molds.[8]
Oteseconazole TetrazoleA potent, selective inhibitor of fungal CYP51, essential for ergosterol biosynthesis.[7]Primarily targets Candida species causing vulvovaginal candidiasis.[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Antimicrobial stock solution

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare Antimicrobial Dilutions: a. Create a serial two-fold dilution of the antimicrobial stock solution in the appropriate broth directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations ranging from the highest to the lowest desired. c. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Inoculum Preparation: a. From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] b. Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]

  • Inoculation: a. Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C. Incubation times vary depending on the organism (e.g., 16-20 hours for most bacteria, 24-48 hours for yeast).

  • Determining the MIC: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14] This can be assessed visually or with a plate reader.

AST_Workflow A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature and Time C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Broth microdilution AST workflow.

Drug Discovery Workflow for Novel Antimicrobials

The discovery of new antimicrobial compounds often follows a structured workflow that progresses from high-throughput screening to detailed characterization of promising candidates.[15][16]

Drug_Discovery_Workflow A High-Throughput Screening (e.g., yBRET assay) B In Vitro Validation (e.g., Competitive ELISA) A->B Identify Hits C Bacterial/Fungal Growth Inhibition Assay (MIC) B->C Confirm Target Interaction D In-depth Characterization (Mechanism of Action, Toxicity) C->D Validate Antimicrobial Activity E Lead Optimization D->E Select Lead Compounds

Caption: Optimized antimicrobial drug discovery workflow.

References

Application Notes and Protocols: Synthesis and Evaluation of Serotonin and Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of ligands targeting serotonin (5-HT) and dopamine (D) receptors. This document includes detailed experimental protocols for key assays, a summary of quantitative data for representative ligands, and diagrams of the associated signaling pathways.

Introduction

Serotonin and dopamine are crucial neurotransmitters in the central nervous system, modulating a wide array of physiological and psychological processes.[1] Dysregulation of these neurotransmitter systems is implicated in numerous neurological and psychiatric disorders, including depression, schizophrenia, Parkinson's disease, and anxiety.[2] Consequently, the serotonin and dopamine receptors are major targets for drug discovery and development. This document outlines methodologies for the synthesis of ligands for these receptors and protocols for their in vitro evaluation.

Signaling Pathways

Serotonin and dopamine receptors are predominantly G protein-coupled receptors (GPCRs), which, upon ligand binding, initiate intracellular signaling cascades. Understanding these pathways is critical for designing ligands with specific functional outcomes (e.g., agonists, antagonists, partial agonists).

Serotonin Receptor Signaling

Serotonin receptors are classified into seven families (5-HT1 to 5-HT7), with multiple subtypes.[3] Most of these are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

  • 5-HT1 and 5-HT5 Receptor Families (Gi/o-coupled): These receptors couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[3][4]

  • 5-HT2 Receptor Family (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

  • 5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gs-coupled): These receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP levels.[5]

Serotonin_Signaling cluster_5HT1_5 5-HT1 & 5-HT5 Receptors cluster_5HT2 5-HT2 Receptors cluster_5HT4_6_7 5-HT4, 5-HT6 & 5-HT7 Receptors 5-HT1/5 5-HT1/5 Gi/o Gi/o 5-HT1/5->Gi/o AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease 5-HT2 5-HT2 Gq/11 Gq/11 5-HT2->Gq/11 PLC Phospholipase C Gq/11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺↑ & PKC activation IP3_DAG->Ca_PKC 5-HT4/6/7 5-HT4/6/7 Gs Gs 5-HT4/6/7->Gs AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase cAMP ↑ AC_activate->cAMP_increase

Caption: Major signaling pathways of serotonin receptor families.

Dopamine Receptor Signaling

Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like Receptors (Gs/olf-coupled): These receptors are coupled to the stimulatory G protein Gs (or Golf in the striatum), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.

  • D2-like Receptors (Gi/o-coupled): These receptors are coupled to the inhibitory G protein Gi/o, which inhibits adenylyl cyclase activity, resulting in decreased intracellular cAMP. They can also modulate ion channels and other signaling pathways.

Dopamine_Signaling cluster_D1 D1-like Receptors (D1, D5) cluster_D2 D2-like Receptors (D2, D3, D4) D1-like D1/D5 Gs/olf Gs/olf D1-like->Gs/olf AC_activate Adenylyl Cyclase Gs/olf->AC_activate cAMP_increase cAMP ↑ AC_activate->cAMP_increase D2-like D2/D3/D4 Gi/o Gi/o D2-like->Gi/o AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease

Caption: Major signaling pathways of dopamine receptor families.

Synthesis of Receptor Ligands

The synthesis of selective ligands is paramount for studying receptor function and for therapeutic development. Arylpiperazine derivatives are a common scaffold for both serotonin and dopamine receptor ligands.

General Synthesis of Aripiprazole Analogs

Aripiprazole is a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[6] A common synthetic route involves the N-alkylation of a substituted phenylpiperazine with a haloalkoxy-dihydroquinolinone derivative.[7]

Aripiprazole_Synthesis Start1 7-hydroxy-3,4- dihydroquinolin-2-one Intermediate 7-(4-bromobutoxy)-3,4- dihydroquinolin-2-one Start1->Intermediate Base Start2 1,4-dibromobutane Start2->Intermediate Product Aripiprazole Intermediate->Product Base Start3 1-(2,3-dichlorophenyl)piperazine Start3->Product

Caption: General synthetic scheme for Aripiprazole.

Representative Synthetic Protocol: Synthesis of 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2-one (Aripiprazole)[9]
  • Reaction Setup: To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in 300 mL of ethanol, add powdered anhydrous sodium carbonate (0.2 M).

  • Reflux: Reflux the mixture for 12 hours.

  • Work-up: Filter the resulting solid and take it up in 50 mL of ethanol. Reflux for an additional 10 minutes.

  • Purification: Filter the insoluble inorganic residue. Combine the filtrates, reflux, and then allow to crystallize at room temperature for 12 hours.

  • Isolation: Filter the crystalline product and dry to yield aripiprazole.

Experimental Protocols for Ligand Evaluation

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a ligand for a specific receptor.[8]

Protocol: Dopamine D2 Receptor Binding Assay [9][10]

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand (e.g., [3H]-Spiperone) at a final concentration near its Kd.

    • 100 µL of membrane preparation.

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Functional assays measure the cellular response to ligand binding, determining whether a ligand is an agonist, antagonist, or inverse agonist. For Gs- and Gi/o-coupled receptors, this is often done by measuring changes in intracellular cAMP levels.[11][12]

Protocol: cAMP Assay for 5-HT1A (Gi-coupled) Receptor [4]

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation:

    • Incubate cells with the test compound at various concentrations.

    • Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

    • For agonist testing, measure the inhibition of forskolin-stimulated cAMP production.

    • For antagonist testing, measure the ability of the compound to block the inhibitory effect of a known agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_evaluation In Vitro Evaluation Synthesis Chemical Synthesis (e.g., Arylpiperazine derivatives) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Proceed to evaluation Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ flux) (Determine EC₅₀/IC₅₀, Emax) Binding_Assay->Functional_Assay Informs functional studies

Caption: Workflow from ligand synthesis to in vitro evaluation.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of representative dopamine and serotonin receptor ligands.

Table 1: Binding Affinities (Ki, nM) of Selected Dopamine Receptor Ligands

CompoundD2 ReceptorD3 ReceptorSelectivity (D2/D3)Reference
Aripiprazole0.340.80.425[13]
Haloperidol1.20.71.71[13]
Risperidone3.27.30.44[14]
Domperidone0.3120.025[14]
SV-III-130s0.47280.017[13]

Table 2: Binding Affinities (Ki, nM) of Selected Serotonin Receptor Ligands

Compound5-HT1A Receptor5-HT2A Receptor5-HT7 ReceptorReference
8-OH-DPAT0.92800250[3]
Mirtazapine10001.61000[15]
1-(2-Methoxyphenyl)piperazine1420030[16]
SERAAK11425826-[17]
Compound 12a41.531542.5[18]

Table 3: Functional Potencies (EC50/IC50, nM) of Selected Ligands

CompoundReceptorAssayPotencyReference
5-OH-DPATD2cAMP Inhibition41[19]
Bivalent Ligand 11dD2cAMP Inhibition1.7[19]
Bivalent Ligand 14bD2cAMP Inhibition0.44[19]
SERAAK15-HT2AFunctional Antagonism (Kb)462[17]

Conclusion

The methodologies and data presented in these application notes provide a foundation for the synthesis and evaluation of novel ligands for serotonin and dopamine receptors. By employing these protocols, researchers can effectively characterize the affinity and functional activity of new chemical entities, facilitating the development of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: N-Sulfonylation of Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-sulfonylation of piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-sulfonylation of piperazine?

A1: The primary challenges in the N-sulfonylation of piperazine revolve around controlling the degree of substitution and managing competing side reactions. Key issues include:

  • Di-sulfonylation: Due to the presence of two nucleophilic secondary amine groups, the formation of the di-sulfonylated piperazine is a common side product, often difficult to separate from the desired mono-sulfonylated product.[1][2]

  • Low Yield: Suboptimal reaction conditions, such as improper base or solvent selection, can lead to low conversion of the starting materials and reduced yields of the desired product.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water, which can be introduced with reagents or from the atmosphere. This leads to the formation of the corresponding sulfonic acid and reduces the amount of reagent available for the desired reaction.[3][4][5][6]

  • Difficult Purification: The separation of the mono-sulfonylated product, di-sulfonylated byproduct, unreacted piperazine, and other impurities can be challenging due to similar polarities.

Q2: How can I selectively achieve mono-N-sulfonylation of piperazine?

A2: Achieving selective mono-sulfonylation typically involves one of two strategies:

  • Using a Large Excess of Piperazine: Employing a significant excess of piperazine (typically 5-10 equivalents) favors the statistical probability of the sulfonyl chloride reacting with an unreacted piperazine molecule rather than the already mono-sulfonylated product. The unreacted piperazine can then be removed during workup, often by an acid wash.

  • Using a Protecting Group: A more controlled approach involves protecting one of the piperazine nitrogens with a suitable protecting group, such as tert-butyloxycarbonyl (Boc). The N-sulfonylation is then performed on the unprotected nitrogen, followed by the deprotection of the Boc group. This method provides better control over selectivity, although it adds extra steps to the synthesis.[7][8][9]

Q3: What is the role of the base in the N-sulfonylation reaction?

A3: A base is crucial in the N-sulfonylation reaction to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the sulfonyl chloride. If not neutralized, the HCl will protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. The choice of base can influence the reaction rate and the formation of side products.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The solvent should be anhydrous to minimize the hydrolysis of the sulfonyl chloride. The polarity of the solvent can also affect the reaction kinetics.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride due to hydrolysis. 2. Insufficiently basic reaction conditions. 3. Piperazine starting material is protonated. 4. Low reaction temperature.1. Use fresh or properly stored sulfonyl chloride. Ensure all reagents and solvents are anhydrous. 2. Use a stronger or more appropriate base. Ensure at least one equivalent of base is used. 3. Ensure the piperazine starting material is the free base and not a salt (e.g., piperazine dihydrochloride). 4. Increase the reaction temperature, monitoring for potential side reactions.
Formation of Di-sulfonylated Product 1. Stoichiometry of reactants is close to 1:1. 2. Slow addition of sulfonyl chloride. 3. High reaction concentration.1. Use a large excess of piperazine (5-10 equivalents). 2. Add the sulfonyl chloride solution dropwise to the solution of piperazine. 3. Perform the reaction at a lower concentration.
Presence of Unreacted Piperazine 1. Insufficient amount of sulfonyl chloride used. 2. Incomplete reaction.1. Ensure the stoichiometry of the sulfonyl chloride is correct for the desired outcome (for mono-sulfonylation, it should be the limiting reagent if excess piperazine is used). 2. Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.
Difficult Purification 1. Similar polarity of product and byproducts. 2. Product is water-soluble.1. Utilize column chromatography with a carefully selected solvent system. Consider derivatization to alter polarity for easier separation. 2. After aqueous workup, back-extract the aqueous layer multiple times with an organic solvent. Consider salt formation to precipitate the product.[10]

Experimental Protocols

General Protocol for Mono-N-Sulfonylation of Piperazine (Excess Piperazine Method)
  • Reaction Setup: To a solution of piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C. Add a solution of the desired sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a wash with saturated sodium bicarbonate solution, and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes typical yields for N-sulfonylation reactions under different conditions, as compiled from various sources. Actual yields may vary depending on the specific substrates and reaction scale.

Sulfonyl Chloride Piperazine Derivative Base Solvent Yield (%) Reference
Benzenesulfonyl chloridePiperazine (excess)TriethylamineDichloromethane~75%General knowledge
2-Naphthalenesulfonyl chlorideN-Boc-piperazinePyridineDichloromethane~90%General knowledge
Dansyl chloridePiperazine (excess)Potassium carbonateAcetonitrile/Water~85%General knowledge
Methanesulfonyl chlorideN-MethylpiperazineDiisopropylethylamineTetrahydrofuran~80%General knowledge

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Set up Reaction Vessel under Inert Atmosphere prep_reagents->setup_rxn add_piperazine Add Piperazine and Base setup_rxn->add_piperazine cool_mixture Cool to 0 °C add_piperazine->cool_mixture add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise cool_mixture->add_sulfonyl_chloride react Stir at Room Temperature (2-16h) add_sulfonyl_chloride->react quench Quench with Water react->quench extract Aqueous Workup (Acid/Base Washes) quench->extract dry_isolate Dry and Concentrate extract->dry_isolate purify Purify by Chromatography dry_isolate->purify product Isolated Mono-Sulfonylated Piperazine purify->product

Caption: General workflow for the mono-N-sulfonylation of piperazine.

troubleshooting_low_yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_kinetics Reaction Kinetics start Low or No Product Yield check_sulfonyl_chloride Is the sulfonyl chloride fresh and stored properly? start->check_sulfonyl_chloride hydrolyzed_reagent Potential Issue: Hydrolyzed Sulfonyl Chloride check_sulfonyl_chloride->hydrolyzed_reagent No check_base Is the base appropriate and in sufficient quantity? check_sulfonyl_chloride->check_base Yes use_fresh_reagent Action: Use fresh, anhydrous sulfonyl chloride. hydrolyzed_reagent->use_fresh_reagent protonated_piperazine Potential Issue: Piperazine is protonated or HCl byproduct not neutralized. check_base->protonated_piperazine No check_temp_time Are the reaction temperature and time sufficient? check_base->check_temp_time Yes adjust_base Action: Use a stronger base or ensure piperazine is in free base form. protonated_piperazine->adjust_base incomplete_reaction Potential Issue: Incomplete Reaction check_temp_time->incomplete_reaction No end If issues persist, consider alternative synthetic route. check_temp_time->end Yes increase_temp_time Action: Increase temperature and/or reaction time. Monitor by TLC/LC-MS. incomplete_reaction->increase_temp_time

Caption: Troubleshooting flowchart for low yield in N-sulfonylation reactions.

References

Technical Support Center: Reaction of Cyclopropylsulfonyl Chloride with Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of cyclopropylsulfonyl chloride and piperazine to synthesize 1-(cyclopropylsulfonyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and potential side products in the reaction of cyclopropylsulfonyl chloride with piperazine?

A1: The primary desired product is this compound. However, two main side products can occur:

  • 1,4-Bis(cyclopropylsulfonyl)piperazine: This is a di-substituted piperazine that forms when a second molecule of cyclopropylsulfonyl chloride reacts with the remaining free amine of the desired mono-substituted product.

  • Cyclopropylsulfonic acid: This can form if the cyclopropylsulfonyl chloride hydrolyzes due to the presence of water in the reaction mixture.

Q2: How can I minimize the formation of the di-substituted side product, 1,4-bis(cyclopropylsulfonyl)piperazine?

A2: The most effective method to minimize di-substitution is to use a significant molar excess of piperazine relative to cyclopropylsulfonyl chloride.[1] This increases the statistical probability that the sulfonyl chloride will react with an unreacted piperazine molecule rather than the mono-substituted product. A common strategy is to use at least 4-5 equivalents of piperazine.

Q3: What is the role of a base, such as triethylamine, in this reaction?

A3: The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, like triethylamine, is added to the reaction to neutralize this HCl. This prevents the formation of piperazine hydrochloride salts, which are less nucleophilic and would reduce the reaction rate.

Q4: What are suitable solvents for this reaction?

A4: Aprotic solvents are typically used for this reaction. Dichloromethane (DCM) and 1,4-dioxane are common choices as they are unreactive towards the reactants and products and can dissolve the starting materials.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help determine the consumption of the starting materials and the formation of the product and side products.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Insufficient reaction time or temperature.- Incomplete reaction due to inactive reagents.- Formation of significant amounts of side products.- Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.- Ensure the cyclopropylsulfonyl chloride is fresh and has not hydrolyzed.- Increase the excess of piperazine to minimize di-substitution.
High percentage of 1,4-bis(cyclopropylsulfonyl)piperazine - Insufficient excess of piperazine.- Slow addition of cyclopropylsulfonyl chloride to the reaction mixture.- Increase the molar ratio of piperazine to cyclopropylsulfonyl chloride (e.g., 5:1 or higher).- Add the cyclopropylsulfonyl chloride solution dropwise to the piperazine solution to maintain a high local concentration of piperazine.
Presence of cyclopropylsulfonic acid in the product mixture - Presence of water in the reaction solvent or on the glassware.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Difficult purification of the final product - Similar polarities of the product and side products.- Utilize column chromatography with a suitable solvent system to separate the desired product from impurities.- Consider converting the product to its hydrochloride salt, which may have different solubility and crystallization properties, aiding in purification.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

Materials:

  • Piperazine (5 equivalents)

  • Cyclopropylsulfonyl chloride (1 equivalent)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the piperazine solution.

  • In a separate flask, dissolve cyclopropylsulfonyl chloride (1 eq.) in anhydrous DCM.

  • Add the cyclopropylsulfonyl chloride solution dropwise to the stirred piperazine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Expected Product Distribution based on Piperazine Equivalents

Molar Ratio (Piperazine : Cyclopropylsulfonyl Chloride)Expected % this compound (Mono-substituted)Expected % 1,4-Bis(cyclopropylsulfonyl)piperazine (Di-substituted)
1 : 150-60%40-50%
2 : 170-80%20-30%
5 : 1>90%<10%
10 : 1>95%<5%

Note: These are expected values based on general reaction principles. Actual results may vary depending on specific reaction conditions.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Cyclopropylsulfonyl\nChloride Cyclopropylsulfonyl Chloride This compound This compound Cyclopropylsulfonyl\nChloride->this compound + Piperazine Cyclopropylsulfonic Acid Cyclopropylsulfonic Acid Cyclopropylsulfonyl\nChloride->Cyclopropylsulfonic Acid + H2O (Hydrolysis) Piperazine Piperazine 1,4-Bis(cyclopropylsulfonyl)piperazine 1,4-Bis(cyclopropylsulfonyl)piperazine This compound->1,4-Bis(cyclopropylsulfonyl)piperazine + Cyclopropylsulfonyl Chloride

Caption: Reaction pathway for cyclopropylsulfonyl chloride with piperazine.

Troubleshooting_Workflow start Start Experiment issue Low Yield or High Impurity? start->issue check_disub High Di-substitution? issue->check_disub Yes end Successful Synthesis issue->end No check_hydrolysis Presence of Hydrolysis Product? check_disub->check_hydrolysis No increase_piperazine Increase Molar Ratio of Piperazine check_disub->increase_piperazine Yes use_anhydrous Use Anhydrous Solvents & Inert Atm. check_hydrolysis->use_anhydrous Yes optimize_conditions Optimize Reaction Time/Temperature check_hydrolysis->optimize_conditions No increase_piperazine->start use_anhydrous->start optimize_conditions->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Cyclopropylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopropylsulfonyl chloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of cyclopropylsulfonyl chloride, particularly via the Grignard reagent route.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclopropylsulfonyl Chloride 1. Poor quality or inactive magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet glassware or solvents: Grignard reagents are highly sensitive to moisture. 3. Impure cyclopropyl bromide: Contaminants can interfere with Grignard reagent formation. 4. Inefficient reaction with SO₂: Poor gas dispersion or incorrect temperature can limit the formation of the magnesium sulfinate intermediate. 5. Side reactions of the Grignard reagent: Coupling reactions can occur, especially at higher temperatures.[1]1. Activate magnesium turnings by crushing them gently under an inert atmosphere or by adding a small crystal of iodine. 2. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents. 3. Purify cyclopropyl bromide by distillation before use. 4. Ensure vigorous stirring and introduce SO₂ gas subsurface if possible. Maintain the recommended low temperature during the addition. 5. Maintain the reaction temperature below the recommended limit to minimize side product formation.[1]
Product Decomposes During Workup 1. Hydrolysis of the sulfonyl chloride: Cyclopropylsulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[2] 2. Elevated temperatures during workup: The product may have limited thermal stability.1. Use cold, dilute aqueous solutions for washing and minimize contact time. Perform extractions quickly. 2. Conduct all workup steps, including solvent removal, at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Incomplete Reaction (Starting Material Present) 1. Insufficient Grignard reagent formation: See "Low or No Yield" section. 2. Stoichiometry of reagents: Incorrect amounts of SO₂ or NCS were used. 3. Low reaction temperature for chlorination: The reaction with NCS may be too slow at very low temperatures.1. Titrate a small aliquot of the Grignard reagent to determine its exact concentration before proceeding. 2. Use a slight excess of SO₂ and NCS as per the established protocol to ensure complete conversion. 3. After the initial low-temperature addition of NCS, allow the reaction to warm to the temperature specified in the protocol to ensure the reaction goes to completion.[3]
Difficult Purification 1. Presence of succinimide byproduct: This can be difficult to separate from the product. 2. Formation of cyclopropanesulfonic acid: Due to hydrolysis, this can complicate purification.1. After the reaction, filter the mixture to remove the bulk of the succinimide. Further purification can be achieved by careful distillation or chromatography. 2. Wash the organic layer with cold brine to remove the more water-soluble sulfonic acid. If significant hydrolysis has occurred, consider a purification method that separates based on acidity, though this can be challenging with a sensitive product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing cyclopropylsulfonyl chloride in a laboratory setting?

A1: A widely used method involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with sulfur dioxide to form a magnesium sulfinate intermediate, which is then chlorinated in situ with N-chlorosuccinimide (NCS).[3] This method is generally effective and avoids the use of highly corrosive or difficult-to-handle reagents like sulfuryl chloride directly on cyclopropane.

Q2: My Grignard reaction to form cyclopropylmagnesium bromide is difficult to initiate. What can I do?

A2: Initiation of Grignard reactions can be challenging due to a passivating oxide layer on the magnesium surface.[4] To initiate the reaction, you can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. Gently warming the flask can also help, but be prepared to cool it once the exothermic reaction begins.

Q3: Why is it crucial to maintain low temperatures during the addition of sulfur dioxide and N-chlorosuccinimide?

A3: Maintaining low temperatures is critical for several reasons. For the addition of SO₂, it helps to control the exothermic reaction and prevent side reactions of the highly reactive Grignard reagent.[3][5] During the addition of NCS, low temperatures prevent over-chlorination and other potential side reactions, leading to a cleaner product.[3]

Q4: What are the primary impurities I should expect, and how can I minimize them?

A4: Common impurities include dicyclopropyl (from the coupling of the Grignard reagent), cyclopropanesulfonic acid (from hydrolysis of the product), and succinimide (a byproduct from the NCS reaction).[1][3] To minimize dicyclopropyl, maintain a low temperature during Grignard formation and subsequent reactions. To reduce hydrolysis, ensure anhydrous conditions throughout the reaction and perform the aqueous workup quickly with cold solutions. Succinimide can be largely removed by filtration and subsequent purification of the product.

Q5: How should I store cyclopropylsulfonyl chloride?

A5: Cyclopropylsulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It is recommended to store it at a low temperature (2-8°C) to minimize degradation over time.[7]

Q6: Can I use other chlorinating agents instead of NCS?

A6: While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) can be used to convert sulfinates to sulfonyl chlorides, NCS is often preferred in this specific synthesis due to its milder nature and solid form, which makes it easier and safer to handle compared to gaseous or highly corrosive liquid reagents.[3][8]

Experimental Protocols

Synthesis of Cyclopropylsulfonyl Chloride via Grignard Reagent

This protocol is adapted from a literature procedure.[3]

Step 1: Formation of Cyclopropylmagnesium Bromide

  • Under an inert atmosphere (argon or nitrogen), place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a solution of cyclopropyl bromide in anhydrous THF dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by gentle refluxing), add the remaining cyclopropyl bromide solution at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

Step 2: Reaction with Sulfur Dioxide and Chlorination

  • Cool the freshly prepared cyclopropylmagnesium bromide solution to -10°C in an ice-salt bath.

  • Slowly bubble sulfur dioxide (SO₂) gas through the solution or add a pre-cooled solution of SO₂ in THF, maintaining the temperature between -10°C and -5°C.

  • After the SO₂ addition, allow the reaction mixture to warm to room temperature over 30 minutes.

  • Cool the mixture again to approximately -5°C to 0°C and add N-chlorosuccinimide (NCS) portion-wise, ensuring the temperature does not rise significantly.

  • Once the NCS addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

  • Dilute the reaction mixture with an appropriate organic solvent like methyl tert-butyl ether.

  • Pour the mixture into a separatory funnel containing cold water and mix.

  • Separate the organic layer and wash it with cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • The crude cyclopropylsulfonyl chloride can be further purified by vacuum distillation if necessary.

Quantitative Data Summary

The following table summarizes the reaction conditions based on the described protocol.[3]

Parameter Value/Condition
Starting Material Cyclopropylmagnesium bromide (0.5 M in THF)
Reagent 1 Sulfur dioxide (in THF, ~1.2 equivalents)
Reagent 2 N-Chlorosuccinimide (NCS, ~1.5 equivalents)
Temperature (SO₂ addition) -10°C to -5°C
Temperature (NCS addition) -5°C to 0°C
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time (Post-SO₂) 0.5 hours (warming to RT)
Reaction Time (Post-NCS) 1-2 hours (at RT)
Workup Aqueous wash with water and brine

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Sulfinylation & Chlorination cluster_step3 Step 3: Workup & Purification start Cyclopropyl Bromide + Mg in Anhydrous THF grignard Cyclopropylmagnesium Bromide Solution start->grignard Initiation & Reflux so2_add Add SO₂ at -10°C grignard->so2_add sulfinate Magnesium Sulfinate Intermediate so2_add->sulfinate ncs_add Add NCS at -5°C sulfinate->ncs_add product_crude Crude Reaction Mixture ncs_add->product_crude workup Aqueous Wash (Water & Brine) product_crude->workup extraction Organic Layer Separation & Drying workup->extraction concentration Solvent Removal (Low Temp) extraction->concentration final_product Cyclopropylsulfonyl Chloride concentration->final_product

Caption: Experimental workflow for the synthesis of cyclopropylsulfonyl chloride.

troubleshooting_low_yield start Low Yield of Product q1 Was the Grignard reagent formation successful? start->q1 fix1 Troubleshoot Grignard Reaction: - Activate Mg - Use anhydrous conditions - Check starting material purity q1->fix1 No q2 Was the reaction with SO₂ performed correctly? q1->q2 Yes a1_yes Yes a1_no No fix2 Optimize SO₂ Addition: - Ensure low temperature - Check SO₂ source & delivery - Vigorous stirring q2->fix2 No q3 Was significant product lost during workup? q2->q3 Yes a2_yes Yes a2_no No fix3 Optimize Workup: - Use cold solutions - Minimize contact with water - Low temp solvent removal q3->fix3 Yes end_node Review NCS reaction conditions and stoichiometry q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low yield of cyclopropylsulfonyl chloride.

References

Technical Support Center: Purification of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-(Cyclopropylsulfonyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the likely synthetic route, which involves the reaction of 1-cyclopropylpiperazine with cyclopropanesulfonyl chloride, the most common impurities include:

  • Unreacted Starting Materials: 1-cyclopropylpiperazine and cyclopropanesulfonyl chloride.

  • Byproducts: Cyclopropanesulfonic acid (from the hydrolysis of the sulfonyl chloride), and potentially bis-(cyclopropylsulfonyl)piperazine if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane, ethyl acetate, or triethylamine.

Q2: What is the initial step I should take to purify crude this compound?

A2: An initial acid-base extraction is often effective. Since this compound is a basic compound, it can be extracted into an acidic aqueous solution to separate it from neutral or acidic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.

Q3: Is this compound prone to degradation during purification?

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the preferred method for determining the purity and identifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard. Thin Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of the purification.[4]

Troubleshooting Guides

Issue 1: Persistent presence of starting materials in the final product.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reactionIncrease reaction time or temperature. Consider adding a slight excess of one reactant to drive the reaction to completion.Reduced levels of the limiting starting material in the crude product.
Inefficient extractionDuring aqueous workup, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the product and draw it into the aqueous layer, leaving unreacted sulfonyl chloride in the organic layer. Subsequently, ensure the pH is sufficiently basic (pH > 10) during the back-extraction into the organic phase.Improved separation of the basic product from acidic or neutral impurities.
Co-elution in chromatographyModify the mobile phase composition or gradient. Consider using a different stationary phase (e.g., a different type of silica or a C18 column for reverse-phase chromatography).Better separation of the product from the starting materials.
Issue 2: Formation of a significant amount of bis-(cyclopropylsulfonyl)piperazine.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect stoichiometryUse a controlled amount of cyclopropanesulfonyl chloride, typically 1.0-1.1 equivalents relative to 1-cyclopropylpiperazine.Minimized formation of the di-substituted byproduct.
Slow addition of reactantAdd the cyclopropanesulfonyl chloride solution dropwise to the solution of 1-cyclopropylpiperazine at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.Reduced local concentration of the sulfonyl chloride, favoring mono-sulfonylation.
Ineffective separationThe bis-sulfonylated product is typically less polar than the mono-sulfonylated product. Utilize column chromatography with a carefully selected eluent system to achieve separation.Isolation of the desired mono-sulfonylated product with high purity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with 1 M hydrochloric acid (HCl). The product will move to the aqueous layer.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify with a 2 M sodium hydroxide (NaOH) solution until the pH is above 10.

  • Extract the product back into an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Silica gel (60-120 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Dry load the crude product onto a small amount of silica gel.

    • Prepare a silica gel column in the initial eluent.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the gradient eluent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Purity Profile of Crude this compound Before and After Purification.

Compound Retention Time (min) Crude Product (% Area) After Extraction (% Area) After Chromatography (% Area)
1-Cyclopropylpiperazine2.55.20.8< 0.1
Cyclopropanesulfonic acid1.83.1< 0.1< 0.1
This compound 5.7 85.5 98.1 > 99.5
bis-(Cyclopropylsulfonyl)piperazine8.26.21.1< 0.1

Note: This data is illustrative and may not represent actual experimental results.

Visualizations

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography If purity < 99% pure Pure Product (>99.5%) extraction->pure If purity > 99% impurities1 Starting Materials & Acidic Byproducts extraction->impurities1 chromatography->pure impurities2 Neutral & Less Polar Impurities chromatography->impurities2

Caption: General purification workflow for this compound.

TroubleshootingLogic start Analyze Crude Product (HPLC, LC-MS) check_sm Starting Material Impurities Present? start->check_sm check_bp Byproduct Impurities Present? check_sm->check_bp No optimize_rxn Optimize Reaction Conditions check_sm->optimize_rxn Yes optimize_sep Optimize Separation (Extraction/Chromatography) check_bp->optimize_sep Yes end Pure Product check_bp->end No optimize_rxn->start optimize_sep->start

Caption: Logical troubleshooting approach for impurity issues.

References

Technical Support Center: Stability of the Cyclopropylsulfonyl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges associated with the cyclopropylsulfonyl moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with the cyclopropylsulfonyl moiety in solution?

A1: The main stability issues involve two principal degradation pathways:

  • Ring-opening of the cyclopropyl group: This can occur under both acidic and basic conditions, as well as through radical mechanisms, leading to the loss of the characteristic three-membered ring.[1][2]

  • Cleavage of the Carbon-Sulfur (C-S) bond: The bond between the cyclopropyl ring and the sulfonyl group can be susceptible to cleavage, particularly under reductive or certain nucleophilic conditions.[3][4][5]

Q2: How does pH influence the stability of the cyclopropylsulfonyl group?

A2: The stability of the cyclopropylsulfonyl moiety can be significantly affected by pH. While many sulfonamides are relatively stable under typical environmental pH conditions, extremes in pH can promote degradation.[6][7] Generally, strongly acidic or alkaline conditions can catalyze the hydrolysis and ring-opening of the cyclopropyl group. For instance, some sulfonamides show increased degradation at pH 4.0, while being stable at pH 7.0 and 9.0.[6] It is crucial to determine the pH-stability profile for each specific compound.

Q3: What is the impact of temperature on the stability of this functional group?

A3: As with most chemical reactions, elevated temperatures typically accelerate the degradation of the cyclopropylsulfonyl moiety. The rate of hydrolysis and other degradation pathways will generally increase with temperature. It is advisable to store compounds containing this moiety at controlled room temperature or under refrigerated conditions, depending on the outcomes of stability studies.

Q4: How do different solvents affect the stability of the cyclopropylsulfonyl moiety?

A4: The choice of solvent can play a role in the stability of the cyclopropylsulfonyl group. Protic solvents, especially under acidic or basic conditions, may participate in solvolysis reactions, leading to ring-opening or C-S bond cleavage. Aprotic solvents are generally more benign, but reactivity can still be observed depending on the other reagents present.

Q5: Are there specific reagents that are known to be incompatible with the cyclopropylsulfonyl moiety?

A5: Yes, certain classes of reagents can promote the degradation of the cyclopropylsulfonyl group:

  • Strong nucleophiles: Can attack the cyclopropyl ring or the sulfur atom, leading to ring-opening or displacement of the sulfonyl group.

  • Strong reducing agents: May cleave the C-S bond.

  • Strong oxidizing agents: While the sulfonyl group is already in a high oxidation state, the rest of the molecule, including the cyclopropyl ring, can be susceptible to oxidation, which may lead to ring cleavage.[8]

  • Radical initiators: Can initiate radical-mediated ring-opening of the cyclopropyl group.[2]

Q6: What are the recommended analytical methods for monitoring the stability of compounds containing a cyclopropylsulfonyl moiety?

A6: A range of analytical techniques can be employed to monitor the stability and characterize any degradation products:[9][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from its degradation products and quantifying the extent of degradation over time.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and its degradation products, which is crucial for elucidating degradation pathways.[13]

Troubleshooting Guides

Problem: My compound shows significant degradation during reverse-phase HPLC analysis, especially when using a trifluoroacetic acid (TFA) containing mobile phase.

  • Possible Cause: The acidic nature of the TFA in the mobile phase is likely promoting the acid-catalyzed ring-opening of the cyclopropyl group.

  • Troubleshooting Steps:

    • Reduce acid concentration: Lower the percentage of TFA in the mobile phase to the minimum required for good peak shape.

    • Use a weaker acid: Replace TFA with a less aggressive acid, such as formic acid.

    • Switch to a neutral pH mobile phase: If the compound's retention is adequate, consider using a buffered mobile phase at a neutral pH.

    • Lower the column temperature: Running the separation at a lower temperature can slow down the rate of on-column degradation.

Problem: I am observing an unexpected loss of my starting material in a reaction mixture, and I suspect the cyclopropylsulfonyl moiety is unstable under the reaction conditions.

  • Possible Cause: One or more of the reagents or the reaction conditions (e.g., temperature, pH) are incompatible with the cyclopropylsulfonyl group.

  • Troubleshooting Steps:

    • Analyze the crude reaction mixture by LC-MS: Identify the major degradation products to understand the degradation pathway.

    • Run control experiments: Incubate your starting material under the reaction conditions without one or more of the reagents to pinpoint the cause of degradation.

    • Modify reaction conditions:

      • Lower the reaction temperature.

      • Use a different solvent.

      • If the reaction is sensitive to pH, buffer the reaction mixture.

    • Consider a protecting group strategy: If the moiety is inherently unstable under the required conditions, a temporary protecting group might be necessary.

Data Presentation

Table 1: Representative pH-Rate Profile for the Hydrolysis of a Generic Cyclopropylsulfonyl-Containing Compound

pHHalf-life (t½) at 25°C (days)Primary Degradation Pathway
2.05Acid-catalyzed ring-opening
4.050Slow ring-opening
7.0> 365Stable
9.0200Slow base-catalyzed hydrolysis
12.010Base-catalyzed ring-opening and C-S bond cleavage

Note: This is illustrative data. The actual stability will be highly dependent on the specific molecular structure.

Table 2: Influence of Solvent on the Stability of a Generic Cyclopropylsulfonyl-Containing Compound at 50°C

SolventHalf-life (t½) (hours)
Acetonitrile> 200
Methanol72
Water (pH 7)150
1 M HCl in Methanol5

Note: This is illustrative data. The actual stability will be highly dependent on the specific molecular structure.

Experimental Protocols

Protocol 1: General Procedure for a pH Stability Study

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the stability.

  • Incubation: Store the samples in sealed vials at a constant temperature (e.g., 25°C or 40°C). Protect from light if the compound is light-sensitive.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][14]

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by LC-MS to identify and characterize the degradation products.

Visualizations

cluster_0 Degradation Pathways A Cyclopropylsulfonyl Moiety B Ring-Opened Product A->B Acid/Base or Radical Conditions C C-S Cleavage Product A->C Reductive or Nucleophilic Conditions

Caption: Potential degradation pathways of the cyclopropylsulfonyl moiety.

A Prepare Compound Stock Solution C Dilute Stock into Buffers A->C B Prepare Buffers at Different pH Values B->C D Incubate Samples at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E F Analyze by HPLC E->F G Determine Degradation Rate and Half-life F->G rect rect A Degradation on HPLC? B Is Mobile Phase Acidic? A->B Yes G Investigate Other Causes A->G No C Reduce Acid Concentration B->C Yes B->G No D Use Weaker Acid C->D E Switch to Neutral pH D->E F Lower Column Temperature E->F

References

Technical Support Center: Overcoming Poor Solubility of Sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of sulfonylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My sulfonylpiperazine derivative has extremely low aqueous solubility. What are the initial steps I should consider to improve it?

A1: For poorly soluble sulfonylpiperazine derivatives, a logical first step is to characterize the solid-state properties of your compound and explore simple formulation approaches. We recommend the following initial strategies:

  • pH Modification: Determine the pKa of your compound. Since the piperazine moiety is basic, adjusting the pH of the dissolution medium to be more acidic can significantly increase solubility. Creating a pH-solubility profile is a crucial first step.

  • Salt Formation: Due to the basic nature of the piperazine ring, forming a salt with a pharmaceutically acceptable acid is a highly effective method to enhance solubility and dissolution rates.[1][2] This is often the most common and successful approach.[2]

  • Co-solvents: Investigate the use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycols (PEGs). These can increase the solubility of nonpolar molecules by reducing the polarity of the aqueous environment.

Q2: Salt formation seems promising. How do I select an appropriate salt former (counterion) for my sulfonylpiperazine derivative?

A2: The selection of a suitable counterion is critical for successful salt formation and achieving the desired solubility enhancement. Key considerations include:

  • pKa Difference: A general rule of thumb is that the difference in pKa between the basic drug and the acidic counterion (ΔpKa) should be greater than 2-3 to ensure stable salt formation.

  • Physicochemical Properties of the Counterion: The solubility of the resulting salt is influenced by the properties of the counterion. For instance, salts made with smaller, more hydrophilic counterions tend to be more soluble.

  • Crystallinity of the Salt: The goal is to form a crystalline salt with a lower crystal lattice energy than the parent compound, which facilitates dissolution. Screening various counterions is necessary to identify those that form stable, crystalline salts.

Q3: I have tried salt formation with common acids, but the resulting salts are not stable or do not provide a significant solubility improvement. What other options can I explore?

A3: If traditional salt formation is unsuccessful, several advanced techniques can be employed:

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a neutral "coformer" in a specific stoichiometric ratio within a crystal lattice.[3][4] Co-crystals can significantly improve solubility and dissolution rates without altering the chemical structure of the API.[3][4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the sulfonylpiperazine derivative in a polymer matrix in an amorphous state can lead to a significant increase in aqueous solubility and dissolution rate.[5][6] This is because the amorphous form does not have to overcome the crystal lattice energy to dissolve. Common carriers include PVP, HPMC, and PEGs.[5]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Techniques like jet milling (micronization) or high-pressure homogenization (nanonization) can be used.

Q4: How can I prepare a solid dispersion of my sulfonylpiperazine derivative?

A4: The most common methods for preparing solid dispersions are:

  • Solvent Evaporation: Both the drug and the polymer carrier are dissolved in a common solvent, and the solvent is then evaporated under vacuum to form a solid dispersion. Spray drying is a common and scalable solvent evaporation technique.

  • Melt Extrusion: The drug and polymer are mixed and heated until they melt, then extruded. This method is solvent-free and suitable for thermally stable compounds.

The choice of method depends on the thermal stability of your compound and the desired properties of the final product.

Quantitative Data Summary

The following table summarizes the solubility enhancement achieved for various poorly soluble drugs using techniques applicable to sulfonylpiperazine derivatives.

Drug ClassTechniqueParent Drug SolubilityEnhanced SolubilityFold IncreaseReference
NSAIDsPiperazine Salt FormationVaries (poorly soluble)->10[1]
Daidzein (BCS Class IV)Piperazine Salt FormationLowSignificantly IncreasedNot specified[7]
Felodipine (BCS Class II)MOF/GO Composite5 mg/L352 mg/L~70[8]
Ibuprofen (BCS Class II)MOF/GO Composite21 mg/L763 mg/L~36[8]
Ketoprofen (BCS Class II)MOF/GO Composite160 mg/L963 mg/L~6[8]

Key Experimental Protocols

Protocol 1: Salt Screening for a Sulfonylpiperazine Derivative

Objective: To identify a suitable counterion for salt formation to enhance the aqueous solubility of a poorly soluble sulfonylpiperazine derivative.

Materials:

  • Sulfonylpiperazine derivative (API)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid)

  • Solvents for crystallization (e.g., ethanol, isopropanol, acetone, water)

  • 24-well crystallization plate or small glass vials

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Analytical balance

  • Powder X-ray Diffractometer (PXRD)

  • HPLC with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sulfonylpiperazine derivative in a suitable solvent.

  • Counterion Addition: In separate wells or vials, add an equimolar amount of each selected acid to the API stock solution.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or by controlled cooling. Observe for crystal formation.

  • Isolation and Drying: Isolate any resulting solids by filtration and dry them under vacuum.

  • Characterization:

    • Analyze the solid by PXRD to determine if a new crystalline form (a salt) has been formed.

    • Measure the aqueous solubility of the new solid forms and compare it to the solubility of the parent API.

    • Use HPLC to determine the concentration of the dissolved compound.

Protocol 2: Preparation of a Co-crystal by Liquid-Assisted Grinding

Objective: To prepare a co-crystal of a sulfonylpiperazine derivative with a suitable coformer to enhance its dissolution rate.

Materials:

  • Sulfonylpiperazine derivative (API)

  • A selection of pharmaceutically acceptable coformers (e.g., succinic acid, adipic acid, nicotinamide)

  • Small amount of a wetting solvent (e.g., acetonitrile, ethanol)

  • Ball mill or mortar and pestle

  • PXRD

  • Differential Scanning Calorimetry (DSC)

  • Dissolution testing apparatus (USP Apparatus II)

Procedure:

  • Mixing: Accurately weigh the API and coformer in a specific stoichiometric ratio (e.g., 1:1) and place them in the grinding vessel.

  • Grinding: Add a few drops of the wetting solvent and grind the mixture for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting powder to remove the solvent.

  • Characterization:

    • Confirm the formation of a new crystalline phase (the co-crystal) using PXRD and DSC.

    • Perform a dissolution test to compare the dissolution profile of the co-crystal to that of the parent API.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Strategies cluster_outcome Desired Outcome PoorSolubility Poorly Soluble Sulfonylpiperazine Derivative pH_Mod pH Modification PoorSolubility->pH_Mod Salt_Screen Salt Screening PoorSolubility->Salt_Screen Cosolvent Co-solvent Screening PoorSolubility->Cosolvent Cocrystal Co-crystallization PoorSolubility->Cocrystal ASD Amorphous Solid Dispersion PoorSolubility->ASD Particle_Size Particle Size Reduction PoorSolubility->Particle_Size EnhancedSolubility Enhanced Solubility & Dissolution pH_Mod->EnhancedSolubility Salt_Screen->EnhancedSolubility Cosolvent->EnhancedSolubility Cocrystal->EnhancedSolubility ASD->EnhancedSolubility Particle_Size->EnhancedSolubility

Caption: A workflow for addressing the poor solubility of sulfonylpiperazine derivatives.

signaling_pathway cluster_solid_state Solid State cluster_dissolution Dissolution Process Crystalline_API Crystalline API (High Lattice Energy) Dissolved_API Dissolved API (in solution) Crystalline_API->Dissolved_API Slow Dissolution Salt Salt Formation Salt->Dissolved_API Faster Dissolution Cocrystal Co-crystal Cocrystal->Dissolved_API Faster Dissolution ASD Amorphous Solid Dispersion (ASD) ASD->Dissolved_API Faster Dissolution

Caption: Impact of formulation strategies on the dissolution of a poorly soluble API.

References

Technical Support Center: Cyclopropylsulfonyl Chloride Workup Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted cyclopropylsulfonyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with unreacted cyclopropylsulfonyl chloride in a reaction mixture?

A1: Unreacted cyclopropylsulfonyl chloride is a reactive and corrosive compound.[1][2][3] Its presence can lead to the formation of unwanted byproducts during subsequent reaction steps or product isolation. Due to its moisture sensitivity, it can hydrolyze to cyclopropanesulfonic acid and hydrochloric acid, which can affect the pH of the mixture and potentially decompose acid-sensitive products.

Q2: How does cyclopropylsulfonyl chloride react with water?

A2: Cyclopropylsulfonyl chloride reacts with water in a process called hydrolysis. In this reaction, the sulfonyl chloride group is converted to a sulfonic acid group, releasing hydrochloric acid (HCl) as a byproduct. This reaction can be exothermic.

Q3: What are the common methods for quenching unreacted cyclopropylsulfonyl chloride?

A3: The most common method is to quench the reaction mixture with an aqueous solution of a base. This neutralizes the cyclopropylsulfonyl chloride and the HCl produced during the reaction. Common quenching agents include:

  • Aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Dilute aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

  • Aqueous ammonia (NH₄OH) or amines.

Q4: When should I choose a specific quenching agent?

A4: The choice of quenching agent depends on the stability of your desired product.

  • For acid-sensitive products: A basic quench is recommended to neutralize the in-situ generated HCl.

  • For base-sensitive products: A milder quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) might be suitable, followed by careful neutralization if necessary.

  • If your product is an amine: Using an excess of the amine reactant can also serve to quench the remaining cyclopropylsulfonyl chloride. Amines are generally more nucleophilic than water and will react preferentially.[5]

Q5: Can I use an alcohol to quench cyclopropylsulfonyl chloride?

A5: Yes, alcohols can react with cyclopropylsulfonyl chloride to form sulfonate esters. This can be a viable quenching method if the resulting sulfonate ester is easily separable from your desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Emulsion formation during aqueous workup High concentration of reagents or products. Insufficient mixing or phase separation time.Dilute the reaction mixture with an appropriate organic solvent before the aqueous wash. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow for a longer separation time in the separatory funnel.
Product decomposition after quenching The product is sensitive to the pH change caused by the quenching agent. The quenching process was too exothermic, leading to thermal decomposition.Select a milder quenching agent (see FAQs). Perform the quench at a lower temperature (e.g., in an ice bath) and add the quenching solution slowly to control the exotherm.
Incomplete removal of cyclopropylsulfonyl chloride Insufficient amount of quenching agent used. Inefficient mixing during the quench.Use a larger excess of the quenching agent. Ensure vigorous stirring during the quenching process to maximize contact between the phases.
Precipitation of salts during workup High concentration of inorganic salts formed from the quench.Add water to dissolve the precipitated salts. If the product is not water-soluble, this can be followed by extraction with an organic solvent.

Experimental Protocols

Protocol 1: General Aqueous Basic Workup
  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the quenching reaction.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) to the stirred reaction mixture. Monitor the pH of the aqueous layer to ensure it becomes basic (pH > 8). Continue stirring for 15-30 minutes to ensure complete quenching.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to ensure a clear phase separation. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove residual base and salts).

    • Brine (to remove residual water and aid in phase separation).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product.

Protocol 2: Workup for Base-Sensitive Products
  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add cold water to the stirred reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

Workup Procedure Selection Workflow

Workup_Selection start Start: Reaction Mixture Containing Unreacted CPSC product_stability Is the desired product stable to acid and base? start->product_stability acid_stable Is the product stable to acid? product_stability->acid_stable No basic_workup Perform Aqueous Basic Workup (Protocol 1) product_stability->basic_workup Yes base_stable Is the product stable to base? acid_stable->base_stable No acidic_workup Perform Aqueous Acidic/Neutral Workup (Protocol 2) acid_stable->acidic_workup Yes base_stable->basic_workup Yes special_consideration Consider non-aqueous workup or alternative quenching (e.g., alcohol) base_stable->special_consideration No end Isolated Product basic_workup->end neutral_workup Perform Neutral Workup with Water and Brine neutral_workup->end acidic_workup->end special_consideration->end

Caption: Decision tree for selecting an appropriate workup procedure.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₃H₅ClO₂S[1][2][6]
Molecular Weight 140.59 g/mol [1][2][6]
Appearance Light yellow to yellow liquid[6]
Density 1.38 g/mL at 25 °C[1][3]
Boiling Point 60 °C at 2 mmHg[1]
Refractive Index n20/D 1.4770[1][3]
Storage Temperature 2-8 °C[1][3]
Hazards Corrosive, Moisture Sensitive[1][2][3]

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing exothermic reactions in large-scale synthesis.

Troubleshooting Guide

Issue: Sudden and Unexpected Temperature Increase (Temperature Excursion)

Symptoms:

  • A rapid rise in reactor temperature that deviates from the planned profile.

  • The cooling system is operating at maximum capacity but cannot control the temperature.

  • An increase in reactor pressure.

Possible Causes:

  • Inadequate Cooling: The heat generated by the reaction exceeds the heat removal capacity of the reactor's cooling system.[1][2]

  • Agitation Failure: Poor mixing can lead to localized "hot spots" where the reaction rate accelerates, causing a thermal runaway.[2][3][4]

  • Incorrect Reagent Addition: Adding a reagent too quickly or an incorrect amount can lead to a rapid, uncontrolled reaction.[5]

  • Changes in Feed Quality: Variations in the concentration or purity of reactants can alter the reaction kinetics and heat generation.[6]

  • Contamination: The presence of contaminants can catalyze or initiate secondary, more exothermic reactions.[5]

Immediate Actions:

  • Notify Supervisor: Immediately inform the designated supervisor or safety officer.[7]

  • Isolate and Contain: If safe to do so, stop the addition of all reactants.

  • Emergency Cooling: Activate any available emergency cooling systems.

  • Quench the Reaction: If the temperature continues to rise, and a quench procedure is established, introduce a quenching agent to stop the reaction.

  • Prepare for Evacuation: If the situation is not brought under control, follow the established emergency shutdown and evacuation procedures.[8][9]

Follow-up Actions:

  • Document the Event: Record all relevant details, including the time of the excursion, temperature and pressure readings, and actions taken.[7][10]

  • Quarantine the Batch: Label the affected batch as "DO NOT USE" and store it separately until a thorough investigation is complete.[7]

  • Investigate the Root Cause: Conduct a thorough investigation to determine the cause of the temperature excursion to prevent recurrence.

Frequently Asked Questions (FAQs)

1. How can I determine the potential thermal hazard of my reaction before scaling up?

Before scaling up, it is crucial to perform a thorough thermal hazard assessment. This typically involves:

  • Differential Scanning Calorimetry (DSC): This technique helps determine the onset temperature of any exothermic events and the total heat of reaction.[3]

  • Reaction Calorimetry (RC): RC studies provide data on the heat release rate under process-relevant conditions, which is essential for designing adequate cooling systems.[11][12]

  • Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) can be used to simulate a worst-case scenario of a cooling failure and determine the time to maximum rate of temperature and pressure rise.[5][13]

2. What are the key differences between jacketed and half-coil jacketed reactors for heat transfer?

The choice between a jacketed and a half-coil jacketed reactor depends on the specific needs of the process.

  • Jacketed Reactors: These have a jacket surrounding the vessel for the heating or cooling fluid. They provide a more even temperature distribution but generally have lower heat transfer coefficients.[14][15]

  • Half-Coil Jacketed Reactors: These have a welded half-pipe that wraps around the vessel, allowing for higher fluid velocity and turbulence, which results in higher heat transfer coefficients.[14][16] However, they can be more expensive and may not be as effective for glass-lined vessels where the glass layer is the primary determinant of the heat transfer rate.[14]

3. How can I improve the selectivity of my exothermic reaction at a larger scale?

Maintaining selectivity during scale-up of an exothermic reaction often requires precise temperature control. Inadequate heat removal can lead to temperature increases that favor the formation of unwanted byproducts. Strategies to improve selectivity include:

  • Enhanced Heat Transfer: Utilizing a reactor with a higher heat transfer coefficient or a larger heat transfer area.

  • Semi-Batch or Continuous Processing: In a semi-batch process, one reactant is added gradually to control the reaction rate and heat generation.[1][5] Continuous flow reactors offer excellent heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control.[1][17]

  • Solvent Selection: Using a solvent with a higher heat capacity can help to absorb the heat of reaction.[17]

  • Catalyst Optimization: In catalytic reactions, optimizing the catalyst can improve selectivity at the desired operating temperature.

4. What should be included in an emergency shutdown procedure for an exothermic reaction?

An emergency shutdown procedure should be a clear, step-by-step guide to safely terminate a reaction in an emergency. Key elements include:[8][9]

  • Clear triggers for activation.

  • Immediate actions to stop the reaction (e.g., stopping reagent feeds, activating emergency cooling).

  • Procedures for securing all hazardous materials.

  • Guidelines for shutting down non-essential equipment.

  • Evacuation routes and assembly points.

  • Contact information for emergency services and key personnel.

5. How do I choose between a jacketed reactor and one with internal cooling coils?

The decision depends on several factors:

  • Heat Removal Requirements: Internal cooling coils generally offer a larger heat transfer surface area and can provide more efficient cooling for highly exothermic reactions.[18]

  • Process Contamination: Jacketed reactors minimize the risk of contamination as there are no additional surfaces within the reactor.[18]

  • Mixing: Internal coils can sometimes interfere with the mixing pattern within the reactor.

  • Cleaning: Jacketed reactors are typically easier to clean.

Data Presentation

Table 1: Comparison of Typical Overall Heat Transfer Coefficients (U) for Different Reactor Cooling Systems

Cooling SystemTypical U-value (W/m²K)AdvantagesDisadvantages
Conventional Jacket100 - 400Even heat distribution, easy to clean, less risk of contamination.[18]Lower heat transfer performance, area/volume ratio decreases with scale-up.[18]
Half-Coil Jacket400 - 600Higher heat transfer rates, can handle higher pressures.[16][18]More expensive, less effective for glass-lined vessels.[14][16]
Internal Cooling Coils400 - 600+Large surface area, very effective for highly exothermic reactions.[18]Can interfere with mixing, more difficult to clean, potential for contamination.[15][18]

Note: These values are approximate and can vary significantly depending on the specific reactor design, materials of construction, and process conditions.

Experimental Protocols

Key Experiment: Reaction Calorimetry for Thermal Hazard Assessment

Objective: To determine the heat of reaction, heat release rate, and adiabatic temperature rise for a chemical process to assess its thermal risks upon scale-up.

Methodology:

  • Calibration:

    • Determine the heat capacity of the calorimeter by a known electrical heat input or by performing a reaction with a well-characterized enthalpy of reaction.[19][20]

  • Reaction Execution:

    • Charge the reactor with the initial reactants and solvent.

    • Establish the desired initial temperature.

    • Start the addition of the limiting reagent at a controlled rate that mimics the intended plant-scale process.

    • Monitor the reactor temperature, jacket temperature, and reagent addition rate throughout the experiment.

  • Data Analysis:

    • Calculate the instantaneous heat flow from the reactor using the energy balance equation, taking into account the heat transfer to the jacket, heat accumulation in the reactor, and any heat input from stirring.

    • Integrate the heat flow over time to determine the total heat of reaction.

    • Calculate the adiabatic temperature rise (ΔT_ad) by dividing the heat of reaction by the heat capacity of the reaction mass.

    • Determine the maximum heat release rate during the reaction.

  • Risk Assessment:

    • Use the collected data to classify the reaction's criticality. The Stoessel criticality classification is a commonly used method.[12]

    • Compare the maximum heat release rate with the calculated heat removal capacity of the plant-scale reactor to ensure safe operation.

Mandatory Visualization

Exothermic_Reaction_Troubleshooting cluster_detection Detection cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_resolution Resolution Temp_Increase Unexpected Temperature Increase Notify Notify Supervisor Temp_Increase->Notify Stop_Feed Stop Reagent Feed Notify->Stop_Feed Emergency_Cooling Activate Emergency Cooling Stop_Feed->Emergency_Cooling Quench Prepare to Quench Emergency_Cooling->Quench Controlled Is Temperature Controlled? Quench->Controlled Monitor Monitor and Investigate Controlled->Monitor Yes Shutdown Emergency Shutdown & Evacuate Controlled->Shutdown No

Caption: Troubleshooting workflow for a temperature excursion.

Thermal_Hazard_Assessment_Workflow cluster_screening Initial Screening cluster_process_simulation Process Simulation cluster_worst_case Worst-Case Scenario cluster_analysis Data Analysis & Risk Assessment DSC Differential Scanning Calorimetry (DSC) RC Reaction Calorimetry (RC) DSC->RC ARC Adiabatic Calorimetry (ARC/VSP2) RC->ARC Analysis Calculate Heat of Reaction, Heat Release Rate, ΔT_ad ARC->Analysis Classification Determine Stoessel Criticality Class Analysis->Classification Scale_Up Define Safe Operating Parameters for Scale-Up Classification->Scale_Up

Caption: Workflow for thermal hazard assessment of an exothermic reaction.

References

addressing impurities in commercial batches of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of 1-(Cyclopropylsulfonyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound, and what are the key starting materials?

The most common and industrially scalable synthesis of this compound involves the reaction of piperazine with cyclopropylsulfonyl chloride. This is a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the sulfonyl chloride.

A general representation of the synthesis is as follows:

  • Starting Materials:

    • Piperazine

    • Cyclopropylsulfonyl chloride

  • Reaction: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Q2: What are the potential impurities that could be present in a commercial batch of this compound?

Impurities in commercial batches can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Based on the common synthesis route, the following impurities could potentially be present:

  • Process-Related Impurities:

    • Piperazine: Unreacted starting material.

    • Cyclopropylsulfonyl chloride: Unreacted starting material.

    • 1,4-bis(Cyclopropylsulfonyl)piperazine: A common byproduct where both nitrogen atoms of the piperazine ring have reacted with cyclopropylsulfonyl chloride.

  • Degradation-Related Impurities:

    • Cyclopropanesulfonic acid: Can be formed from the hydrolysis of cyclopropylsulfonyl chloride or degradation of the final product.

    • Piperazine salts: Formed from the reaction of piperazine with acids.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q3: What analytical techniques are recommended for analyzing the purity of this compound and identifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the main component and quantifying known impurities. A reversed-phase C18 column is often suitable. Since piperazine itself does not have a strong UV chromophore, derivatization might be necessary for detecting low levels of unreacted piperazine, or alternative detection methods like ELSD or CAD can be used.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities. It provides molecular weight information that is crucial for structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, including residual solvents and some process-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for characterizing the structure of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Assay Value of this compound Incomplete reaction or degradation of the product.- Re-analyze the sample using a validated HPLC method. - Check for the presence of unreacted starting materials (piperazine, cyclopropylsulfonyl chloride) and the bis-substituted byproduct. - Investigate storage conditions (temperature, humidity, light exposure) to rule out degradation.
Presence of an Unknown Peak in the HPLC Chromatogram A process-related impurity or a degradation product.- Use LC-MS to determine the molecular weight of the unknown peak. - Based on the molecular weight, propose potential structures related to the starting materials or the product. - If necessary, isolate the impurity using preparative HPLC for full characterization by NMR.
Out-of-Specification (OOS) Result for a Known Impurity Issues with the manufacturing process or raw material quality.- Review the manufacturing batch record to identify any process deviations. - Test the starting materials (piperazine and cyclopropylsulfonyl chloride) for purity. - Optimize the reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature) to minimize the formation of the specific impurity.
High Levels of Residual Solvents Inefficient drying or purification process.- Analyze the sample by headspace GC-MS to identify and quantify the residual solvents. - Review and optimize the drying process (e.g., increase drying time, temperature, or vacuum).

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination of this compound

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

Visualizations

Impurity_Identification_Workflow start Commercial Batch of This compound hplc_analysis HPLC Purity Analysis start->hplc_analysis pass Purity Meets Specification hplc_analysis->pass fail Purity Fails Specification (Unknown Peaks Observed) hplc_analysis->fail lcms_analysis LC-MS Analysis for Mass Identification fail->lcms_analysis propose_structure Propose Potential Structures (Process or Degradation Related) lcms_analysis->propose_structure isolate_impurity Isolate Impurity (Prep-HPLC) propose_structure->isolate_impurity nmr_analysis Structural Elucidation (NMR, IR) isolate_impurity->nmr_analysis identify_impurity Impurity Identified nmr_analysis->identify_impurity root_cause Root Cause Analysis (Process, Raw Material, Storage) identify_impurity->root_cause corrective_action Implement Corrective and Preventive Actions (CAPA) root_cause->corrective_action

Caption: Workflow for the identification of unknown impurities.

Troubleshooting_Decision_Tree start Out-of-Specification (OOS) Result known_impurity Is the impurity known? start->known_impurity unknown_impurity Follow Impurity Identification Workflow known_impurity->unknown_impurity No review_process Review Manufacturing Process Records known_impurity->review_process Yes deviation_found Process Deviation Found? review_process->deviation_found test_raw_materials Test Raw Materials (Piperazine, Cyclopropylsulfonyl chloride) raw_material_issue Raw Material OOS? test_raw_materials->raw_material_issue optimize_conditions Optimize Reaction/ Purification Conditions deviation_found->test_raw_materials No implement_capa Implement CAPA deviation_found->implement_capa Yes raw_material_issue->optimize_conditions No raw_material_issue->implement_capa Yes

References

Technical Support Center: Optimizing HPLC Methods for 1-(Cyclopropylsulfonyl)piperazine and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the resolution of 1-(Cyclopropylsulfonyl)piperazine and its potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for developing an HPLC method for this compound, a basic compound, would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic to neutral pH. The basic nature of the piperazine ring can lead to peak tailing on silica-based columns due to interactions with residual silanols.[1][2] Using a high-purity, end-capped C18 column or a column with a modified surface can help minimize these interactions.[2][3]

Q2: My peaks for this compound are tailing. What can I do to improve peak shape?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica support of the HPLC column.[1] Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) can protonate the silanol groups, reducing their interaction with the protonated analyte.

  • Use of Mobile Phase Additives: Adding a basic competitor, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, improving peak symmetry.[1]

  • Column Choice: Employ a column with a high-purity silica backbone and robust end-capping. Phenyl-hexyl or embedded polar group columns can also offer alternative selectivity and improved peak shape.

  • Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a lower concentration of your sample.[4]

Q3: I am not getting good resolution between my main peak and a closely eluting impurity. How can I improve this?

Improving resolution between closely eluting peaks can be achieved by manipulating several chromatographic parameters:

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can alter the selectivity. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[5]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of the separation.

  • Modify Mobile Phase pH: Altering the pH can change the ionization state of the analyte and impurities, potentially leading to differential retention and improved resolution.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution.[5]

  • Decrease Column Temperature: Lowering the temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering selectivity.[5]

Q4: I am observing ghost peaks in my chromatogram. What are the possible causes and solutions?

Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, especially during gradient elution.[1] Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. A robust needle wash protocol and cleaning the injection port can help minimize carryover.

  • Degradation of Sample or Mobile Phase Components: The analyte may be unstable under the chromatographic conditions, or a mobile phase additive might be degrading.

  • Bleed from the Column: As a column ages, the stationary phase can degrade and "bleed," leading to a rising baseline or ghost peaks in gradient runs.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

This guide addresses common issues related to non-ideal peak shapes.

Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.[1]Lower mobile phase pH, add a basic modifier (e.g., TEA), use a high-purity end-capped column.
Column overload.[4]Reduce sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.[6]Dissolve the sample in the initial mobile phase.
Peak Fronting High sample concentration leading to column overload.Dilute the sample.
Poorly packed column bed.Replace the column.
Guide 2: Poor Resolution

This guide provides steps to improve the separation between this compound and its impurities.

Symptom Potential Cause Suggested Solution
Co-eluting or Poorly Resolved Peaks Inadequate selectivity.Modify the mobile phase composition (organic solvent ratio, pH, different organic modifier).[5]
Insufficient column efficiency.Decrease the flow rate, use a column with a smaller particle size or a longer length.
Inappropriate column chemistry.Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano).

Experimental Protocols

Proposed HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on the specific impurities present.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50)

Visualizations

Workflow for HPLC Method Development

hplc_method_development cluster_0 Initial Method Setup cluster_1 Optimization cluster_2 Validation start Select Column and Initial Conditions run1 Perform Initial Injection start->run1 eval1 Evaluate Peak Shape and Resolution run1->eval1 opt_mp Adjust Mobile Phase (pH, Organic Ratio) eval1->opt_mp Poor Resolution opt_flow Optimize Flow Rate eval1->opt_flow Broad Peaks opt_temp Adjust Column Temperature eval1->opt_temp Selectivity Issues validate Method Validation (Linearity, Accuracy, Precision) eval1->validate Acceptable opt_mp->run1 opt_flow->run1 opt_temp->run1 final Finalized Method validate->final

Caption: A workflow diagram for HPLC method development and optimization.

Troubleshooting Logic for Poor Peak Resolution

poor_resolution_troubleshooting cluster_solutions Potential Solutions start Poor Peak Resolution Observed solution1 Decrease Gradient Slope start->solution1 solution2 Change Mobile Phase pH start->solution2 solution3 Switch Organic Modifier (ACN to MeOH) start->solution3 solution4 Lower Flow Rate start->solution4 solution5 Try a Different Column Chemistry start->solution5

Caption: A troubleshooting decision tree for addressing poor peak resolution.

References

degradation pathways of 1-(Cyclopropylsulfonyl)piperazine under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of 1-(Cyclopropylsulfonyl)piperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of this compound under various stress conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on studies of piperazine and its derivatives, this compound is likely to degrade via hydrolysis, oxidation, and photolysis. The primary sites of degradation are expected to be the piperazine ring.

  • Hydrolytic Degradation (Acidic and Basic Conditions): While the piperazine ring is generally stable to hydrolysis, extreme pH and high temperatures can lead to ring-opening or cleavage of the sulfonyl group.

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opening products, and other oxidative adducts.[1] The presence of a tertiary amine and a secondary amine in the piperazine ring makes it prone to oxidative degradation.[2][3]

  • Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo ring-opening reactions and fragmentation.[2][4][5] Common thermal degradation products of piperazine include N-formylpiperazine and N-(2-aminoethyl)piperazine.[2]

  • Photolytic Degradation: Exposure to UV light can induce photochemical degradation, potentially leading to the formation of radicals and subsequent degradation products.[6][7][8]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound have not been reported, based on the degradation of piperazine, the following are potential degradation products:

  • Oxidation of the piperazine ring: This could lead to the formation of piperazinone derivatives.[3][9]

  • Ring opening of the piperazine moiety: This can result in linear amine derivatives such as ethylenediamine (EDA).[3][9][10]

  • N-dealkylation or N-desulfonylation: This would result in piperazine and cyclopropanesulfonic acid.

  • Formation of formylated derivatives: N-formylpiperazine is a known degradation product of piperazine.[2][10]

  • Formation of smaller amines and ammonia: These can be formed through various fragmentation pathways.[9][10]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential.[11][12][13] The method should be able to separate the parent compound from its potential degradation products. Developing such a method involves subjecting the compound to forced degradation under various stress conditions to generate the degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the chromatogram during stability testing.

Possible Cause Troubleshooting Step
Degradation of the compound Characterize the new peaks using LC-MS/MS to identify potential degradation products.[1] Compare the retention times with those of known potential degradants if standards are available.
Interaction with excipients or container Run a placebo and/or container blank under the same stress conditions to rule out interference.
Contamination of the analytical system Flush the HPLC system thoroughly and re-run the sample.

Issue 2: Significant loss of the parent compound under mild stress conditions.

Possible Cause Troubleshooting Step
Inherent instability of the molecule The cyclopropylsulfonyl group might be activating the piperazine ring towards degradation. Re-evaluate the stability under even milder conditions to establish a baseline.
Presence of catalytic impurities (e.g., metal ions) Ensure high purity of all reagents and solvents. Consider the use of a chelating agent if metal-catalyzed degradation is suspected. Copper (Cu2+) is known to rapidly catalyze the oxidation of piperazine.[2]
Incorrect preparation of stress agents Verify the concentration and pH of acidic, basic, and oxidative solutions.

Issue 3: Inconsistent degradation profiles between batches.

Possible Cause Troubleshooting Step
Variability in the impurity profile of the starting material Characterize the impurity profile of each batch before initiating stability studies. Certain impurities can act as catalysts or inhibitors for degradation.
Inconsistent experimental conditions Strictly control parameters such as temperature, light exposure, and the concentration of stress agents. Use a calibrated oven and photostability chamber.

Experimental Protocols

The following are general protocols for forced degradation studies based on ICH guidelines.[13] The specific concentrations and durations may need to be adjusted for this compound.

1. Acidic Degradation

  • Protocol: Dissolve this compound in 0.1 M HCl.[11] Reflux the solution at 70°C for a specified period (e.g., 3 hours).[11] Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.[11]

  • Expected Outcome: Potential hydrolysis of the sulfonyl group or degradation of the piperazine ring.

2. Basic Degradation

  • Protocol: Dissolve this compound in 0.1 M NaOH. Reflux the solution at 70°C for a specified period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Expected Outcome: Similar to acidic degradation, potential hydrolysis or ring degradation.

3. Oxidative Degradation

  • Protocol: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a specified duration (e.g., 12 hours).[13]

  • Expected Outcome: Formation of N-oxides and other oxidative degradation products.[3][9]

4. Thermal Degradation

  • Protocol: Expose the solid compound to dry heat (e.g., 105°C) for a specified period. Also, reflux a solution of the compound in a suitable solvent.

  • Expected Outcome: Formation of various thermal degradants. Piperazine itself shows thermal degradation at temperatures between 135 to 175 °C.[2]

5. Photolytic Degradation

  • Protocol: Expose a solution of this compound to UV light (e.g., using a UV-C lamp) and/or natural sunlight.[6][7] A control sample should be kept in the dark.

  • Expected Outcome: Formation of photolytic degradation products.

Quantitative Data Summary

The following table summarizes typical quantitative data that should be collected during forced degradation studies. The values provided are illustrative and will depend on the specific experimental conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (Hypothetical)
Acidic 0.1 M HCl3 hours70°C15%Piperazine, Cyclopropanesulfonic acid
Basic 0.1 M NaOH3 hours70°C10%Piperazine, Cyclopropanesulfonic acid
Oxidative 10% H₂O₂12 hoursRoom Temp33%This compound-N-oxide
Thermal (Solid) Dry Heat24 hours105°C5%Not Determined
Thermal (Solution) Reflux in H₂O8 hours100°C8%Ring-opened products
Photolytic UV-C Lamp4 hoursRoom Temp20%Various photoproducts

Visualizations

Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_compound cluster_products Degradation Products Acid Acidic Hydrolysis DP1 Hydrolysis Products Acid->DP1 Base Basic Hydrolysis Base->DP1 Oxidation Oxidative Stress DP2 Oxidation Products Oxidation->DP2 Thermal Thermal Stress DP3 Thermal Products Thermal->DP3 Photo Photolytic Stress DP4 Photolytic Products Photo->DP4 HPLC Stability-Indicating HPLC LCMS LC-MS/MS HPLC->LCMS Characterization Structure Elucidation LCMS->Characterization Parent This compound Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo DP1->HPLC DP2->HPLC DP3->HPLC DP4->HPLC

Experimental workflow for forced degradation studies.

Hypothetical Oxidative Degradation Pathway

G Parent This compound N_Oxide N-Oxide Formation Parent->N_Oxide Ring_Opening Piperazine Ring Opening Parent->Ring_Opening Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Parent EDA_derivative Ethylenediamine Derivative Ring_Opening->EDA_derivative

A simplified hypothetical pathway for oxidative degradation.

References

Technical Support Center: Strategies to Improve Atom Economy in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the atom economy of your chemical syntheses, a core principle of green chemistry.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it a critical metric in synthesis?

A1: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[1] It was a concept developed by Barry Trost and is a cornerstone of green chemistry.[1] Unlike reaction yield, which measures the percentage of product obtained from the theoretical maximum, atom economy calculates the proportion of reactant atoms that are incorporated into the final product.[2] A high atom economy signifies a more sustainable process, as it implies minimal generation of byproducts and waste, leading to reduced environmental impact and lower disposal costs.[1][3]

Q2: How is the percentage atom economy calculated?

A2: The percentage atom economy (% AE) is calculated using the following formula:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100 [4]

For a generic reaction A + B → C + D, where C is the desired product, the atom economy would be calculated based on the molecular weights of A, B, and C. The byproduct D represents "wasted" atoms.[1]

Q3: My reaction has a high yield (>90%), but the atom economy is low. What's wrong?

A3: This is a common scenario. A high yield indicates that your reaction is efficient at producing the target molecule under the given stoichiometry, but it doesn't account for waste generated from byproducts. A process can have a high yield but a low atom economy if it produces significant byproducts.[1] For example, Wittig and Suzuki reactions often have high yields but use high-mass reagents that ultimately become waste, thus exhibiting poor atom economy.[1] The key issue is the reaction type and the stoichiometry, not necessarily the reaction's execution.

Q4: What are the primary strategies to improve the atom economy of a synthesis?

A4: To improve atom economy, focus on the fundamental design of the synthesis:

  • Prioritize Reaction Type: Choose reactions with inherently high atom economy. Addition and rearrangement reactions are ideal as they, in theory, can have 100% atom economy.[5]

  • Employ Catalysis: Use catalytic reagents instead of stoichiometric ones. Catalysts are not consumed in the reaction and can be used in small amounts, significantly improving atom economy over reagents that are used in a 1:1 ratio and end up as waste.[6] Catalytic hydrogenation is a prime example of an atom-economical process.[1]

  • Redesign the Synthetic Route: As demonstrated by the industrial synthesis of Ibuprofen, redesigning a multi-step process to a shorter, more efficient route can dramatically increase atom economy and reduce waste.[2]

  • Recycle Byproducts: If byproducts are unavoidable, develop methods to recover and reuse them, which can indirectly improve the overall efficiency of the process.[7]

Q5: Which reaction types have inherently poor atom economy?

A5: Substitution and elimination reactions are generally less atom-economical because they necessarily generate byproducts.[5] For instance, in a substitution reaction, a leaving group is displaced, becoming a waste product. Similarly, elimination reactions produce a small molecule (like water or HCl) as a byproduct.[5]

Troubleshooting Guide

Problem: My synthesis generates a large amount of hazardous waste, increasing costs and environmental impact.

Potential Cause Troubleshooting Strategy
Use of stoichiometric reagents (e.g., metal hydrides for reduction, organometallic reagents in coupling).Investigate catalytic alternatives. For example, replace a stoichiometric LiAlH₄ reduction with a catalytic hydrogenation, which uses H₂ gas and a recyclable metal catalyst.[1]
The synthetic route involves multiple protection/deprotection steps.Explore routes that avoid protecting groups or use enzymatic reactions that offer high selectivity, reducing the need for such steps.
The core reaction is an elimination or substitution.Re-evaluate the overall synthetic strategy. Consider if the target molecule can be assembled using addition or rearrangement reactions, such as a Diels-Alder cycloaddition.
Byproducts are generated that cannot be easily recycled.If the reaction type cannot be changed, explore potential uses for the byproduct to create value and avoid disposal costs. The acetic acid byproduct from the "green" Ibuprofen synthesis, for instance, has industrial applications.[8]

Data Presentation: Case Study of Ibuprofen Synthesis

The industrial synthesis of the common painkiller Ibuprofen is a classic example of how redesigning a synthetic route can dramatically improve atom economy.[2] The original Boots process was a six-step synthesis with poor atom economy. The BHC Company developed a streamlined, three-step "green" process that is more efficient and environmentally friendly.[1][9]

Metric Boots Process (Original) BHC Process (Green)
Number of Steps63[2]
Atom Economy ~40% [2]~77% (approaching 100% if the acetic acid byproduct is recovered)[8][10]
Reactant Mass per Mole of Ibuprofen~514 g~266 g[2]
Waste GeneratedHigh (significant inorganic salts and other byproducts)[8]Low (primarily acetic acid, which can be recovered)[7][10]

Key Experimental Protocol Example

Experiment: Diels-Alder Reaction of Furan and Maleic Anhydride (High Atom Economy)

The Diels-Alder reaction is a prime example of an atom-economical [4+2] cycloaddition, where all atoms from the diene and dienophile are incorporated into the product.[1]

Objective: To synthesize an exo- or endo-adduct via the reaction of furan and maleic anhydride, demonstrating a reaction with 100% theoretical atom economy.

Materials:

  • Maleic anhydride (400 mg)

  • Furan (0.4 mL)

  • Ethyl Acetate (2 mL)

  • Acetone (minimal amount for recrystallization)

  • Hexane (for recrystallization)

  • Vials, pipettes, filter apparatus

Procedure:

  • In a clean vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.

  • Carefully add 0.4 mL of furan to the solution.

  • Seal the vial and allow it to stand. The product will crystallize. For faster crystallization, the vial can be placed in a refrigerator.[8]

  • Isolate the crystals by removing the excess solvent via pipette or vacuum filtration.

  • To purify the product, dissolve the crystals in a minimal amount of acetone.

  • Add hexane dropwise until the solution becomes cloudy, which indicates the onset of precipitation.

  • Allow the solution to stand for the purified crystals to form.

  • Isolate the purified crystals and allow them to dry completely before characterization.[8]

This protocol provides a practical example of a reaction design that inherently minimizes waste at the source.

Visualizations

AtomEconomyWorkflow start Start: Define Target Molecule design Design Initial Synthetic Route start->design calculate_ae Calculate Theoretical Atom Economy design->calculate_ae is_ae_high Atom Economy > 80%? calculate_ae->is_ae_high Yes is_ae_low Atom Economy < 50%? calculate_ae->is_ae_low No optimize Optimize Reaction Conditions (Yield, Purity) is_ae_high->optimize is_ae_low->optimize No (Moderate AE) change_reaction Change Reaction Type (e.g., Addition, Rearrangement) is_ae_low->change_reaction Yes end Final Process optimize->end use_catalysis Introduce Catalytic Step change_reaction->use_catalysis recycle Plan for Byproduct Recycling use_catalysis->recycle recycle->design

Caption: A decision workflow for designing a synthetic route with high atom economy.

GreenChemistryPrinciples center Green Chemistry p2 Atom Economy center->p2 p9 Catalysis center->p9 p1 Waste Prevention center->p1 p5 Safer Solvents center->p5 p7 Renewable Feedstocks center->p7 p8 Reduce Derivatives center->p8 p2->p1 p9->p2 p8->p2

Caption: Interrelation of Atom Economy with other core principles of Green Chemistry.

BHC_Ibuprofen_Workflow start_material Isobutylbenzene + Acetic Anhydride step1 Step 1: Acylation (HF Catalyst) start_material->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Step 2: Hydrogenation (Pd Catalyst, H₂) intermediate1->step2 intermediate2 Intermediate Alcohol step2->intermediate2 step3 Step 3: Carbonylation (Pd Catalyst, CO) intermediate2->step3 product Ibuprofen step3->product

Caption: Simplified workflow of the atom-economical BHC process for Ibuprofen synthesis.

References

Validation & Comparative

Comparative Analysis of 1-(Cyclopropylsulfonyl)piperazine with Other Sulfonylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds targeting diverse biological entities. Its unique physicochemical and structural properties make it an attractive moiety for the development of novel therapeutics. This guide provides a comparative analysis of 1-(cyclopropylsulfonyl)piperazine and other sulfonylpiperazine derivatives, offering insights into their structure-activity relationships (SAR), physicochemical properties, and pharmacological profiles. Due to a notable lack of publicly available experimental data for this compound, this analysis extrapolates its potential characteristics based on the well-documented properties of analogous sulfonylpiperazines.

Executive Summary

This guide explores the chemical space of sulfonylpiperazines, with a focus on how variations in the sulfonyl substituent—from simple alkyl and aryl groups to the compact, rigid cyclopropyl moiety—can influence biological activity. While direct experimental data for this compound is scarce, by examining related compounds, we can infer its likely attributes. The piperazine core offers a versatile platform for tuning pharmacokinetic and pharmacodynamic properties.[1][2] Modifications at the N1 and N4 positions of the piperazine ring have led to the development of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][3][4] This guide will delve into the known data for various sulfonylpiperazines to provide a predictive framework for the properties of this compound.

Physicochemical Properties: A Comparative Overview

Table 1: Comparative Physicochemical Properties of Selected Sulfonylpiperazines (Predicted and Experimental)

CompoundR Group on SulfonylMolecular Weight ( g/mol )Predicted logPPredicted Aqueous Solubility (mg/L)pKa (Predicted/Experimental)
1-(Methylsulfonyl)piperazineMethyl164.23-1.510000~8.5
1-(Ethylsulfonyl)piperazineEthyl178.26-1.28000~8.5
This compound Cyclopropyl 190.27 -0.8 5000 ~8.4
1-(Phenylsulfonyl)piperazinePhenyl226.29-0.11500~8.2
1-(4-Tolylsulfonyl)piperazine4-Tolyl240.320.3800~8.2

Note: Predicted values are generated from computational models and should be considered estimates. Experimental pKa values for substituted piperazines can vary. The introduction of different substituents on the piperazine ring can influence the pKa of the two nitrogen atoms.[8]

The cyclopropyl group, being a small, rigid, and lipophilic moiety, is expected to confer a moderate increase in lipophilicity compared to small alkyl groups like methyl and ethyl. This, in turn, may slightly decrease its aqueous solubility. However, it is likely to remain more water-soluble than its arylsulfonyl counterparts.

Pharmacological Activities: A Landscape of Possibilities

The sulfonylpiperazine scaffold has been explored for a multitude of therapeutic applications, with the substituent on the sulfonyl group and the other nitrogen of the piperazine ring playing a crucial role in determining the biological target and activity.

Antimicrobial Activity

Certain sulfonylpiperazine derivatives have shown promise as antimicrobial agents. For instance, some derivatives have been investigated as inhibitors of bacterial LpxH, an essential enzyme in lipid A biosynthesis in many Gram-negative bacteria. The structure-activity relationship studies in this area have highlighted the importance of the substituents on both the sulfonyl group and the second nitrogen of the piperazine ring for potent inhibition. While no specific data exists for this compound in this context, the compact nature of the cyclopropyl group could offer a unique steric and electronic profile for interaction with the enzyme's active site.

Anticancer Activity

The piperazine moiety is a common feature in many anticancer agents.[9] Various sulfonylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The substitution pattern on the sulfonyl group can significantly impact the potency and selectivity of these compounds.

Central Nervous System (CNS) Activity

Arylpiperazines, a closely related class, are well-known for their activity on various G protein-coupled receptors (GPCRs) in the CNS, such as serotonin and dopamine receptors.[10][11] The sulfonyl group in sulfonylpiperazines can act as a hydrogen bond acceptor and influence the overall conformation of the molecule, thereby affecting its binding to these receptors. Structure-activity relationship studies on sulfonylpiperazine analogues as negative allosteric modulators of neuronal nicotinic receptors have shown that the nature of the substituent on the sulfonyl moiety is critical for potency and selectivity.[12][13] The unique electronic properties of the cyclopropyl group in this compound could lead to novel interactions with CNS targets.

Table 2: Comparative Biological Activities of Representative Sulfonylpiperazines

Compound ClassR Group on SulfonylTarget(s)Observed ActivityReference
ArylsulfonylpiperazinesAryl groupsNeuronal Nicotinic ReceptorsNegative Allosteric Modulation[12][13]
Diarylpyrimidine SulfonylpiperazinesSubstituted PhenylHIV-1 Reverse TranscriptasePotent Inhibition[14]
Benzene Sulfonamide-PiperazinesSubstituted PhenylVarious EnzymesAntioxidant, Enzyme Inhibition[15]
Quinoxalinyl-PiperazinesNot specifiedCancer Cell LinesAntiproliferative[16]

Experimental Protocols

To facilitate further research and a direct comparison of this compound with other derivatives, detailed protocols for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.[17][18][19]

Workflow for MTT Cytotoxicity Assay

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • 96-well flat-bottom microplates

  • Cultured cells of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

GPCR Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to a specific G protein-coupled receptor.[20][21][22][23][24]

Workflow for GPCR Radioligand Binding Assay

A Prepare cell membranes expressing the target GPCR B Incubate membranes with a radioligand and varying concentrations of the test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Wash the filters to remove non-specifically bound radioligand C->D E Measure the radioactivity on the filters using a scintillation counter D->E F Analyze the data to determine the Ki value E->F cluster_0 Sulfonylpiperazine Core cluster_1 R1 Substituent (on Sulfonyl) cluster_2 R2 Substituent (on Piperazine) Core R1-SO2-N(piperazine)N-R2 R1_Alkyl Small Alkyl (e.g., Methyl, Ethyl) - Modulates lipophilicity - Influences steric interactions Core->R1_Alkyl Impacts ADME R1_Cycloalkyl Cycloalkyl (e.g., Cyclopropyl) - Introduces rigidity - Favorable metabolic stability Core->R1_Cycloalkyl Impacts Conformation R1_Aryl Aryl (e.g., Phenyl) - Potential for π-π stacking - Can significantly alter electronic properties Core->R1_Aryl Impacts Target Binding R2_H Hydrogen - Provides a site for further functionalization Core->R2_H Affects Physicochemical Properties R2_Alkyl Alkyl/Arylalkyl - Modulates lipophilicity and basicity - Can be crucial for target engagement Core->R2_Alkyl Determines Pharmacological Profile R2_Heterocycle Heterocyclic moiety - Can introduce specific interactions (e.g., H-bonding) - Often seen in CNS-active compounds Core->R2_Heterocycle Influences Selectivity

References

comparing the efficacy of 1-(Cyclopropylsulfonyl)piperazine to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature and chemical databases, specific data on the biological target and inhibitory efficacy of 1-(Cyclopropylsulfonyl)piperazine remains elusive. This precludes a direct comparative analysis against known inhibitors as requested.

While the precise biological activity of this compound is not documented in publicly accessible resources, the broader class of piperazine-containing molecules is well-represented in medicinal chemistry. Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, targeting various receptors and enzymes. This has led to their investigation and use in diverse therapeutic areas.

Our investigation into the chemical landscape surrounding this compound reveals its primary role as a chemical intermediate. It is a building block used in the synthesis of more complex molecules rather than an end-product with characterized biological effects. Patents suggest its incorporation into larger compounds designed to modulate targets such as the CCR1 receptor, which is involved in inflammatory and immune responses. However, these documents do not provide efficacy data for this compound itself.

The Piperazine Scaffold in Drug Discovery

The piperazine ring is a common motif in drug development due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. Research has demonstrated the efficacy of piperazine derivatives as:

  • Antiviral Agents: Certain piperazine-containing compounds have shown inhibitory activity against viruses like HIV-1 by targeting enzymes crucial for viral replication, such as reverse transcriptase.

  • Anticancer Agents: The piperazine scaffold has been incorporated into molecules designed to inhibit the proliferation of cancer cells.

  • Central Nervous System (CNS) Agents: Derivatives of piperazine have been investigated for their potential to treat neurological and psychiatric disorders. For instance, some have been designed to interact with serotonin receptors.

  • Anti-inflammatory Agents: As mentioned, piperazine derivatives have been explored as antagonists of chemokine receptors like CCR1, playing a role in mitigating inflammation.

Limitations and Future Directions

The absence of specific biological data for this compound highlights a common scenario in drug discovery where many synthesized compounds are not fully characterized for their biological effects. These compounds often serve as intermediates in the creation of more elaborate molecules, and their individual properties are not the primary focus of investigation.

To ascertain the efficacy of this compound, further experimental studies would be required. These would involve:

  • Target Identification: Screening the compound against a panel of known biological targets to identify any potential interactions.

  • In Vitro Efficacy Studies: Once a target is identified, conducting experiments to determine the compound's inhibitory concentration (e.g., IC50) and binding affinity (e.g., Ki).

  • Comparative Analysis: Benchmarking the efficacy of this compound against well-established inhibitors of the identified target.

Without such foundational data, a meaningful comparison guide cannot be constructed. The following sections on data presentation, experimental protocols, and signaling pathways are therefore omitted due to the lack of available information. Researchers interested in the potential of this specific molecule would need to undertake primary research to elucidate its pharmacological profile.

Navigating the Bioactivity of Sulfonylpiperazine Derivatives: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of sulfonylpiperazine derivatives, focusing on a representative series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 (GlyT-1), reveals crucial insights for researchers and drug development professionals. This guide synthesizes available data to highlight the transition from laboratory assays to preclinical models, providing a framework for understanding the therapeutic potential of this chemical class.

While direct comparative studies on 1-(cyclopropylsulfonyl)piperazine derivatives are limited in publicly available research, a closely related series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides serves as an excellent surrogate for examining the correlation between in vitro potency and in vivo efficacy. These compounds have been investigated as inhibitors of GlyT-1, a target for neurological and psychiatric disorders.

Quantitative Bioactivity Data: A Comparative Analysis

The following table summarizes the in vitro and in vivo data for a selection of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives, showcasing the structure-activity relationship (SAR) within the series.

Compound IDStructureIn Vitro GlyT-1 Inhibition (IC50, nM)In Vivo Activity (Rat CSF Glycine Fold Increase @ 30 mg/kg, p.o.)
1 Benzamide with cyclobutyl linker1001.5
2 2-Fluoro-benzamide with cyclobutyl linker502.0
3 2,4-Difluoro-benzamide with cyclobutyl linker252.5
4 Benzamide with cyclopentyl linker801.8
5 2-Fluoro-benzamide with cyclopentyl linker402.2
6 2,4-Difluoro-benzamide with cyclopentyl linker202.8

Data is synthesized from a representative study on propylsulfonylpiperazine derivatives as GlyT-1 inhibitors for illustrative purposes.[1][2]

From the Benchtop to Preclinical Models: Experimental Protocols

The evaluation of these sulfonylpiperazine derivatives involves a standardized workflow, beginning with in vitro characterization and progressing to in vivo assessment.

In Vitro Glycine Transporter-1 (GlyT-1) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the human GlyT-1 transporter.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human GlyT-1 transporter are used.

  • Assay Principle: The assay measures the uptake of radiolabeled glycine (e.g., [³H]glycine) into the cells.

  • Procedure:

    • Cells are plated in 96-well plates and incubated to form a confluent monolayer.

    • The cells are washed with a buffer solution.

    • Test compounds at various concentrations are pre-incubated with the cells.

    • [³H]glycine is added, and the uptake is allowed to proceed for a defined period at room temperature.

    • The uptake is terminated by washing with an ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacodynamic Model: Rat Cerebral Spinal Fluid (CSF) Glycine Levels

Objective: To assess the ability of the compounds to increase glycine levels in the cerebrospinal fluid of rats, providing evidence of target engagement in the central nervous system.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: Test compounds are formulated in a suitable vehicle and administered orally (p.o.) at a specific dose (e.g., 30 mg/kg).

  • CSF Collection: At a predetermined time point after dosing (e.g., 2 hours), CSF is collected from the cisterna magna of anesthetized rats.

  • Glycine Measurement: The concentration of glycine in the CSF samples is determined using a sensitive analytical method such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) after derivatization.

  • Data Analysis: The fold increase in CSF glycine levels in compound-treated animals is calculated relative to vehicle-treated controls.

Visualizing the Path to Discovery and Mechanism

To better understand the processes involved, the following diagrams illustrate a typical drug discovery workflow and a generalized signaling pathway relevant to GlyT-1 inhibition.

drug_discovery_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound_synthesis Compound Synthesis invitro_assay GlyT-1 Inhibition Assay (IC50 Determination) compound_synthesis->invitro_assay sar_analysis Structure-Activity Relationship (SAR) invitro_assay->sar_analysis sar_analysis->compound_synthesis Optimization lead_selection Lead Compound Selection sar_analysis->lead_selection pk_studies Pharmacokinetic Studies lead_selection->pk_studies pd_model Pharmacodynamic Model (Rat CSF Glycine) pk_studies->pd_model efficacy_models Efficacy Models pd_model->efficacy_models

Caption: A generalized workflow for the discovery and development of GlyT-1 inhibitors.

glyt1_signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glycine Glycine glyt1 GlyT-1 Transporter glycine->glyt1 Reuptake nmda_receptor NMDA Receptor glycine->nmda_receptor Co-agonist Binding neuronal_activity Enhanced Neuronal Activity nmda_receptor->neuronal_activity Activation inhibitor Sulfonylpiperazine Inhibitor inhibitor->glyt1 Inhibition

Caption: A simplified diagram of GlyT-1's role at the synapse and the effect of its inhibition.

References

Comparative Analysis of 1-(Cyclopropylsulfonyl)piperazine: Identity and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on confirming the identity and purity of synthesized 1-(Cyclopropylsulfonyl)piperazine, with a comparative analysis against common alternatives.

This guide provides a detailed framework for the analytical characterization of this compound, a valuable building block in contemporary drug discovery. Due to the absence of comprehensive published data for this specific compound, this guide offers a predictive analysis based on established chemical principles and available data for analogous structures. Furthermore, it presents a direct comparison with two commercially available alternatives: 1-(Methylsulfonyl)piperazine and 1-(Phenylsulfonyl)piperazine, equipping researchers with the necessary information to make informed decisions in their synthetic endeavors.

Characterization of this compound

The identity and purity of newly synthesized this compound can be unequivocally established through a combination of spectroscopic and chromatographic techniques.

Table 1: Predicted Analytical Data for this compound

ParameterPredicted Value/Characteristic
Molecular Formula C₇H₁₄N₂O₂S
Molecular Weight 190.26 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~3.30 (t, 4H), ~3.00 (t, 4H), ~2.20 (m, 1H), ~1.00 (m, 2H), ~0.80 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) ~45.5 (2C), ~45.0 (2C), ~30.0, ~6.0 (2C)
Mass Spectrum (EI) m/z (%): 190 (M⁺), 125, 85, 69
Purity (HPLC) ≥95%

Comparative Analysis with Alternative Sulfonylpiperazines

1-(Methylsulfonyl)piperazine and 1-(Phenylsulfonyl)piperazine are frequently employed as alternative reagents in synthetic chemistry. A comparative overview of their key analytical properties is presented below.

Table 2: Comparison of this compound with Alternatives

FeatureThis compound1-(Methylsulfonyl)piperazine[1]1-(Phenylsulfonyl)piperazine
Molecular Formula C₇H₁₄N₂O₂SC₅H₁₂N₂O₂SC₁₀H₁₄N₂O₂S
Molecular Weight 190.26 g/mol 164.22 g/mol 226.30 g/mol
¹H NMR Highlights (CDCl₃) Cyclopropyl protons (~0.8-1.0 ppm)Methyl protons (~2.8 ppm)Phenyl protons (~7.5-7.9 ppm)
Purity (Typical) ≥95%≥98%≥97%

Experimental Workflows and Logical Relationships

The synthesis and subsequent purification and analysis of this compound follow a logical workflow designed to ensure the final product's identity and purity.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction Cyclopropylsulfonyl chloride, Base Extraction Extraction Reaction->Extraction Column_Chromatography Column_Chromatography Extraction->Column_Chromatography Crude Product Pure_Product Pure_Product Column_Chromatography->Pure_Product Purified Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC

Caption: Synthetic and analytical workflow for this compound.

The relationship between the structural components of the analyzed sulfonylpiperazines and their characteristic analytical signals is crucial for their identification.

logical_relationship cluster_compound Compound Structure cluster_data Analytical Data cluster_examples Examples Structure R-SO₂-Piperazine NMR_Signal ¹H NMR Signal of R group Structure->NMR_Signal determines MS_Fragment Mass Spectrum Fragment (M-SO₂-Piperazine)⁺ Structure->MS_Fragment influences Cyclopropyl R = Cyclopropyl Cyclopropyl->NMR_Signal Methyl R = Methyl Methyl->NMR_Signal Phenyl R = Phenyl Phenyl->NMR_Signal

Caption: Structure-data relationship for sulfonylpiperazines.

Experimental Protocols

Detailed methodologies are provided for the synthesis and analysis of this compound.

Synthesis of this compound

Materials:

  • Piperazine

  • Cyclopropylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve piperazine (2 equivalents) and triethylamine (1.2 equivalents) in DCM at 0 °C.

  • Slowly add a solution of cyclopropylsulfonyl chloride (1 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

¹H and ¹³C NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer Solvent: Chloroform-d (CDCl₃) Procedure:

  • Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

Instrument: Mass spectrometer with Electron Ionization (EI) source Procedure:

  • Introduce a small sample of the compound into the mass spectrometer.

  • Acquire the mass spectrum in the m/z range of 50-500.

  • Analyze the fragmentation pattern to confirm the molecular weight and identify characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

System: HPLC system with a UV detector Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). Flow Rate: 1.0 mL/min Detection: UV at 210 nm Procedure:

  • Prepare a stock solution of the synthesized compound in acetonitrile (1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

References

Cross-Reactivity Assessment of 1-(Cyclopropylsulfonyl)piperazine and Alternatives in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-(Cyclopropylsulfonyl)piperazine against a panel of common off-target receptors. Due to the limited publicly available data on the specific binding affinities of this compound, this document presents a representative profile based on the known interactions of structurally related piperazine-containing compounds. The provided data and comparisons are intended to serve as an illustrative guide for researchers in drug development, highlighting potential areas for off-target liability assessment.

The piperazine moiety is a common scaffold in centrally acting drugs and is known to interact with a range of aminergic G-protein coupled receptors (GPCRs) and other targets.[1][2][3] Understanding the cross-reactivity of new chemical entities containing this scaffold is crucial for predicting potential side effects and ensuring target selectivity.

Comparative Receptor Binding Profiles

The following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and two alternative piperazine derivatives against a selection of receptors commonly associated with off-target effects of CNS-active compounds. The alternatives, 1-(Phenylsulfonyl)piperazine and 1-(4-Fluorobenzyl)piperazine, were chosen to illustrate how modifications to the N1-substituent of the piperazine ring can influence receptor interaction profiles.

Target ReceptorThis compound (Hypothetical Kᵢ in nM)Alternative 1: 1-(Phenylsulfonyl)piperazine (Hypothetical Kᵢ in nM)Alternative 2: 1-(4-Fluorobenzyl)piperazine (Hypothetical Kᵢ in nM)
Serotonin Receptors
5-HT₁A> 1000> 100085
5-HT₂A850920150
5-HT₇> 1000> 1000250
Dopamine Receptors
D₂12001500450
D₃> 2000> 2000800
Adrenergic Receptors
α₁A750800120
α₂A> 2000> 2000950
Sigma Receptors
σ₁45060095
σ₂> 1000> 1000300

Disclaimer: The binding affinities for this compound and its alternatives are illustrative and not based on direct experimental data for these specific compounds. They are representative of typical binding profiles for piperazine derivatives at these common off-target receptors.

Experimental Protocols

The following section details a standard methodology for a competitive radioligand binding assay, which is a common technique used to determine the binding affinity of a test compound for a specific receptor.

General Protocol for Radioligand Receptor Binding Assay:

  • Membrane Preparation:

    • Cell lines stably expressing the receptor of interest are harvested.

    • Cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • The reaction mixture is prepared in a 96-well plate and includes:

      • Cell membrane preparation.

      • A specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptors) at a concentration close to its dissociation constant (Kd).

      • Varying concentrations of the test compound (e.g., this compound).

    • Total Binding: Determined in the absence of any competing ligand.

    • Non-specific Binding: Determined in the presence of a high concentration of a known, non-labeled ligand for the receptor to saturate all specific binding sites.

    • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension assay_setup Assay Plate Setup (Membranes, Radioligand, Test Compound) resuspension->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50_calc IC50 Determination scintillation->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Inhibitory signaling pathway of the Gαi-coupled 5-HT₁A receptor.

References

Comparative Analysis of Synthetic Methodologies for 1-(Cyclopropylsulfonyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative overview of potential synthetic routes for 1-(Cyclopropylsulfonyl)piperazine, a valuable building block in medicinal chemistry. Due to a lack of directly published head-to-head comparisons, this guide outlines plausible methods based on established chemical principles for the synthesis of analogous compounds. The information presented is intended to serve as a foundational resource for the development of optimized and scalable synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a sulfonamide bond between a piperazine moiety and a cyclopropylsulfonyl group. The primary approaches to this transformation involve the reaction of a piperazine derivative with a cyclopropylsulfonylating agent. Variations in these methods would likely center on the use of protecting groups for the piperazine nitrogen atoms to control selectivity and the choice of reaction conditions to optimize yield and purity.

Based on standard organic synthesis transformations, two principal hypothetical methods are considered for the preparation of this compound:

  • Method A: Direct Sulfonylation of Piperazine. This approach involves the direct reaction of piperazine with cyclopropylsulfonyl chloride. A key challenge in this method is controlling the selectivity to favor monosulfonylation over disulfonylation, as both nitrogen atoms of piperazine are nucleophilic.

  • Method B: Sulfonylation of a Monoprotected Piperazine. To circumvent the issue of selectivity, this method employs a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group. The sulfonylation is directed to the unprotected nitrogen, followed by a deprotection step to yield the desired product.

Comparison of Synthetic Methods

ParameterMethod A: Direct SulfonylationMethod B: Sulfonylation of Monoprotected Piperazine
Starting Materials Piperazine, Cyclopropylsulfonyl ChlorideN-Boc-piperazine, Cyclopropylsulfonyl Chloride
Number of Steps 12 (Sulfonylation, Deprotection)
Potential Yield Variable, potentially lower due to side productsGenerally higher due to improved selectivity
Potential Purity May require extensive purification to remove disubstituted byproduct and unreacted starting material.Higher initial purity, simplifying purification.
Key Challenge Controlling selectivity for monosulfonylation.Additional steps of protection and deprotection.
Scalability Potentially more straightforward for large-scale synthesis if selectivity can be controlled.The additional steps may add complexity and cost to large-scale production.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the synthesis of this compound based on general organic chemistry principles. Note: These are not protocols from published literature for this specific compound and would require optimization and validation in a laboratory setting.

Method A: Direct Sulfonylation of Piperazine

Reaction: Piperazine + Cyclopropylsulfonyl Chloride → this compound

Procedure:

  • To a solution of an excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C, add a solution of cyclopropylsulfonyl chloride (1 equivalent) in the same solvent dropwise. The use of a large excess of piperazine is intended to favor monosubstitution.

  • A base, such as triethylamine or pyridine, may be added to neutralize the hydrochloric acid byproduct.

  • Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture would be quenched with water and the product extracted with an organic solvent.

  • The organic layer would be washed, dried, and concentrated.

  • Purification would likely be necessary, potentially through column chromatography, to separate the desired product from the disubstituted byproduct and unreacted piperazine.

Method B: Sulfonylation of Monoprotected Piperazine

Step 1: Synthesis of 1-Boc-4-(cyclopropylsulfonyl)piperazine

Reaction: 1-Boc-piperazine + Cyclopropylsulfonyl Chloride → 1-Boc-4-(cyclopropylsulfonyl)piperazine

Procedure:

  • Dissolve 1-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an inert solvent like dichloromethane (DCM) at 0 °C.

  • Slowly add cyclopropylsulfonyl chloride (1-1.2 equivalents) to the solution.

  • Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by washing with aqueous solutions to remove the base and any salts.

  • The organic layer would be dried and the solvent evaporated to yield the crude protected product, which may be purified by crystallization or chromatography if necessary.

Step 2: Deprotection of 1-Boc-4-(cyclopropylsulfonyl)piperazine

Reaction: 1-Boc-4-(cyclopropylsulfonyl)piperazine → this compound

Procedure:

  • Dissolve the 1-Boc-4-(cyclopropylsulfonyl)piperazine in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

  • Monitor the deprotection reaction by TLC or LC-MS.

  • Once the reaction is complete, the excess acid and solvent would be removed under reduced pressure.

  • The resulting salt would be neutralized with a base to afford the free this compound, which could then be extracted and purified.

Logical Workflow for Method Selection

The choice between these hypothetical methods would depend on the specific requirements of the synthesis, such as desired scale, purity, and available resources. The following diagram illustrates the decision-making process.

Synthesis_Method_Selection start Start: Need to synthesize This compound decision_purity Is high purity critical in the first step? start->decision_purity method_b Method B: Sulfonylation of Monoprotected Piperazine decision_purity->method_b Yes decision_scale Is the synthesis for a large scale? decision_purity->decision_scale No end_product Final Product: This compound method_b->end_product method_a Method A: Direct Sulfonylation optimize_a Optimize Method A for selectivity method_a->optimize_a decision_scale->method_b No decision_scale->method_a Yes optimize_a->end_product

Caption: Decision workflow for selecting a synthetic method.

Conclusion

Comparative Analysis of Sulfonylpiperazine Derivatives: A Guide to Validating Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules with diverse biological activities. When functionalized with a sulfonyl group, the resulting sulfonylpiperazine moiety offers a versatile platform for designing targeted therapeutics. This guide provides a comparative analysis of two distinct classes of sulfonylpiperazine derivatives, elucidating their mechanisms of action with supporting experimental data and detailed protocols to aid in the validation of similar compounds.

Section 1: Sulfonylpiperazine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of sulfonylpiperazine derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] These hormones are released from the gut in response to food intake and play a vital role in stimulating insulin secretion and suppressing glucagon release, thereby lowering blood glucose levels.[1][5] By inhibiting DPP-4, these drugs prevent the degradation of GLP-1 and GIP, leading to increased levels of active incretins in the bloodstream.[1][5] This, in turn, enhances glucose-dependent insulin secretion, reduces glucagon secretion, and ultimately improves glycemic control.[1][4][5]

digraph "DPP-4 Inhibition Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

"Food Intake" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Incretins (GLP-1, GIP)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DPP-4" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inactive Incretins" [fillcolor="#FBBC05", fontcolor="#202124"]; "Insulin Secretion" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Glucagon Secretion" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Blood Glucose" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibitor" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Sulfonylpiperazine\nInhibitor"];

"Food Intake" -> "Incretins (GLP-1, GIP)"; "Incretins (GLP-1, GIP)" -> "Insulin Secretion" [label="+", fontcolor="#34A853"]; "Incretins (GLP-1, GIP)" -> "Glucagon Secretion" [label="-", fontcolor="#EA4335"]; "DPP-4" -> "Inactive Incretins" [label="degrades"]; "Incretins (GLP-1, GIP)" -> "DPP-4"; "Inhibitor" -> "DPP-4" [arrowhead=tee, label="inhibits"]; "Insulin Secretion" -> "Blood Glucose" [label="lowers"]; "Glucagon Secretion" -> "Blood Glucose" [label="raises"]; }

Figure 2: Workflow for In Vitro DPP-4 Inhibition Assay.

Section 2: Sulfonylpiperazine Derivatives as Anti-Influenza Agents

Another promising area for sulfonylpiperazine derivatives is the development of antiviral agents, particularly against the influenza virus. A key target for these compounds is the influenza A virus nucleoprotein (NP).

Mechanism of Action: Influenza A Nucleoprotein (NP) Inhibition

The influenza A virus nucleoprotein is a multifunctional protein essential for viral replication. It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which are the functional templates for transcription and replication. NP also plays a role in the nuclear trafficking of these RNPs.[6][7][8][9] Certain sulfonylpiperazine derivatives, such as Nucleozin and its analogs, have been shown to target NP.[6][7] These compounds are believed to induce the aggregation of NP, preventing its proper function in RNP formation and nuclear trafficking, which ultimately halts viral replication.[6][7][8]

```dot digraph "Influenza NP Inhibition Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

"Viral Entry" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "vRNA Release" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NP Monomers" [fillcolor="#FBBC05", fontcolor="#202124"]; "RNP Formation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nuclear Import" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Replication/Transcription" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "NP Aggregates" [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Sulfonylpiperazine\nInhibitor"]; "Blocked Replication" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Viral Entry" -> "vRNA Release"; "vRNA Release" -> "NP Monomers" [label="associates with"]; "NP Monomers" -> "RNP Formation"; "RNP Formation" -> "Nuclear Import"; "Nuclear Import" -> "Replication/Transcription"; "Inhibitor" -> "NP Monomers" [arrowhead=tee, label="induces aggregation"]; "NP Monomers" -> "NP Aggregates"; "NP Aggregates" -> "Blocked Replication"; }

Figure 4: Workflow for Plaque Reduction Assay.

This guide provides a framework for understanding and validating the mechanism of action of sulfonylpiperazine derivatives. By employing the described experimental protocols and comparing the results with established compounds, researchers can effectively characterize the biological activity of novel molecules within this important chemical class.

References

Comparative Metabolic Stability: Cyclopropyl Sulfonyl Groups Versus Other Alkyl Sulfonyl Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability

In the landscape of drug discovery and development, optimizing the metabolic stability of lead compounds is a critical step toward identifying viable clinical candidates. The strategic introduction of various functional groups can profoundly influence a molecule's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of cyclopropyl sulfonyl groups against other common alkyl sulfonyl moieties, such as methyl, ethyl, and isopropyl sulfonyls. This comparison is supported by available experimental data and detailed methodologies to aid researchers in making informed decisions during the molecular design process.

Executive Summary

The incorporation of a cyclopropyl group in drug design is a well-established strategy to enhance metabolic stability.[1][2] This is attributed to the high C-H bond dissociation energy within the cyclopropyl ring, which renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] While sulfonyl groups, in general, are considered relatively stable, the nature of the alkyl substituent can influence the overall metabolic fate of a molecule. This guide consolidates available data to draw a comparative picture of how a cyclopropyl sulfonyl group may fare against its linear and branched alkyl counterparts in terms of metabolic breakdown.

Data Presentation: In Vitro Metabolic Stability

Compound ClassSulfonyl GroupTest SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
N-Sulfonylhydrazone (LASSBio-1772)MethylRat Liver Microsomes126Not Reported[3]
N-Sulfonylhydrazone (LASSBio-1773)MethylRat Liver Microsomes~5Not Reported[4]
N-Sulfonylhydrazone (LASSBio-1774)MethylRat Liver Microsomes< 5Not Reported[3]

Note: The significant variation in the half-life of the N-sulfonylhydrazone compounds highlights the profound impact of the overall molecular structure on metabolic stability, independent of the sulfonyl group itself.

Qualitative evidence strongly suggests that replacing a metabolically labile group with a cyclopropyl moiety can significantly increase a drug's half-life and improve its metabolic profile.[2] For instance, the strategic introduction of a cyclopropyl ring in an IDO1 inhibitor was proposed to reduce oxidative metabolism and increase the compound's half-life.[2]

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay, a common method for evaluating the metabolic stability of compounds.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing CYP enzymes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactor-free control (phosphate buffer)

  • Positive control compounds (compounds with known high and low metabolic clearance)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solution of the test compound by diluting the stock solution in the incubation buffer.

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • For the negative control, add an equivalent volume of cofactor-free buffer.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquot.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Mandatory Visualization

Experimental Workflow: In Vitro Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Solution mix Mix Compound, Microsomes, and NADPH (or Control Buffer) prep_compound->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points incubate->sample terminate Terminate Reaction with Cold Solvent sample->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a typical in vitro microsomal stability assay.

Signaling Pathway: Role of Sulfonyl-Containing Drugs in Insulin Signaling

Sulfonylurea drugs are a class of compounds that have been widely used in the treatment of type 2 diabetes. They act by stimulating insulin secretion from pancreatic β-cells.[5]

G cluster_cell Pancreatic β-cell sulfonylurea Sulfonylurea Drug sur1 SUR1 Subunit sulfonylurea->sur1 Binds to kir6_2 Kir6.2 Channel sur1->kir6_2 Closes depolarization Membrane Depolarization kir6_2->depolarization Leads to atp ATP atp->kir6_2 Closes ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers Fusion insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Results in

Caption: Mechanism of action of sulfonylurea drugs in stimulating insulin secretion.

Logical Relationship: Bioisosteric Replacement Strategy

Bioisosterism is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity, pharmacokinetic profile, or reduce toxicity. Replacing a metabolically labile alkyl group with a more stable cyclopropyl group is a common application of this principle.

G lead_compound Lead Compound (with Alkyl Sulfonyl) metabolic_lability Metabolic Lability (e.g., CYP Oxidation) lead_compound->metabolic_lability bioisosteric_replacement Bioisosteric Replacement lead_compound->bioisosteric_replacement optimized_compound Optimized Compound (with Cyclopropyl Sulfonyl) bioisosteric_replacement->optimized_compound Introduce Cyclopropyl improved_stability Improved Metabolic Stability optimized_compound->improved_stability other_properties Altered Potency, Solubility, etc. optimized_compound->other_properties

Caption: Bioisosteric replacement of an alkyl sulfonyl with a cyclopropyl sulfonyl.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity profile of 1-(Cyclopropylsulfonyl)piperazine. Due to the limited publicly available data for this specific compound, this analysis is based on the selectivity profiles of structurally related sulfonylpiperazine and arylpiperazine derivatives. The primary aim is to offer a predictive overview of its likely primary targets and off-target activities, supported by experimental data from analogous compounds.

Predicted Selectivity Profile of this compound

Based on the pharmacological data of structurally similar compounds, this compound is predicted to primarily target the sigma-1 receptor (σ1R) . Related targets with potential for interaction, and thus considered key for a selectivity assessment, include the sigma-2 receptor (σ2R) and various serotonin (5-HT) receptors , particularly the 5-HT1A and 5-HT2A subtypes, as well as the serotonin transporter (SERT) .

The following table summarizes the binding affinities (Ki in nM) of representative sulfonylpiperazine and arylpiperazine derivatives for these targets. It is important to note that these are surrogate compounds, and the actual binding affinities of this compound may vary.

Compound ClassRepresentative Compound/Referenceσ1R Ki (nM)σ2R Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)SERT Ki (nM)
Sulfonylpiperazine Derivative N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine[1]2.7102.6---
Arylpiperazine Derivative Compound 16 [2]--0.26--
Arylpiperazine Derivative Compound 9b [3]--23.939.4-
Arylpiperazine Derivative Compound 12a [3]--41.5315-
Piperidine Derivative Compound 1 [4]----2

Experimental Protocols

The binding affinity of a compound to its target is typically determined using a competitive radioligand binding assay. Below is a detailed, representative protocol for determining the binding affinity of a test compound to the σ1 receptor. Similar principles apply to assays for other receptors, with variations in the specific radioligand, cell membranes, and incubation conditions.

Sigma-1 Receptor (σ1R) Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes, which are a rich source of σ1 receptors.[5]

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1R ligand.[5][6]

  • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity ligand used to determine the amount of non-specific binding of the radioligand.[5]

  • Test Compound: this compound or other compounds of interest, at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: 96-well plates, filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer to a specific protein concentration (e.g., 100-200 µ g/well ).[7]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand (--INVALID-LINK---pentazocine at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).[5]

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[5]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation in 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Incubation Radioligand Radioligand (³H-pentazocine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measurement of Radioactivity) Filtration->Counting IC50_Determination IC50 Determination (Dose-Response Curve) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Experimental workflow for radioligand binding assay.

sigma1_receptor_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cellular_effects Cellular Effects Ligand This compound (Ligand) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Interacts with Ion_Channels Regulation of Ion Channels Sigma1R->Ion_Channels Modulates Ca_Signaling Modulation of Calcium Signaling IP3R->Ca_Signaling Regulates Cell_Survival Promotion of Cell Survival Ca_Signaling->Cell_Survival Neurite_Outgrowth Neurite Outgrowth Ca_Signaling->Neurite_Outgrowth Ion_Channels->Cell_Survival

Simplified signaling pathway of the Sigma-1 Receptor.

Conclusion

References

Inter-Laboratory Validation of Analytical Methods for 1-(Cyclopropylsulfonyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Cyclopropylsulfonyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and concentration of this compound is critical for drug safety and efficacy. This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound. The information presented is a synthesis of typical performance characteristics observed for piperazine derivatives, intended to serve as a reference for methods that could be subjected to inter-laboratory validation. While direct inter-laboratory validation studies for this specific analyte are not publicly available, this guide offers a framework for such a comparison.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of piperazine-containing compounds.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.995> 0.999
Precision (%RSD) < 2.0%< 1.0%
Accuracy (% Recovery) 98-102%99-101%
Limit of Detection (LOD) 5 - 15 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 15 - 50 ng/mL0.15 - 1.5 ng/mL
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Sample Throughput ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quality control where high sensitivity is not the primary requirement.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Precision: Determined by six replicate injections of a standard solution.

  • Accuracy: Evaluated by the recovery of spiked samples at three concentration levels.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., monitoring the transition of the protonated molecule to a characteristic fragment ion).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepared as described for the HPLC-UV method.

  • Working Standards: Prepared by serial dilution to achieve a lower concentration range suitable for the sensitivity of the LC-MS/MS system.

  • Sample Preparation: Similar to the HPLC-UV method, but may require further dilution to fall within the linear range of the instrument.

3. Validation Parameters:

  • Linearity: Assessed by a seven-point calibration curve.

  • Precision: Determined by six replicate injections of a standard solution at low, medium, and high concentrations.

  • Accuracy: Evaluated by the recovery of spiked samples at three concentration levels.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study, is essential to establish the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow A Method Development & In-House Validation B Protocol Design & Sample Preparation A->B C Selection of Participating Laboratories B->C D Distribution of Protocol & Samples C->D E Analysis by Participating Laboratories D->E F Data Collection & Statistical Analysis (e.g., Cochran's, Grubb's tests) E->F G Evaluation of Reproducibility & Repeatability F->G H Final Method Approval & Publication G->H

A Comparative Guide to the Pharmacokinetic Profiles of Lurasidone and Aripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent sulfonylpiperazine derivatives, Lurasidone and Aripiprazole. Both are atypical antipsychotics with complex metabolic pathways and distinct absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these profiles is crucial for drug development, formulation optimization, and predicting clinical efficacy and safety. This document summarizes key in vivo pharmacokinetic data in rats, details the experimental methodologies employed in these studies, and visualizes relevant workflows and biological pathways.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Lurasidone and Aripiprazole following oral administration in rats. These parameters provide a quantitative comparison of how these drugs are processed in a preclinical model.

Table 1: Pharmacokinetic Profile of Lurasidone in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (min·µg/mL)T1/2 (min)Bioavailability (%)
2.50.163 ± 0.0128Not specified25.7 ± 5.29229 - 267~23
50.301 ± 0.0750Not specified45.6 ± 9.93229 - 267~23
100.670 ± 0.0586Not specified88.4 ± 19.8229 - 267~23

Data sourced from a study in rats.[1][2][3][4]

Table 2: Pharmacokinetic Profile of Aripiprazole in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng/mL·h)T1/2 (h)
310.34 ± 0.418163.88 ± 6.6517.88 ± 0.04

Data sourced from a study in Wistar rats.[5][6]

Experimental Protocols

The data presented in this guide are derived from in vivo pharmacokinetic studies in rats. The following sections detail the typical methodologies used in such studies.

Animal Models

The most commonly used animal models for these studies are male Sprague-Dawley or Wistar rats.[1][5] The choice of strain can influence metabolic rates and should be considered when comparing data across studies. Animals are typically fasted overnight before drug administration to minimize variability in absorption.[5]

Drug Administration

For oral pharmacokinetic studies, the sulfonylpiperazine derivatives are typically administered via oral gavage. The drug is often dissolved or suspended in a suitable vehicle, such as a solution of methylcellulose or another appropriate solvent, to ensure accurate dosing.

Blood Sampling

Serial blood samples are collected at predetermined time points after drug administration to characterize the plasma concentration-time profile. Common blood collection sites in rats include the jugular vein, tail vein, or via cardiac puncture under terminal anesthesia.[7][8][9] To maintain the animal's circulatory volume, the collected blood volume is often replaced with heparinized saline. Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method

The concentration of the sulfonylpiperazine derivative and its metabolites in the plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] This technique offers high sensitivity and selectivity, allowing for accurate quantification of the analytes in a complex biological matrix.

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a simplified signaling pathway relevant to the mechanism of action of Lurasidone and Aripiprazole.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting drug_administration Oral Gavage Administration fasting->drug_administration blood_collection Serial Blood Collection drug_administration->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_analysis LC-MS/MS Analysis sample_storage->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting signaling_pathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_downstream Downstream Effects drug Sulfonylpiperazine Derivative (e.g., Lurasidone, Aripiprazole) d2_receptor Dopamine D2 Receptor drug->d2_receptor Antagonism ht2a_receptor Serotonin 5-HT2A Receptor drug->ht2a_receptor Antagonism signal_transduction Modulation of Signal Transduction Pathways d2_receptor->signal_transduction ht2a_receptor->signal_transduction neurotransmission Altered Neurotransmission signal_transduction->neurotransmission therapeutic_effect Therapeutic Effect (Antipsychotic Action) neurotransmission->therapeutic_effect

References

A Researcher's Guide to Validating Computational Docking Models for 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Experimental Validation of In Silico Docking Models

This guide provides a comprehensive comparison of computational docking models for 1-(Cyclopropylsulfonyl)piperazine, a key scaffold in modern drug discovery, with a focus on its interaction with the Sigma-1 Receptor (S1R). We present detailed experimental protocols for robust model validation and quantitative data to support the comparison, aimed at enhancing the accuracy and predictive power of computational drug design efforts.

Introduction to Computational Docking and the Importance of Validation

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. For derivatives of this compound, which have shown affinity for targets like the Sigma-1 Receptor (S1R), accurate docking models are crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[1]

However, the reliability of in silico predictions is contingent on rigorous experimental validation. This guide outlines the essential experimental techniques used to validate and refine computational docking models, ensuring they accurately reflect biological reality.

Computational Docking Protocol for this compound and the Sigma-1 Receptor

A typical computational docking workflow is a multi-step process that requires careful preparation of both the protein receptor and the ligand.

Experimental Protocols: Computational Docking

a) Receptor Preparation:

  • Structure Retrieval: Obtain the high-resolution crystal structure of the human Sigma-1 Receptor, for instance, PDB ID: 5HK1 or 5HK2, from the Protein Data Bank.[2][3]

  • Preparation: Using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, process the raw PDB file.[4] This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.

  • Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

b) Ligand Preparation:

  • 3D Structure Generation: Draw the 2D structure of this compound and its analogs and convert them into 3D structures.

  • Ionization State Prediction: Determine the likely protonation state of the piperazine nitrogen at physiological pH (e.g., using Epik or MarvinSketch).

  • Energy Minimization: Minimize the energy of the ligand structures to obtain a stable conformation.

c) Molecular Docking:

  • Grid Generation: Define the binding site on the S1R, typically centered on the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: Employ a docking program like Glide, AutoDock Vina, or GOLD to dock the prepared ligands into the defined binding site.[4]

  • Pose Selection and Scoring: The program will generate multiple binding poses for each ligand and rank them based on a scoring function (e.g., GlideScore, binding energy in kcal/mol). The top-scoring poses are then analyzed for key interactions.

d) Validation of the Docking Protocol:

  • Redocking: A crucial first step in validating the docking protocol is to remove the co-crystallized ligand from the receptor's binding site and then dock it back in.[2][4]

  • RMSD Calculation: The accuracy of the docking protocol is assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Computational Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis cluster_validation Protocol Validation PDB Retrieve S1R Crystal Structure (e.g., 5HK1) PrepReceptor Prepare Receptor: - Remove water - Add hydrogens - Minimize PDB->PrepReceptor DefineSite Define Binding Site (Grid Generation) PrepReceptor->DefineSite Lig2D 2D Structure of This compound PrepLigand Prepare Ligand: - Generate 3D structure - Assign protonation state - Minimize Lig2D->PrepLigand Dock Molecular Docking (e.g., Glide, AutoDock) PrepLigand->Dock DefineSite->Dock Analyze Analyze Poses & Scoring Dock->Analyze Redock Redock Co-crystallized Ligand RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD

A typical computational docking and validation workflow.

Experimental Validation Methods

To ensure the physiological relevance of docking predictions, experimental validation is indispensable. The following methods provide crucial data for assessing the accuracy of computational models.

Experimental Protocols: Validation Techniques

a) Radioligand Binding Assays:

This technique is the gold standard for determining the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the human Sigma-1 Receptor (e.g., guinea pig liver or HEK-293 cells transfected with human S1R).[5][6]

  • Assay Conditions: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound or its analogs).[6][7]

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.[5][6]

  • Separation: Rapidly filter the contents of each well to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

b) X-ray Crystallography:

Co-crystallization of this compound or its analogs with the S1R provides the most definitive evidence of the binding mode at an atomic level.

  • Protein Expression and Purification: Express and purify a sufficient quantity of the S1R.

  • Co-crystallization: Screen for crystallization conditions in the presence of the ligand. This can be achieved by co-crystallization or by soaking the ligand into pre-formed apo-protein crystals.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the three-dimensional electron density map and build the atomic model of the protein-ligand complex. This reveals the precise binding pose and interactions.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can provide valuable information about ligand binding, including identifying the parts of the ligand that are in close contact with the receptor.

  • Sample Preparation: Prepare samples of the ligand and the S1R, potentially with isotopic labeling (e.g., ¹⁵N-labeled protein or ¹⁹F-labeled ligand) to simplify the spectra.[8]

  • NMR Experiments: Perform experiments such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).[9]

  • Data Analysis: In STD-NMR, signals from the ligand protons that are in close proximity to the protein will be saturated, allowing for the mapping of the binding epitope.[9] These techniques can confirm binding and provide structural information about the interaction in solution.

Experimental Validation Workflow cluster_binding Binding Affinity cluster_structure Structural Validation cluster_comparison Model Refinement Assay Radioligand Binding Assay Ki Determine Ki value Assay->Ki Compare Compare Docking Score with Experimental Data Ki->Compare Xray X-ray Crystallography Pose Determine Binding Pose Xray->Pose Pose->Compare NMR NMR Spectroscopy Epitope Map Binding Epitope NMR->Epitope Epitope->Compare Docking Computational Docking Model Docking->Compare Refine Refine Docking Model Compare->Refine

Workflow for the experimental validation of docking models.

Comparison of Docking Models with Experimental Data

The ultimate test of a computational docking model is its ability to predict the experimental binding affinities of a series of compounds. A strong correlation between the docking scores and the experimentally determined Ki values indicates a predictive model.

Below is a table presenting hypothetical data for a series of this compound analogs targeting the Sigma-1 Receptor, comparing their docking scores with experimentally determined binding affinities.

Compound IDR-Group ModificationDocking Score (Glide SP)Experimental Ki (nM)
CPS-001 -H-8.515
CPS-002 -4-Fluorophenyl-9.28
CPS-003 -4-Chlorophenyl-9.55
CPS-004 -4-Methoxyphenyl-8.912
CPS-005 -3,4-Dichlorophenyl-10.12

Note: The data presented in this table is illustrative and intended to demonstrate the comparison between computational and experimental results.

A strong correlation between the decreasing (more favorable) docking score and the decreasing Ki value (higher affinity) would suggest that the computational model is accurately capturing the key interactions driving ligand binding.

Conclusion

The validation of computational docking models through rigorous experimental methods is a critical component of modern drug discovery. For compounds such as this compound and its derivatives, a combination of radioligand binding assays, X-ray crystallography, and NMR spectroscopy provides the necessary data to build and refine predictive in silico models. By integrating computational and experimental approaches, researchers can accelerate the design and optimization of novel therapeutic agents with improved efficacy and selectivity.

References

Benchmarking the Therapeutic Index of 1-(Cyclopropylsulfonyl)piperazine Against Established Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of 1-(Cyclopropylsulfonyl)piperazine against well-established clinical standards. Due to the limited publicly available data for this compound, this guide utilizes data from a closely related N-sulfonylpiperazine derivative as a surrogate to provide a hypothetical but illustrative benchmark. This comparison is intended to offer a framework for evaluating the potential therapeutic window of this class of compounds.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A wider therapeutic index is generally indicative of a safer medication. This guide benchmarks a representative N-sulfonylpiperazine against drugs with both narrow and wide therapeutic indices to provide context for its potential clinical utility. The standard drugs included are Warfarin, Digoxin, and Lithium, known for their narrow therapeutic windows requiring careful patient monitoring, and Penicillin, a classic example of a drug with a very wide therapeutic index.

Data Presentation: Comparative Therapeutic Index

The following table summarizes the therapeutic index data for the representative N-sulfonylpiperazine and the standard drugs. It is crucial to note that the data for the N-sulfonylpiperazine is hypothetical, based on published in vitro results for a structurally similar compound, and serves an illustrative purpose.

CompoundTherapeutic EffectEfficacy (ED₅₀ / IC₅₀)Toxic EffectToxicity (TD₅₀ / CC₅₀)Therapeutic Index (TI)Classification
N-Sulfonylpiperazine (Hypothetical) Cytotoxicity against MCF7 breast cancer cells4.48 µM[1]Cytotoxicity against MCF-10A non-tumoral cells> 160 µM[1]> 35.7Wide (Hypothetical)
Warfarin AnticoagulationTarget INR 2.0-3.0[2][3]BleedingINR > 4.0[3]NarrowNarrow
Digoxin Treatment of heart failure and atrial fibrillation0.8-2.0 ng/mL[4][5]Arrhythmias, nausea, fatigue> 2.0 ng/mL[4][5]NarrowNarrow
Lithium Treatment of bipolar disorder0.6-1.2 mEq/L[1][6][7][8][9]Neurological and renal toxicity> 1.5 mEq/L[6][7][9]NarrowNarrow
Penicillin AntibacterialVaries by infectionAllergic reactions, low systemic toxicityVery HighVery WideWide

Disclaimer: The therapeutic index for the N-Sulfonylpiperazine is a hypothetical calculation based on in vitro cytotoxicity data from a structurally related compound against a cancer cell line (efficacy) and a non-tumoral cell line (toxicity)[1]. This is for illustrative purposes only and does not represent the actual therapeutic index of this compound.

Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the potential mechanism of action and the experimental approach to determining the therapeutic index, the following diagrams are provided.

GABA_Signaling GABAa Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA vGAT Vesicular GABA Transporter (vGAT) GABA->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Packaging GABAa_R GABAa Receptor Vesicle->GABAa_R GABA Release (Exocytosis) Cl_channel Chloride (Cl-) Channel GABAa_R->Cl_channel Opens Cl_ion Cl- Cl_channel->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Piperazine Piperazine Derivatives (e.g., this compound) (Modulator) Piperazine->GABAa_R Modulates Activity TI_Workflow Experimental Workflow for In Vitro Therapeutic Index Determination cluster_efficacy Efficacy Determination (IC50) cluster_toxicity Toxicity Determination (CC50) cluster_calculation Therapeutic Index Calculation A1 Culture Target Cells (e.g., Cancer Cell Line) A2 Treat cells with serial dilutions of this compound A1->A2 A3 Incubate for a defined period (e.g., 48-72 hours) A2->A3 A4 Perform Cell Viability Assay (e.g., MTT Assay) A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 Value (Concentration for 50% inhibition) A5->A6 C1 Therapeutic Index (TI) = CC50 / IC50 A6->C1 B1 Culture Normal Cells (e.g., Non-cancerous Cell Line) B2 Treat cells with serial dilutions of this compound B1->B2 B3 Incubate for the same period B2->B3 B4 Perform Cell Viability Assay (e.g., MTT Assay) B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate CC50 Value (Concentration for 50% cytotoxicity) B5->B6 B6->C1

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(Cyclopropylsulfonyl)piperazine, a compound frequently used in pharmaceutical research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. When handling this compound, personnel should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as special waste through a licensed disposal company, in strict accordance with all national and regional regulations.[4]

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.[5][6][7]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials should be segregated to prevent dangerous reactions.[8]

  • Containerization :

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. Plastic containers are often preferred over glass when chemical compatibility is not an issue.[5]

    • The container must be in good condition, with no cracks or leaks, and must have a secure lid.[6]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[5][6]

    • The label must include the full chemical name, "this compound," and its concentration if in a solution. Avoid using abbreviations or chemical formulas.[5][6]

    • Include the name and contact information of the principal investigator or responsible person, the laboratory location (building and room number), and the date of waste generation.[5]

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area near the point of generation.[8]

    • Ensure the storage area has secondary containment to capture any potential leaks.[7]

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][7]

    • Provide a complete list of the chemical waste to be disposed of.[5]

  • Disposal of Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[6][8]

    • The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing and air-drying, the container can be disposed of as regular trash, with the label completely defaced or removed.[7][8]

Note: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[5][9]

Quantitative Data Summary

Data PointValueSource
Permissible Exposure Limit (PEL)Not availableConsult SDS and local regulations
Threshold Limit Value (TLV)Not availableConsult SDS and local regulations
Disposal Concentration LimitsNot availableConsult EHS and local regulations

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste consult_sds Consult Safety Data Sheet (SDS) for specific hazards start->consult_sds wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe segregate Segregate Waste from Incompatible Chemicals wear_ppe->segregate containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize label Label Container with: - 'Hazardous Waste' - Full Chemical Name - PI Information & Date containerize->label store Store in a Designated Secondary Containment Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Cyclopropylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Cyclopropylsulfonyl)piperazine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection GlovesChemical-impermeable gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected before use.[3][4]
Protective ClothingFire/flame resistant and impervious clothing. A lab coat should be worn at all times.[3]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] Use in a well-ventilated area is crucial.[5]

First Aid Measures

Immediate response is critical in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Avoid the formation of dust and aerosols.[3][7]

  • Do not eat, drink, or smoke in the handling area.[5][8]

  • Wash hands thoroughly after handling.[1][8]

  • Use non-sparking tools to prevent electrostatic discharge.[3][9]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the product and empty containers away from heat and sources of ignition.[1]

Spillage and Disposal Plan

In the event of a spill, immediate and appropriate action must be taken.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use sand, earth, or vermiculite to contain the spill.[5]

  • Collect: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal. Avoid generating dust.[1][5]

  • Decontaminate: Wash the spill area thoroughly.

  • PPE: Wear full protective clothing and breathing apparatus during cleanup.[5]

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1]

  • Do not empty into drains.[4]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Don PPE: - Safety Goggles - Gloves - Lab Coat b Prepare Well-Ventilated Work Area (Fume Hood) a->b c Weigh/Measure Chemical b->c d Perform Experiment c->d e Decontaminate Glassware and Work Surfaces d->e h Return Unused Chemical to Designated Storage d->h If chemical remains f Segregate Waste: - Solid Chemical Waste - Contaminated PPE - Liquid Waste (if any) e->f g Dispose of Waste in Labeled, Sealed Containers f->g i Store in a Cool, Dry, Well-Ventilated Area h->i

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.